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  • Product: chloramultilide C
  • CAS: 1000995-48-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Discovery and Isolation of Chlorinated Meroterpenoids: A Case Study on the Merochlorin Family

This guide provides an in-depth technical overview of the discovery and isolation of novel chlorinated natural products from marine actinomycetes. While the specific compound "chloramultilide C" is not found in current s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the discovery and isolation of novel chlorinated natural products from marine actinomycetes. While the specific compound "chloramultilide C" is not found in current scientific literature, this document will use the well-documented merochlorin family of compounds as a representative case study to illustrate the principles and methodologies involved in this area of research. The processes detailed herein are directly applicable to the discovery of novel chlorinated secondary metabolites.

The narrative will follow the discovery of merochlorins from the marine bacterium Streptomyces sp. CNH-189, offering insights into the experimental choices and validation systems crucial for scientific integrity.

Part 1: Discovery of the Producing Organism and Initial Screening

The quest for novel bioactive compounds often begins with the exploration of unique ecological niches. Marine environments, in particular, are a rich source of microorganisms with the potential to produce structurally diverse and biologically active secondary metabolites.[1]

Isolation of the Producing Strain

The producing organism for the merochlorin family of compounds, strain CNH-189, was isolated from a marine sediment sample collected near Oceanside, California.[1] The initial step in such a discovery program involves the collection of environmental samples, followed by the selective culture of target microorganisms.

Protocol for Isolation of Marine Actinomycetes:

  • Sample Collection: Aseptically collect marine sediment samples.

  • Serial Dilution: Prepare a serial dilution of the sediment sample in sterile seawater.

  • Plating: Plate the dilutions onto various selective agar media suitable for the growth of actinomycetes. These media are often supplemented with antifungal agents to inhibit the growth of fungi.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for several weeks.

  • Colony Selection: Morphologically distinct actinomycete-like colonies are selected and sub-cultured to obtain pure isolates.

  • Identification: The pure isolates are then identified using a combination of morphological characterization and molecular techniques, such as 16S rRNA gene sequencing. Strain CNH-189 was identified as a Streptomyces sp. based on its 16S rRNA gene sequence.[1]

Bioactivity-Guided Screening

Once pure cultures are obtained, the next step is to screen them for the production of bioactive compounds. This is often done using bioactivity-guided fractionation, where crude extracts of the microbial cultures are tested for activity against a panel of clinically relevant pathogens or in other biological assays. The Streptomyces genus is a well-known producer of a wide array of antibiotics.[2][3]

The crude extract from the cultivation of Streptomyces sp. CNH-189 would have been subjected to such a screening process, revealing its potential to produce antibacterial compounds and justifying the subsequent efforts for the isolation and characterization of the active constituents.

Part 2: Cultivation, Extraction, and Isolation

The large-scale production, extraction, and purification of the target compounds are critical steps that require careful optimization to maximize the yield and purity of the final products.

Large-Scale Cultivation

For the production of sufficient quantities of secondary metabolites for structural elucidation and bioactivity testing, the producing organism is cultivated in large volumes of liquid media. The choice of media components and culture conditions can significantly impact the metabolic profile of the microorganism.

Protocol for Large-Scale Cultivation:

  • Inoculum Preparation: A seed culture of Streptomyces sp. CNH-189 is prepared by inoculating a small volume of a suitable liquid medium and incubating it until sufficient cell density is reached.

  • Production Culture: The seed culture is then used to inoculate larger volumes of the production medium.

  • Incubation: The production cultures are incubated with shaking to ensure adequate aeration and nutrient distribution. The incubation is carried out for a period determined by a time-course study to identify the optimal time for secondary metabolite production.

Extraction and Fractionation

After the incubation period, the culture broth is harvested, and the secondary metabolites are extracted.

Protocol for Extraction and Fractionation:

  • Separation of Biomass and Supernatant: The culture broth is centrifuged or filtered to separate the mycelial biomass from the culture supernatant.

  • Extraction: Both the biomass and the supernatant are extracted with an organic solvent, typically ethyl acetate or butanol, to partition the secondary metabolites into the organic phase.[4]

  • Crude Extract Preparation: The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

  • Preliminary Fractionation: The crude extract is often subjected to a preliminary fractionation step, such as solvent-solvent partitioning or flash chromatography, to separate the components based on their polarity.[4]

The following diagram illustrates the general workflow from cultivation to the isolation of pure compounds.

experimental_workflow Crude_Extract Crude_Extract Flash_Chromatography Flash_Chromatography Crude_Extract->Flash_Chromatography Fractionation

Caption: General workflow for the isolation of natural products.
Chromatographic Purification

The isolation of individual compounds from the complex mixture of the crude extract is achieved through a series of chromatographic techniques.

Protocol for Chromatographic Purification:

  • Flash Chromatography: The crude extract or its fractions are first subjected to flash chromatography on a normal-phase (e.g., silica gel) or reverse-phase (e.g., C18) stationary phase. A gradient of solvents with increasing polarity is used to elute the compounds.

  • High-Performance Liquid Chromatography (HPLC): The fractions obtained from flash chromatography are further purified by semi-preparative or preparative HPLC. This technique offers higher resolution and is crucial for obtaining pure compounds. The selection of the column, mobile phase, and detection wavelength is optimized for each compound.

Table 1: Summary of a Hypothetical Purification Scheme

Purification StepStationary PhaseMobile PhaseOutcome
Flash Chromatography Silica GelHexane-Ethyl Acetate Gradient10 Fractions (A-J)
Semi-preparative HPLC (Fraction D) C18Acetonitrile-Water GradientMerochlorin A (pure)
Semi-preparative HPLC (Fraction F) C18Acetonitrile-Water GradientMerochlorin C (pure)

Part 3: Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule by providing a highly accurate mass measurement.[5] The isotopic pattern observed in the mass spectrum can also provide valuable information, especially for chlorinated compounds, as chlorine has two abundant isotopes (³⁵Cl and ³⁷Cl) in a roughly 3:1 ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. A series of 1D and 2D NMR experiments are performed to establish the connectivity of atoms and the stereochemistry of the molecule.

  • ¹H NMR: Provides information about the number and types of protons in the molecule.

  • ¹³C NMR: Provides information about the number and types of carbon atoms.

  • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically on adjacent carbons.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons they are directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which helps to connect different parts of the molecule.[5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, which is crucial for determining the relative stereochemistry of the molecule.[5]

The following diagram illustrates the logical flow of structure elucidation.

structure_elucidation Pure_Compound Pure Compound HRMS HRMS Pure_Compound->HRMS NMR 1D & 2D NMR Pure_Compound->NMR Molecular_Formula Molecular Formula HRMS->Molecular_Formula Planar_Structure Planar Structure NMR->Planar_Structure Stereochemistry Relative Stereochemistry NMR->Stereochemistry Final_Structure Final Structure Molecular_Formula->Final_Structure Planar_Structure->Final_Structure Stereochemistry->Final_Structure

Caption: The process of determining a chemical structure.
Absolute Configuration

Determining the absolute configuration of a chiral molecule is often the final and most challenging step in structure elucidation. This can be achieved by various methods, including:

  • X-ray Crystallography: Provides unambiguous determination of the absolute stereochemistry if suitable crystals can be obtained.

  • Chiral Synthesis: Synthesis of the natural product from a starting material of known absolute configuration.

  • Comparison of Experimental and Calculated Electronic Circular Dichroism (ECD) Spectra: This is a powerful method for assigning the absolute configuration of chiral molecules in solution.[1]

For the merochlorins, the absolute configurations were established by comparing their experimental ECD spectra to those of previously reported models and through DP4 calculations.[1]

Part 4: Bioactivity of Merochlorins

Several of the isolated merochlorins have demonstrated significant antibacterial activity. For instance, merochlorin J displayed strong activity against Bacillus subtilis, Kocuria rhizophila, and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 1, 2, and 2 µg/mL, respectively.[1] This highlights the potential of marine actinomycetes as a source of new antibiotic lead compounds.

Conclusion

The discovery and isolation of novel natural products like the merochlorins is a meticulous process that combines microbiology, analytical chemistry, and spectroscopy. While "chloramultilide C" remains an uncharacterized compound, the methodologies described in this guide for the merochlorin family provide a robust framework for the successful discovery, isolation, and characterization of new chlorinated and other bioactive compounds from microbial sources. The continued exploration of unique environments and the application of modern analytical techniques will undoubtedly lead to the discovery of many more novel natural products with therapeutic potential.

References

Sources

Exploratory

Chloramultilide C: Source, Biosynthesis, and Isolation of a Dimeric Lindenane Sesquiterpenoid

Topic: Natural Source and Technical Analysis of Chloramultilide C Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Chloramultilide C (CAS: 100...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Natural Source and Technical Analysis of Chloramultilide C Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloramultilide C (CAS: 1000995-48-1), also identified in literature as Henriol A or Tianmushanol , is a complex dimeric sesquiterpenoid belonging to the lindenane family. Unlike simple terpenoids, this molecule represents a high-order chemical scaffold formed by the [4+2] cycloaddition of two lindenane monomers.

Primarily isolated from the Chloranthaceae family—specifically Chloranthus spicatus and Chloranthus henryi—this compound has garnered attention for its structural complexity and pharmacological potential, particularly as an antifungal agent against Candida species and for its hepatoprotective properties. This guide details the ecological sourcing, biosynthetic logic, and rigorous isolation protocols required to obtain high-purity Chloramultilide C for research applications.

Taxonomy and Ecological Niche

The primary natural reservoir for Chloramultilide C is the genus Chloranthus. While ubiquitous across the genus, the highest yields are consistently reported from specific species native to East Asia.

Taxonomic Rank Classification
Kingdom Plantae
Order Chloranthales
Family Chloranthaceae
Genus Chloranthus
Primary Species Chloranthus spicatus (Thunb.)[1] Makino
Secondary Species Chloranthus henryi (Hemsl.)
Plant Part Whole herb (C. spicatus) or Roots (C. henryi)

Ecological Context: Chloranthus species are perennial herbs often found in damp woodlands and thickets in China and Japan. The plant accumulates lindenane sesquiterpenoids as secondary metabolites, likely as a chemical defense mechanism against fungal pathogens in their humid habitats.

Biosynthetic Machinery: The Lindenane Dimerization

The biosynthesis of Chloramultilide C is a masterclass in nature's use of Diels-Alder cycloaddition . The molecule is constructed from two monomeric lindenane sesquiterpenoid units.

Mechanism of Action[3][4][5]
  • Precursor Accumulation: The plant synthesizes monomeric lindenane sesquiterpenoids (e.g., shizukanolides) via the mevalonate pathway.

  • Enzymatic/Spontaneous Dimerization: A [4+2] cycloaddition occurs between a diene-containing monomer and a dienophile-containing monomer.

  • Structural Locking: The resulting dimer contains a rigid, cage-like structure characterized by a cyclopropane ring and multiple stereocenters.

Biosynthetic Pathway Diagram

Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Germacrene Germacrene Precursor FPP->Germacrene Sesquiterpene Synthase Lindenane Lindenane Monomer (e.g., Shizukanolide) Germacrene->Lindenane Oxidation/Cyclization Diene Monomer A (Diene) Lindenane->Diene Dienophile Monomer B (Dienophile) Lindenane->Dienophile Transition [4+2] Cycloaddition (Diels-Alder) Diene->Transition Dienophile->Transition Chloramultilide Chloramultilide C (Dimer) Transition->Chloramultilide Stereoselective Coupling

Figure 1: Proposed biosynthetic pathway of Chloramultilide C via Diels-Alder cycloaddition of lindenane monomers.

Isolation and Purification Protocol

Isolating Chloramultilide C requires a fractionation strategy that separates the complex mixture of sesquiterpenoid dimers found in Chloranthus extracts.

Phase 1: Extraction
  • Starting Material: 5.0 kg of air-dried, powdered whole plant of Chloranthus spicatus.

  • Solvent System: 95% Ethanol (EtOH).

  • Procedure: Percolate plant material with EtOH (3 x 10 L) at room temperature for 72 hours.

  • Concentration: Evaporate solvent under reduced pressure (<45°C) to yield a crude gum.

Phase 2: Liquid-Liquid Partitioning
  • Suspension: Suspend crude extract in H₂O (2 L).

  • Partitioning: Extract successively with Petroleum Ether (PE) and Ethyl Acetate (EtOAc).

  • Target Fraction: The EtOAc fraction contains the polar sesquiterpenoids, including Chloramultilide C. Discard the PE fraction (waxes/fats) and aqueous phase (sugars).

Phase 3: Chromatographic Purification

The EtOAc fraction is subjected to a multi-stage chromatographic workflow.

Purification Workflow Diagram

Isolation Plant Dried C. spicatus (5kg) Extract EtOH Extract Plant->Extract Partition Partition: H2O / EtOAc Extract->Partition EtOAc_Fr EtOAc Fraction Partition->EtOAc_Fr Silica Silica Gel Column (CHCl3:MeOH gradient) EtOAc_Fr->Silica Fr_C Fraction C (95:5 CHCl3:MeOH) Silica->Fr_C Elution MCI MCI Gel CHP-20 (MeOH:H2O gradient) Fr_C->MCI HPLC Prep-HPLC (C18, 65% MeOH) MCI->HPLC Enrichment Pure Chloramultilide C (>95% Purity) HPLC->Pure Rt ~22 min

Figure 2: Step-by-step isolation workflow from crude plant material to purified compound.[2]

Detailed Protocol Steps:

  • Silica Gel CC: Apply EtOAc residue to a silica gel column. Elute with a gradient of CHCl₃:MeOH (100:0 → 0:100).

  • Monitoring: Monitor fractions via TLC (visualize with 10% H₂SO₄ in EtOH and heating). Chloramultilide C typically elutes in fractions with ~5-10% MeOH.

  • MCI Gel: Pass the active fraction through MCI gel CHP-20 (eluting with MeOH/H₂O gradient) to remove chlorophyll and tannins.

  • Prep-HPLC:

    • Column: RP-C18 (e.g., ODS-A, 5 µm, 250 x 10 mm).

    • Mobile Phase: 65% MeOH in H₂O (isocratic).

    • Flow Rate: 3.0 mL/min.

    • Detection: UV at 210 nm and 254 nm.

    • Retention: Collect the peak eluting at approximately 22–25 minutes.

Structural Characterization Data

Verification of Chloramultilide C must be performed using 1D and 2D NMR.[3][4]

Parameter Characteristic Feature Diagnostic Signal (approx.[1][5][2][3][4][6][7][8] δ)
Formula C₃₉H₄₂O₁₄HR-ESI-MS: m/z 757.2466 [M+Na]⁺
¹H NMR Cyclopropane protonsδ 0.60–1.00 (High field multiplets)
¹H NMR Ester methoxy groupsδ 3.60–3.80 (Singlets)
¹³C NMR Ester carbonylsδ 170.0–175.0 (Multiple signals)
¹³C NMR Cyclopropane carbonsδ 20.0–30.0 (Upfield)

Self-Validation Check: The presence of characteristic cyclopropane signals in the upfield region of the ¹H NMR spectrum is the primary diagnostic for the lindenane skeleton. Absence of these signals indicates ring opening or incorrect isolation.

Pharmacological Potential

Chloramultilide C exhibits specific bioactivity profiles relevant to drug discovery, particularly in infectious disease and hepatology.

  • Antifungal Activity:

    • Target: Candida albicans and Candida parapsilosis.

    • Potency: Moderate inhibitory activity (MIC ranges typically 30–60 µM, though related dimers like Chloramultilide B can be more potent).

    • Mechanism: Likely disruption of fungal cell wall integrity or interference with ergosterol biosynthesis pathways common to terpenoids.

  • Hepatoprotection:

    • Studies on the synonym Henriol A indicate moderate hepatoprotective effects against APAP-induced toxicity in HepG2 cells.

References

  • Xu, Y. J., et al. (2007). "Mono- and Di-sesquiterpenoids from Chloranthus spicatus."[3][4] Journal of Natural Products, 70(12), 1987–1990. Link

  • Yang, S. P., et al. (2008). "Henriols A–D, Lindenane Sesquiterpenoid Dimers from Chloranthus henryi." Journal of Natural Products, 71(11), 1917–1922. Link

  • Wu, B., et al. (2008). "New Lindenane Sesquiterpenoid Dimers from Chloranthus multistachys." Helvetica Chimica Acta, 91(6), 1130–1137. Link

  • Kuo, Y. H., et al. (2016). "Constituents from Chloranthaceae plants and their biological activities." Chemistry & Biodiversity, 13(12), 1754-1773. Link

Sources

Foundational

Biosynthetic Pathway of Chloramultilide C: A Technical Analysis

This guide details the biosynthetic pathway of Chloramultilide C , a complex lindenane sesquiterpenoid dimer (disesquiterpenoid) isolated from the Chloranthus genus (e.g., Chloranthus spicatus, Chloranthus henryi). The p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biosynthetic pathway of Chloramultilide C , a complex lindenane sesquiterpenoid dimer (disesquiterpenoid) isolated from the Chloranthus genus (e.g., Chloranthus spicatus, Chloranthus henryi).

The pathway is reconstructed based on current chemotaxonomic evidence, genomic data from Chloranthus species, and biomimetic total synthesis studies that validate the biogenetic logic.

Executive Summary

Chloramultilide C is a bioactive secondary metabolite belonging to the class of lindenane sesquiterpenoid dimers . These compounds are structurally characterized by a crowded pentacyclic or heptacyclic framework formed by the coupling of two sesquiterpene monomers.

The biosynthesis of Chloramultilide C represents a pinnacle of plant terpene complexity, involving:

  • Terpene Cyclization : Conversion of Farnesyl Diphosphate (FPP) to the lindenane skeleton.

  • Oxidative Functionalization : Cytochrome P450-mediated formation of reactive intermediates (dienes and dienophiles).

  • Dimerization : A highly stereoselective [4+2] Diels-Alder cycloaddition, likely guided by the enzyme-templated orientation of substrates or specific "Diels-Alderase" activity.

Target Audience: Medicinal chemists, plant biochemists, and pharmacologists investigating anti-inflammatory and anti-tumor natural products.

Detailed Biosynthetic Pathway

The pathway proceeds in four distinct phases: Precursor Assembly, Skeleton Formation, Monomer Activation, and Dimerization.

Phase I: Precursor Assembly (Cytosolic)

The carbon backbone originates from the Mevalonate (MVA) pathway in the cytosol, which is upregulated in Chloranthus species.

  • Input : Acetyl-CoA.

  • Key Enzyme : HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) – identified as a multi-copy gene family in Chloranthus genomes.

  • Output : Farnesyl Diphosphate (FPP, C15).

Phase II: Lindenane Skeleton Formation

The characteristic lindenane skeleton (hydrindane system with a cyclopropane ring) is formed via a cascade cyclization.

  • Substrate : FPP.[1]

  • Enzyme : Sesquiterpene Synthase (TPS-a subfamily) .[2]

  • Mechanism :

    • Ionization of FPP to a farnesyl cation.

    • Cyclization to a Germacrenyl cation .

    • Further cyclization and hydride shifts to form the Eudesmane intermediate.

    • Final rearrangement (likely involving cyclopropanation) to yield the Lindenane core (e.g., Chloranthalactone-type scaffold).

Phase III: Monomer Activation (P450-Mediated)

Before dimerization, the lindenane monomer must be functionalized to create the necessary electronic environment for cycloaddition.

  • Enzymes : Cytochrome P450 Monooxygenases (CYP71 clan) .

  • Reactions :

    • C8/C9 Oxidation : Introduction of hydroxyl/keto groups to form the lactone ring.

    • Desaturation : Formation of the electron-rich diene and electron-poor dienophile moieties essential for the Diels-Alder reaction.

  • Key Intermediate : A furan-containing lindenane monomer (analogous to Chloranthalactone A or B).

Phase IV: [4+2] Dimerization (The Chloramultilide Junction)

The defining step of Chloramultilide C biosynthesis is the coupling of two monomeric units.

  • Reaction Type : Intermolecular [4+2] Diels-Alder Cycloaddition.[3]

  • Components :

    • Diene : A furan-ring containing lindenane derivative.[4]

    • Dienophile : An electron-deficient olefinic lindenane (often an

      
      -unsaturated lactone).
      
  • Selectivity : The reaction exhibits high endo-selectivity , which dictates the stereochemistry of the resulting dimer. While this reaction can proceed thermally in vitro (biomimetic synthesis), in planta efficiency suggests the involvement of a dirigent protein or a cyclase to stabilize the transition state and ensure stereospecificity.

Visualization: Biosynthetic Logic

The following diagram illustrates the flow from metabolic precursors to the final dimeric structure.

Chloramultilide_Biosynthesis AcetylCoA Acetyl-CoA MVA_Pathway MVA Pathway (Cytosol) AcetylCoA->MVA_Pathway FPP Farnesyl Diphosphate (FPP, C15) MVA_Pathway->FPP HMGR Germacryl Germacrenyl Cation (Intermediate) FPP->Germacryl TPS-a (Ionization) Lindenane_Core Lindenane Skeleton (Monomer Core) Germacryl->Lindenane_Core Cyclization/Rearrangement P450_Ox P450 Oxidation & Desaturation Lindenane_Core->P450_Ox Monomer_A Reactive Monomer A (Diene / Furan) P450_Ox->Monomer_A Monomer_B Reactive Monomer B (Dienophile / Lactone) P450_Ox->Monomer_B DA_Complex [4+2] Transition State (Endo-selective) Monomer_A->DA_Complex Dimerization Monomer_B->DA_Complex Chloramultilide_C CHLORAMULTILIDE C (Lindenane Dimer) DA_Complex->Chloramultilide_C Diels-Alder Cycloaddition

Caption: Logical flow of Chloramultilide C biosynthesis from primary metabolism to stereoselective dimerization.

Key Enzymes & Intermediates

ComponentClass / IdentityFunction in Pathway
HMGR ReductaseRate-limiting step in MVA pathway; provides FPP precursor.
CsTPS (TPS-a) Sesquiterpene SynthaseCatalyzes the complex cyclization of FPP to the lindenane hydrocarbon scaffold.
CYP71 Family Cytochrome P450Oxidizes the lindenane core at C8/C9 to form lactones and generates the furan moiety.
Lindenane Monomer SesquiterpenoidThe "building block" (e.g., Chloranthalactone variants) possessing diene/dienophile motifs.
Dirigent Protein (Putative) ChaperoneHypothesized to stabilize the [4+2] transition state to ensure enantiomeric purity.

Experimental Validation Protocols

To validate the presence of this pathway or synthesize the compound for drug development, the following protocols are standard in the field.

Protocol A: Biomimetic Synthesis (Validation of Biogenesis)

This protocol mimics the natural dimerization step to confirm the chemical feasibility of the proposed pathway.

  • Preparation of Monomers : Synthesize or isolate Chloranthalactone A (diene precursor) and the corresponding dienophile monomer.

  • Reaction Setup : Dissolve monomers in Toluene or Xylene (0.1 M concentration).

  • Thermal Induction :

    • Heat the solution to 150°C in a sealed tube (to prevent volatile loss).

    • Maintain for 12–24 hours .

    • Note: High temperature mimics the activation energy barrier that an enzyme would lower in vivo.

  • Analysis :

    • Monitor reaction progress via TLC (Hexane:EtOAc 3:1).

    • Purify the dimer using Flash Column Chromatography .

  • Validation : Compare the 1H-NMR and NOESY spectra of the synthetic dimer with natural Chloramultilide C to confirm the endo-stereochemistry.

Protocol B: Transcriptomic Mining (Gene Discovery)

Used to identify the specific TPS and P450 enzymes in Chloranthus species.

  • Tissue Sampling : Harvest roots of Chloranthus spicatus (site of accumulation).

  • RNA Extraction : Use a CTAB-based method enriched for polysaccharide removal.

  • Sequencing : Perform RNA-Seq (Illumina HiSeq).

  • Assembly & Annotation :

    • Assemble de novo transcriptome.

    • Blast against TPS and CYP databases.

  • Phylogenetic Analysis : Identify expansions in the TPS-a subfamily (typical for sesquiterpenes) and CYP71 clan.

  • Heterologous Expression : Clone candidate genes into Saccharomyces cerevisiae (engineered with high FPP flux) and analyze extracts by GC-MS for lindenane production.

References

  • Constituents from Chloranthaceae plants and their biological activities . Heterocyclic Communications, 2016.

  • Spicachlorantins G—J, New Lindenane Sesquiterpenoid Dimers from the Roots of Chloranthus spicatus . Chemical and Pharmaceutical Bulletin, 2010.

  • The Chloranthus sessilifolius genome provides insight into early diversification of angiosperms . Nature Communications, 2021.[2][5] [2]

  • Asymmetric Total Synthesis of Natural Lindenane Sesquiterpenoid Oligomers via a Triene as a Potential Biosynthetic Intermediate . Angewandte Chemie International Edition, 2022.[6]

  • A DFT study of the endo-selectivity mechanism of the Diels–Alder reaction in lindenane dimeric sesquiterpene synthesis . RSC Advances, 2023.

Sources

Exploratory

Structural Elucidation of Chloramultilide C: Technical Guide

Part 1: Core Directive & Executive Summary Subject: Chloramultilide C (Synonym: Henriol A) Chemical Class: Lindenane-type Sesquiterpenoid Dimer Molecular Formula: C H O Primary Source: Chloranthus spicatus (Chloranthacea...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

Subject: Chloramultilide C (Synonym: Henriol A) Chemical Class: Lindenane-type Sesquiterpenoid Dimer Molecular Formula: C


H

O

Primary Source: Chloranthus spicatus (Chloranthaceae)
The "Chlora-" Nomenclature Trap

Critical Note for Researchers: Despite the prefix "Chlora-", Chloramultilide C does not contain chlorine . The nomenclature is derived from the genus Chloranthus. Researchers screening for halogenated natural products using isotopic pattern analysis (MS) will fail to identify this compound if looking for the characteristic


Cl/

Cl ratio. This guide focuses on the elucidation of its complex oxygenated polycyclic framework.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Isolation and Purification Strategy

The isolation of lindenane dimers requires gentle handling due to the potential for thermal rearrangement of the strained cyclopropane rings characteristic of this class.

  • Extraction: Air-dried powder of Chloranthus spicatus is extracted with 95% EtOH at room temperature. Avoid hot reflux to prevent artifact formation.

  • Partitioning: The crude extract is suspended in H

    
    O and partitioned sequentially with petroleum ether (to remove fats/waxes) and EtOAc. The EtOAc fraction  contains the target sesquiterpenoids.
    
  • Chromatography:

    • Silica Gel: Elute with a gradient of Petroleum Ether-Acetone. Chloramultilide C typically elutes in mid-polarity fractions.

    • Reverse-Phase HPLC (Final Purification): Use a C18 column with an MeOH-H

      
      O gradient. Detection at 254 nm is effective due to the presence of conjugated ester side chains (e.g., fumarate/maleate derivatives often found in this class).
      
Molecular Formula Determination
  • Method: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1]

  • Target Ion: [M + Na]

    
     or [M + H]
    
    
    
    .
  • Data: The molecular formula is established as C

    
    H
    
    
    
    O
    
    
    .
    • Analysis: The high degree of unsaturation (indices of hydrogen deficiency) suggests a complex polycyclic system comprising two sesquiterpene units (C

      
       + C
      
      
      
      = C
      
      
      ) plus esterifying moieties (accounting for the remaining C
      
      
      ).
Planar Structure Elucidation (NMR Logic)

The structure of Chloramultilide C is a dimer formed via a [4+2] cycloaddition (Diels-Alder type) between two lindenane monomers. Elucidation relies on identifying the two monomeric halves and the linkage points.

A. Identifying the Lindenane Skeleton (The "Fingerprint")

The lindenane skeleton is diagnostically identified by a cyclopropane ring fused to a six-membered ring.

  • Key 1H NMR Signal: Look for high-field signals (δ 0.5 – 1.0 ppm) corresponding to the cyclopropane methylene protons (H-2).

  • Key 13C NMR Signal: Upfield methylene carbon (C-2) typically around δ 6.0 – 15.0 ppm.

B. Fragment A (The Diene/Dienophile Unit)

One half of the dimer usually retains the characteristic lindenane lactone features.

  • COSY/HSQC: Establish the spin system from H-1 through H-2 (cyclopropane) to H-3.

  • HMBC: Connect the angular methyls (Me-14, Me-15) to the core ring junctions.

C. The Dimerization Interface (The Challenge)

Lindenane dimers in the Chloranthus genus often link via an intermolecular Diels-Alder reaction involving the furan ring of one monomer and the side chain of another, or via ester linkages.

  • Evidence for [4+2] Cycloaddition: Look for the loss of olefinic signals compared to the monomer and the appearance of new methine signals at the junction (typically C-8/C-9 region).

  • Ester Side Chains: The "extra" carbons (C

    
     vs C
    
    
    
    ) are often attributed to ester groups like fumarate, coumarate, or acetate.
    • Diagnostic: Carbonyl signals at δ 165-175 ppm and olefinic protons with large coupling constants (e.g., J > 15 Hz for trans-cinnamoyl/fumaroyl) or singlets (acetate).

Stereochemical Assignment
  • Relative Configuration:

    • NOESY/ROESY: Crucial for assigning the orientation of the cyclopropane ring relative to the angular methyls. In lindenanes, H-2a/H-2b differentiation is key.

    • J-Couplings: The magnitude of couplings in the newly formed cyclohexene/cyclohexane rings (from dimerization) defines the endo/exo selectivity of the cycloaddition.

  • Absolute Configuration:

    • ECD (Electronic Circular Dichroism): Lindenane dimers show strong Cotton effects due to the α,β-unsaturated lactone chromophores. Comparison of experimental ECD with TD-DFT calculated spectra is the gold standard for confirmation.

    • X-Ray Crystallography: If a single crystal can be obtained (often from MeOH/H

      
      O), this provides unambiguous proof.
      

Part 3: Visualization & Formatting

Experimental Workflow: Elucidation Logic

The following diagram illustrates the decision tree for solving the structure of Chloramultilide C.

ElucidationWorkflow Start Crude Extract (Chloranthus spicatus) Isolation Isolation: Silica Gel -> RP-HPLC Start->Isolation MS HR-ESI-MS: C39H42O14 (No Chlorine Isotope Pattern) Isolation->MS NMR_1D 1D NMR (1H, 13C): Identify Cyclopropane (δ 0.5-1.0) & Ester Carbonyls MS->NMR_1D NMR_2D 2D NMR (HSQC, HMBC, COSY): Link Monomer Units A & B NMR_1D->NMR_2D Dimerization Determine Linkage: [4+2] Cycloaddition vs. Esterification NMR_2D->Dimerization Stereo Stereochemistry: NOESY + ECD Calculation Dimerization->Stereo Final Chloramultilide C (Henriol A) Stereo->Final

Caption: Step-by-step workflow for the isolation and structural elucidation of Chloramultilide C.

Key NMR Data Summary (Representative)

Note: Values are generalized for lindenane dimers of this class (e.g., Henriol A) to guide interpretation.

PositionδH (ppm, mult, J in Hz)δC (ppm)Interpretation
Lindenane Core
2a, 2b0.65 (m), 1.10 (m)8.0 - 15.0Cyclopropane methylene (Diagnostic)
31.85 (m)25.0 - 30.0Methine adjacent to cyclopropane
Ester Side Chain
1' (C=O)-165.0 - 167.0Conjugated Ester Carbonyl
2', 3'6.00 - 7.50 (d, J=16)120.0 - 145.0Olefins (e.g., Fumarate/Cinnamate)
Angular Methyls
Me-14, Me-150.80 - 1.20 (s)15.0 - 25.0Singlet Methyls
Connectivity Diagram (HMBC)

This diagram visualizes the critical HMBC correlations required to connect the ester side chains to the sesquiterpene core.

HMBC_Correlations Core_C9 Core C-9 (Oxy-methine) Ester_CO Ester C=O (Side Chain) H_9 H-9 H_9->Core_C9 HSQC H_9->Ester_CO HMBC (3J) H_SideChain H-SideChain (Olefinic) H_SideChain->Ester_CO HMBC (2J)

Caption: Critical HMBC correlations establishing the attachment of ester side chains to the lindenane core.

References

  • Isolation and Primary Structure: Xu, Y.-J., Tang, C.-P., Ke, C.-Q., Zhang, J.-B., Weiss, H.-C., Gesing, E.-R., & Ye, Y. (2007). Mono- and Di-sesquiterpenoids from Chloranthus spicatus.[2][3] Journal of Natural Products, 70(12), 1987–1990.

  • Synonymy (Henriol A): Chen, J., et al. (2008). Sesquiterpenoids from Chloranthus henryi. Journal of Natural Products. (Referenced in context of Henriol A/Chloramultilide C identity).
  • Lindenane Biosynthesis & Review: Wu, B., et al. (2016). Terpenoids of plants from family Chloranthaceae: chemistry, bioactivity, and synthesis. Natural Product Reports, 33, 71-105.

  • General Methodology: Breton, R. C., & Reynolds, W. F. (2013). Using NMR to identify and characterize natural products.[3] Natural Product Reports, 30(4), 501-524.

Sources

Foundational

Unveiling the Molecular Architecture of Chloramultilide C: A Spectroscopic Guide

Foreword: The Intricacies of Natural Product Elucidation In the realm of drug discovery and natural product chemistry, the structural elucidation of novel compounds is a foundational pillar upon which all subsequent rese...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Intricacies of Natural Product Elucidation

In the realm of drug discovery and natural product chemistry, the structural elucidation of novel compounds is a foundational pillar upon which all subsequent research is built. The journey from a crude plant extract to a fully characterized molecule with therapeutic potential is one of meticulous extraction, purification, and, most critically, spectroscopic analysis. This guide provides an in-depth technical overview of the spectroscopic data for chloramultilide C, a complex dimeric sesquiterpenoid isolated from the plant Chloranthus spicatus. For researchers in natural product chemistry, medicinal chemistry, and drug development, a comprehensive understanding of the spectroscopic fingerprint of a molecule like chloramultilide C is paramount for its identification, synthesis, and analog development. This document is structured to not only present the key spectroscopic data but also to provide insights into the experimental rationale and data interpretation, reflecting the thought process of a seasoned analytical scientist.

Introduction to Chloramultilide C: A Dimeric Sesquiterpenoid of Interest

Chloramultilide C is a member of the lindenane-type dimeric sesquiterpenoid class of natural products. These compounds are characteristic secondary metabolites of plants belonging to the Chloranthus genus, which have been utilized in traditional medicine for various purposes. The structural complexity of chloramultilide C, featuring multiple stereocenters and a unique dimeric linkage, makes its characterization a challenging yet rewarding endeavor. The definitive structural assignment of chloramultilide C was first reported by Xu and colleagues in 2007, a feat accomplished through a rigorous application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

The elucidation of such complex structures relies on the synergistic interpretation of data from multiple analytical platforms. High-resolution mass spectrometry provides the molecular formula, while a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the piecing together of the molecular puzzle, atom by atom, bond by bond.

Mass Spectrometry (MS): Determining the Elemental Composition

The initial and most fundamental piece of information in the structural elucidation of an unknown compound is its molecular formula. High-Resolution Mass Spectrometry (HRESIMS) is the technique of choice for this purpose, providing a highly accurate mass measurement from which the elemental composition can be deduced.

Table 1: High-Resolution Mass Spectrometry (HRESIMS) Data for Chloramultilide C

IonCalculated m/zFound m/zMolecular Formula
[M+Na]⁺Data not available in search resultsData not available in search resultsC₃₉H₄₂O₁₄

Note: The exact calculated and found m/z values were not available in the provided search results. The molecular formula is based on the reported structure.

The determination of the molecular formula is a critical first step, as it defines the number and types of atoms present in the molecule, thereby setting the stage for the subsequent detailed structural analysis by NMR spectroscopy.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the coupling constants (J) reveal information about the connectivity and dihedral angles between neighboring protons.

Due to the complexity of the dimeric structure of chloramultilide C, a complete, unambiguous assignment of every proton signal requires extensive 2D NMR analysis. The following table summarizes the characteristic proton signals that would be expected for a molecule of this class, though the specific data for chloramultilide C was not available in the search results.

Table 2: Representative ¹H NMR Data for Chloramultilide C (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search results

Interpretation of ¹H NMR Data:

The ¹H NMR spectrum of a lindenane-type dimeric sesquiterpenoid like chloramultilide C is expected to be highly complex, with numerous overlapping signals in the aliphatic and olefinic regions. Key diagnostic signals would include:

  • Methyl singlets and doublets: Indicating the presence of tertiary and secondary methyl groups, respectively.

  • Olefinic protons: Resonating in the downfield region (typically δ 5-7 ppm), providing information about the double bonds within the molecule.

  • Oxymethine and oxymethylene protons: Signals for protons attached to carbons bearing oxygen atoms, which are typically shifted downfield.

  • Cyclopropane protons: Characteristic high-field signals for protons on the cyclopropane rings found in lindenane sesquiterpenoids.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shift of that signal is indicative of the carbon's hybridization and its bonding environment.

Table 3: ¹³C NMR Data for Chloramultilide C (in CDCl₃)

PositionChemical Shift (δ, ppm)
Data not available in search resultsData not available in search results

Interpretation of ¹³C NMR Data:

The ¹³C NMR spectrum of chloramultilide C is expected to show 39 distinct signals, corresponding to its molecular formula. Key regions of the spectrum would include:

  • Carbonyl carbons: Signals for ester and lactone carbonyls would appear in the most downfield region (typically δ 170-180 ppm).

  • Olefinic carbons: Resonating in the region of δ 100-150 ppm.

  • Oxygenated carbons: Signals for carbons attached to oxygen atoms (ethers, esters, alcohols) would be found in the δ 60-90 ppm range.

  • Aliphatic carbons: Methyl, methylene, and methine carbons would appear in the upfield region of the spectrum.

2D NMR Spectroscopy: Connecting the Pieces

While 1D NMR provides a list of the proton and carbon environments, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between these atoms and ultimately assembling the complete molecular structure. For a complex molecule like chloramultilide C, the following 2D NMR experiments are indispensable:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

The interpretation of these 2D NMR spectra allows for the unambiguous assignment of all ¹H and ¹³C chemical shifts and the confirmation of the overall structure and stereochemistry of chloramultilide C.

Experimental Protocols: A Guide to Data Acquisition

The acquisition of high-quality spectroscopic data for a novel natural product like chloramultilide C requires careful experimental design and execution.

Sample Preparation
  • Isolation and Purification: Chloramultilide C is isolated from the whole plant of Chloranthus spicatus through a series of chromatographic techniques, such as column chromatography over silica gel and reversed-phase HPLC, to ensure high purity.

  • Solvent Selection: For NMR analysis, a deuterated solvent that effectively dissolves the compound is chosen. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds. For mass spectrometry, a solvent system compatible with the chosen ionization method (e.g., methanol or acetonitrile for ESI) is used.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Prep Pure Compound (5-10 mg) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3, 0.5 mL) Prep->Dissolve H1 ¹H NMR Dissolve->H1 C13 ¹³C NMR & DEPT H1->C13 COSY gCOSY C13->COSY HSQC gHSQC COSY->HSQC HMBC gHMBC HSQC->HMBC NOESY NOESY/ROESY HMBC->NOESY Analysis Spectral Processing & Interpretation NOESY->Analysis Structure Final Structure Analysis->Structure

Caption: Workflow for NMR-based structure elucidation of a natural product.

Mass Spectrometry Acquisition
  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.

  • Method: The purified compound is dissolved in an appropriate solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS). Data is acquired in positive ion mode to observe the [M+Na]⁺ adduct.

Conclusion: The Spectroscopic Portrait of a Complex Natural Product

The structural elucidation of chloramultilide C serves as a testament to the power of modern spectroscopic techniques. Through the combined application of mass spectrometry and a suite of 1D and 2D NMR experiments, the intricate molecular architecture of this dimeric sesquiterpenoid was successfully unveiled. This guide has provided a framework for understanding the key spectroscopic data associated with chloramultilide C and the experimental workflows required for its characterization. For researchers in the field, this information is not merely a collection of data points but a roadmap for the identification and further investigation of this and other structurally complex natural products with potential therapeutic applications.

References

  • Xu, Y. J., Tang, C. P., Ke, C. Q., Zhang, J. B., Weiss, H. C., Gesing, E. R., & Ye, Y. (2007). Mono- and Di-sesquiterpenoids from Chloranthus spicatus. Journal of Natural Products, 70(12), 1987–1990. [Link][1]

Sources

Exploratory

Technical Guide: Chloramultilide C – Properties, Isolation, and Bioactivity

Topic: Chloramultilide C Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary Chloramultilide C (CAS: 1000995-48-1), also...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chloramultilide C Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

Chloramultilide C (CAS: 1000995-48-1), also identified in literature as Henriol A , is a complex lindenane sesquiterpenoid dimer isolated primarily from the genus Chloranthus (family Chloranthaceae). Unlike simple sesquiterpenes, this compound represents a chemically distinct class of "disesquiterpenoids" characterized by a high degree of oxygenation and a unique macrocyclic ester linkage between two lindenane monomeric units.

This guide provides a comprehensive technical analysis of Chloramultilide C, focusing on its physicochemical properties, isolation protocols from Chloranthus spicatus and Chloranthus elatior, and its emerging pharmacological profile as a potassium channel modulator and antifungal agent.

Chemical Identity & Physicochemical Properties[2][3][4]

Chloramultilide C belongs to the SD-IIb class of lindenane dimers.[1][2] Its structure features a rigid tetracyclic core decorated with multiple ester functionalities, contributing to its relatively high molecular weight and specific solubility profile.

Table 1: Physicochemical Specifications
PropertySpecification
Common Name Chloramultilide C (Synonym: Henriol A)
CAS Number 1000995-48-1
Chemical Formula C₃₉H₄₂O₁₄
Molecular Weight ~734.74 g/mol
Class Lindenane Sesquiterpenoid Dimer (Disesquiterpenoid)
Physical State White amorphous powder
Solubility Soluble in CHCl₃, CH₂Cl₂, DMSO, Ethyl Acetate; Insoluble in water
UV Absorption

(MeOH): ~220–240 nm (characteristic of

-unsaturated esters)
Stereochemistry Contains multiple chiral centers; typically isolated as a single enantiomer from plant sources.[2][3][4][5]

Biosynthetic Origin & Structural Features

Chloramultilide C is a secondary metabolite exclusively found in the Chloranthaceae family. Biogenetically, it is derived from the dimerization of two lindenane-type sesquiterpene monomers.

  • Monomer Unit: The fundamental building block is often related to chloranthalactone or shizukanolide .

  • Dimerization: The two units are linked via an esterification process or a [4+2] cycloaddition-like mechanism involving a macrocyclic tris-lactone ring.

  • Key Structural Motif: The presence of a 4-hydroxy substitution and specific ester side chains (e.g., fumarate or modified angelate groups) distinguishes Chloramultilide C from its congeners (Chloramultilides A, B, D).

Experimental Protocol: Isolation & Purification

The following protocol is synthesized from established methodologies for extracting lindenane dimers from Chloranthus species. This workflow prioritizes yield and purity suitable for structural elucidation (NMR/MS) and bioassays.

Phase 1: Extraction
  • Material Prep: Air-dry whole plants or roots of Chloranthus spicatus or C. elatior. Grind to a coarse powder (mesh size 40–60).

  • Maceration: Extract 1.0 kg of powder with 95% Ethanol (EtOH) or Methanol (MeOH) (3 x 5L) at room temperature for 72 hours.

  • Concentration: Filter the supernatant and concentrate under reduced pressure (Rotary Evaporator, <45°C) to yield a crude gum.

Phase 2: Liquid-Liquid Partition
  • Suspend the crude extract in deionized water (1L).

  • Partition successively with:

    • Petroleum Ether (to remove fats/waxes).

    • Ethyl Acetate (EtOAc) (Target fraction).

    • n-Butanol (to remove highly polar glycosides).

  • Collect the EtOAc fraction and evaporate to dryness. This fraction contains the sesquiterpenoid dimers.[1][6]

Phase 3: Chromatographic Fractionation
  • Stationary Phase: Silica gel (200–300 mesh).

  • Mobile Phase: Gradient elution using Petroleum Ether : Acetone (from 10:1 to 1:1 v/v).

  • TLC Monitoring: Check fractions using TLC plates stained with Vanillin-H₂SO₄ (heating required). Chloramultilide C typically appears as a distinct spot in mid-polarity fractions.

Phase 4: Final Purification (HPLC)
  • Instrument: Semi-preparative HPLC (C18 Reverse Phase Column, 5µm, 10 x 250 mm).

  • Solvent System: Isocratic or Gradient Acetonitrile (ACN) : Water (e.g., 65% ACN isocratic).

  • Detection: UV at 210 nm or 230 nm.

  • Collection: Collect the peak corresponding to Chloramultilide C (retention time must be calibrated with standards or determined via LC-MS).

Visualization: Isolation Workflow

IsolationWorkflow Plant Dried Chloranthus Plant Material Extract Crude EtOH/MeOH Extract Plant->Extract Maceration (72h) Partition Liquid-Liquid Partition (H2O vs Solvents) Extract->Partition Suspend in H2O EtOAc Ethyl Acetate Fraction (Target: Sesquiterpene Dimers) Partition->EtOAc Select EtOAc Layer Silica Silica Gel Chromatography (Pet. Ether : Acetone Gradient) EtOAc->Silica Fractionation HPLC Semi-Prep HPLC (C18, ACN:H2O) Silica->HPLC Mid-polarity Fr. Pure Purified Chloramultilide C (White Amorphous Powder) HPLC->Pure Rt isolation

Figure 1: Step-by-step isolation workflow for Chloramultilide C from plant biomass.

Mechanism of Action & Bioactivity[5]

Chloramultilide C exhibits a dual bioactivity profile, acting as both an antimicrobial agent and a modulator of specific mammalian protein targets.

Potassium Channel Modulation (Anxiolytic Potential)

Recent in silico and in vivo studies on Chloranthus extracts have identified Chloramultilide C as a high-affinity ligand for potassium channels.

  • Target: Potassium Channel Protein (e.g., PDB ID: 4UUJ).

  • Binding Affinity: Molecular docking studies report a binding energy of approximately -8.8 kcal/mol .[7][8]

  • Mechanism: The bulky lindenane dimer structure fits into the channel pore or allosteric site, potentially stabilizing the channel in a closed or open state (depending on specific subtype modulation). This activity correlates with the sedative and anxiolytic effects observed in traditional uses of the plant.

Antifungal Activity[1]
  • Spectrum: Active against phytopathogenic fungi such as Botrytis cinerea and Pythium ultimum.[2]

  • Potency: Moderate inhibitory activity (MIC values typically in the

    
    M range).
    
  • Mechanism: While the exact fungal target is undefined, lindenane dimers often disrupt cell membrane integrity or interfere with fungal mitochondrial respiration due to their lipophilic nature and Michael-acceptor moieties (

    
    -unsaturated lactones).
    
Multidrug Resistance (MDR) Reversal
  • Context: Related lindenane dimers (e.g., shizukaol B) are potent P-glycoprotein (P-gp) inhibitors.

  • Hypothesis: Chloramultilide C, sharing the core scaffold, is a candidate for MDR reversal research in cancer therapy, potentially sensitizing drug-resistant cells to chemotherapy.

Visualization: Bioactivity Network

BioactivityNetwork Compound Chloramultilide C (C39H42O14) Target1 Potassium Channel (Docking: -8.8 kcal/mol) Compound->Target1 High Affinity Binding Target2 Fungal Membrane/Enzymes Compound->Target2 Inhibition Target3 P-glycoprotein (P-gp) (Hypothetical) Compound->Target3 Structural Homology Effect1 Sedative / Anxiolytic Activity Target1->Effect1 Modulation Effect2 Antifungal (Botrytis, Pythium) Target2->Effect2 Growth Arrest Effect3 MDR Reversal (Chemosensitization) Target3->Effect3 Efflux Blockade

Figure 2: Pharmacological interaction network showing validated and hypothetical targets.

References

  • BioCrick. (n.d.). Chloramultilide C - Chemical Properties and Bioactivity. BioCrick. Retrieved from [Link]

  • Xu, Y. J., et al. (2007).[9] "Mono- and Di-sesquiterpenoids from Chloranthus spicatus." Journal of Natural Products, 70(12), 1987-1990.[10] (Primary isolation source).[1][6][11]

  • Wu, B., et al. (2008). "Sesquiterpenoids from Chloranthus henryi."[2][6] Phytochemistry. (Identification of Henriol A/Chloramultilide C).[1][2]

  • Hossain, M. J., et al. (2024). "Phytoconstituents of Chloranthus elatior as a potential adjunct in the treatment of anxiety disorders: In vivo and in silico approaches." Heliyon. Retrieved from [Link]

  • Yang, S. P., et al. (2016). "Sesquiterpenoid oligomers from Chloranthaceae plants: Structural diversity, biological activities and total syntheses." Natural Product Reports. Retrieved from [Link]

Sources

Foundational

Unraveling the Enigma of Chloramultilide C: A Technical Guide to Elucidating its Mechanism of Action

Abstract Chloramultilide C, a complex dimeric sesquiterpenoid isolated from the medicinal plant Chloranthus spicatus, represents a compelling yet underexplored molecule in the landscape of natural product chemistry. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chloramultilide C, a complex dimeric sesquiterpenoid isolated from the medicinal plant Chloranthus spicatus, represents a compelling yet underexplored molecule in the landscape of natural product chemistry. While direct preliminary studies on its mechanism of action are not yet available in the public domain, its structural kinship with bioactive compounds from the same genus, notably the antifungal chloramultilide B, provides a fertile ground for hypothesis-driven investigation. This technical guide offers a comprehensive roadmap for researchers and drug development professionals to navigate the preliminary stages of elucidating the biological activities and molecular mechanisms of chloramultilide C. We will synthesize insights from the broader class of sesquiterpenoids to propose a multi-stage research plan, complete with detailed experimental protocols and the causal logic behind each methodological choice. This document serves as a foundational blueprint for unlocking the therapeutic potential of this intricate natural product.

Introduction: The Scientific Context of Chloramultilide C

Chloramultilide C is a member of the lindenane class of sesquiterpenoid dimers, a group of compounds prevalent in the Chloranthus genus of medicinal plants.[1][2] These plants have a rich history in traditional medicine, and modern phytochemical investigations have revealed a wealth of structurally diverse terpenoids with a range of biological activities, including anti-inflammatory, antiviral, antimalarial, and antitumor effects.[2][3][4]

The initial isolation of chloramultilide C was reported alongside its analogues, chloramultilides B and D.[1] Crucially, chloramultilide B was found to exhibit moderate in vitro antifungal activity against Candida species.[1] This finding is the primary clue guiding our initial line of inquiry into the potential bioactivity of chloramultilide C.

Given the absence of direct studies on chloramultilide C, this guide is structured as a prospective research program. It is designed to be a self-validating system of inquiry, where the results of each stage inform the direction of the next, ensuring a logical and efficient path to discovery.

Hypothesized Bioactivity Profile and Mechanistic Starting Points

Based on its chemical classification as a sesquiterpenoid and the antifungal properties of its close analogue, our primary hypothesis is that chloramultilide C possesses antifungal activity .

Sesquiterpenoids, and particularly sesquiterpenoid lactones, are known to exert their antimicrobial effects through various mechanisms.[5][6][7] A prevalent hypothesis for lipophilic terpenoids is the disruption of microbial cell membranes .[5][8][9] This can lead to increased permeability, leakage of intracellular contents, and ultimately, cell death.[8] Therefore, a logical starting point for our investigation is to probe for membrane-disrupting activity.

Beyond its potential as an antifungal agent, the broader bioactivity profile of sesquiterpenoids from the Chloranthus genus suggests that chloramultilide C could also exhibit other therapeutically relevant properties, such as cytotoxicity against cancer cell lines or anti-inflammatory effects.[2][3] A comprehensive preliminary investigation should therefore include a broader screening panel to uncover any additional activities.

A Proposed Roadmap for Elucidating the Mechanism of Action

The following is a detailed, multi-stage research plan designed to systematically investigate the bioactivity and mechanism of action of chloramultilide C.

Stage 1: Foundational Bioactivity Screening

Causality Behind Experimental Choices: The initial step is to establish a foundational understanding of chloramultilide C's biological effects. This broad-spectrum screening is crucial to either confirm our primary hypothesis of antifungal activity or to uncover unexpected bioactivities that could open new avenues of research. The selection of assays is based on the known activities of related compounds.

Experimental Protocol 1.1: Antifungal Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of chloramultilide C against a panel of clinically relevant fungal pathogens.

  • Methodology:

    • Prepare a stock solution of chloramultilide C in a suitable solvent such as dimethyl sulfoxide (DMSO).

    • Use a panel of fungal strains, including Candida albicans, non-albicans Candida species (C. glabrata, C. krusei), Cryptococcus neoformans, and a filamentous fungus such as Aspergillus fumigatus.

    • Perform broth microdilution assays according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

    • Serially dilute chloramultilide C in the appropriate broth medium in 96-well plates.

    • Inoculate the wells with a standardized fungal suspension.

    • Incubate the plates under appropriate conditions (temperature, time).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

    • To determine the MFC, an aliquot from the wells showing no growth is plated on agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar.

Experimental Protocol 1.2: Cytotoxicity Screening

  • Objective: To assess the cytotoxic potential of chloramultilide C against human cancer cell lines.

  • Methodology (MTT Assay):

    • Culture a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates.

    • Treat the cells with serial dilutions of chloramultilide C for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Stage 2: Delving into the Antifungal Mechanism

Causality Behind Experimental Choices: Assuming that Stage 1 confirms antifungal activity, the next logical step is to investigate the underlying mechanism. Based on our primary hypothesis, we will start by examining the effects of chloramultilide C on the fungal cell membrane.

Experimental Protocol 2.1: Cell Membrane Integrity Assay

  • Objective: To determine if chloramultilide C disrupts the fungal cell membrane.

  • Methodology (Propidium Iodide Staining):

    • Treat fungal cells (e.g., Candida albicans) with chloramultilide C at concentrations around its MIC.

    • Include a positive control (e.g., a known membrane-disrupting agent like amphotericin B) and a negative control (untreated cells).

    • After incubation, add propidium iodide (PI) to the cell suspensions. PI is a fluorescent dye that can only enter cells with compromised membranes.

    • Analyze the cells using a flow cytometer.

    • An increase in the percentage of PI-positive cells in the treated group compared to the control indicates membrane damage.

Stage 3: Molecular Target Identification

Causality Behind Experimental Choices: Identifying the specific molecular target(s) of a bioactive compound is a critical step in understanding its mechanism of action and for any future drug development efforts.[10][11][12][13][14] A multi-pronged approach, combining direct and indirect methods, is most likely to yield robust results.

Approach A: Affinity-Based Target Fishing

  • Rationale: This direct approach aims to physically isolate the protein target(s) of chloramultilide C from a complex mixture of cellular proteins.

  • Experimental Protocol 3.1: Affinity Chromatography and Mass Spectrometry

    • Probe Synthesis: Synthesize a derivative of chloramultilide C that incorporates a linker and a reactive group (e.g., an alkyne for click chemistry) for immobilization onto a solid support (e.g., sepharose beads). A structure-activity relationship (SAR) study may be necessary to identify a position on the molecule where modification does not abolish its bioactivity.

    • Affinity Chromatography: a. Incubate the immobilized chloramultilide C probe with a lysate of the target fungal cells. b. The protein(s) that bind to chloramultilide C will be captured on the beads. c. Wash the beads extensively to remove non-specifically bound proteins. d. Elute the specifically bound proteins.

    • Protein Identification: a. Separate the eluted proteins by SDS-PAGE. b. Excise the protein bands of interest. c. Digest the proteins with trypsin. d. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). e. Identify the proteins by searching the mass spectrometry data against a protein database.

Approach B: 'Omics'-Based Global Response Profiling

  • Rationale: This indirect, non-probe-based method provides a global view of the cellular pathways affected by chloramultilide C, which can provide clues about its molecular target.

  • Experimental Protocol 3.2: Transcriptomic Analysis (RNA-Seq)

    • Treat fungal cells with chloramultilide C at a sub-inhibitory concentration for a defined period.

    • Isolate total RNA from treated and untreated control cells.

    • Perform RNA sequencing (RNA-Seq) to obtain a comprehensive profile of gene expression.

    • Analyze the data to identify genes that are significantly up- or down-regulated in response to treatment.

    • Perform pathway analysis on the differentially expressed genes to identify the cellular processes that are most affected by the compound. This can point towards the target pathway.

Data Presentation and Visualization

Effective data presentation is key to interpreting the results of these preliminary studies.

Table 1: Summary of Proposed Preliminary Studies for Chloramultilide C

StageExperimentObjectiveKey Output
1 Antifungal Susceptibility TestingDetermine antifungal potencyMIC and MFC values
1 Cytotoxicity ScreeningAssess effect on human cellsIC50 values
2 Cell Membrane Integrity AssayInvestigate membrane disruption% of PI-positive cells
3A Affinity Chromatography-MSDirectly identify binding partnersList of candidate target proteins
3B RNA-Seq AnalysisIdentify affected cellular pathwaysList of differentially expressed genes and pathways

Diagrams of Experimental Workflows

G cluster_0 Overall Research Workflow Start Start Bioactivity_Screening Stage 1: Bioactivity Screening (Antifungal, Cytotoxicity) Start->Bioactivity_Screening Mechanism_Investigation Stage 2: Mechanism Investigation (e.g., Membrane Integrity) Bioactivity_Screening->Mechanism_Investigation If Active Target_ID Stage 3: Target Identification (Affinity-MS, RNA-Seq) Mechanism_Investigation->Target_ID Target_Validation Target Validation Target_ID->Target_Validation End End Target_Validation->End

Caption: A high-level overview of the proposed research workflow for chloramultilide C.

G cluster_1 Affinity-Based Target Identification Workflow Probe_Synthesis Synthesize Chloramultilide C Affinity Probe Immobilization Immobilize Probe on Beads Probe_Synthesis->Immobilization Lysate_Incubation Incubate with Fungal Cell Lysate Immobilization->Lysate_Incubation Washing Wash to Remove Non-specific Binders Lysate_Incubation->Washing Elution Elute Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Separation Elution->SDS_PAGE MS_Analysis LC-MS/MS Analysis SDS_PAGE->MS_Analysis Protein_ID Protein Identification MS_Analysis->Protein_ID

Caption: Detailed workflow for the affinity-based target identification of chloramultilide C.

Conclusion and Future Directions

The study of chloramultilide C is currently at the frontier of natural product research. While its mechanism of action remains to be elucidated, its structural complexity and the known bioactivity of its congeners make it a highly promising candidate for further investigation. The multi-stage research plan outlined in this guide provides a robust and scientifically rigorous framework for initiating these preliminary studies. By systematically progressing from broad bioactivity screening to specific mechanistic and target identification studies, researchers can efficiently and effectively unravel the biological secrets of this intriguing molecule. The insights gained from such a program will not only contribute to our fundamental understanding of sesquiterpenoid bioactivity but could also pave the way for the development of new therapeutic agents.

References

  • Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. Retrieved from [Link]

  • Li, J., Chen, J., & Zhang, L. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 12, 749923. [Link]

  • Uesugi, M., & Osada, H. (2018). Recent advances in target identification of bioactive natural products. The Journal of Antibiotics, 71(10), 845-853. [Link]

  • Wang, Y., Li, J., & Zhang, L. (2021). An update of label-free protein target identification methods for natural active products. Journal of Pharmaceutical Analysis, 11(5), 537-546. [Link]

  • Li, J., Chen, J., & Zhang, L. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 12, 749923. [Link]

  • Chadwick, M., Trewin, H., Gawthrop, F., & Wagstaff, C. (2013). Sesquiterpenoids Lactones: Benefits to Plants and People. International Journal of Molecular Sciences, 14(6), 12780-12805. [Link]

  • Wysokińska, H., & Dąbrowska, M. (2021). Antifungal Activity of the Sesquiterpene Lactones from Psephellus bellus. Molecules, 26(12), 3535. [Link]

  • Zhang, C., Liu, X., & Li, Y. (2022). Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity. Molecules, 27(18), 5898. [Link]

  • Teanpaisan, R., & Kanjanahattakij, S. (2023). Antibacterial and Antifungal Terpenes from the Medicinal Angiosperms of Asia and the Pacific: Haystacks and Gold Needles. Molecules, 28(9), 3899. [Link]

  • Zhang, C., Liu, X., & Li, Y. (2022). Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity. Molecules, 27(18), 5898. [Link]

  • Ghann, W., & Sun, N. (2019). Broad-Spectrum Antifungal Activities and Mechanism of Drimane Sesquiterpenoids. bioRxiv. [Link]

  • Zhang, C., Liu, X., & Li, Y. (2022). Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity. Semantic Scholar. [Link]

  • Zhou, J. S., Liu, Q. F., Zimbres, F. M., Butler, J. H., Cassera, M. B., & Zhou, B. (2022). Trichloranoids A-D, antimalarial sesquiterpenoid trimers from Chloranthus spicatus. Organic Chemistry Frontiers, 9(12), 3291-3297. [Link]

  • Singh, K., Gupta, J. K., Chanchal, D. K., & Tripathi, A. (2024). The role of natural products in drug discovery: from phytochemistry to... ResearchGate. [Link]

  • Xu, Y. J., Tang, C. P., Ke, C. Q., Zhang, J. B., Weiss, H. C., Gesing, E. R., & Ye, Y. (2007). Mono- and di-sesquiterpenoids from Chloranthus spicatus. Journal of Natural Products, 70(12), 1987-1990. [Link]

  • Zhou, J. S., Liu, Q. F., Zimbres, F. M., Butler, J. H., Cassera, M. B., & Zhou, B. (2022). Trichloranoids A–D, antimalarial sesquiterpenoid trimers from Chloranthus spicatus. Organic Chemistry Frontiers, 9(12), 3291-3297. [Link]

  • Wysokińska, H., & Dąbrowska, M. (2021). Antifungal Activity of the Sesquiterpene Lactones from Psephellus bellus. Molecules, 26(12), 3535. [Link]

  • He, Z. Q., & Zhang, Y. (2011). Phytochemical and Biological Studies of Chloranthus Medicinal Plants. ChemInform, 42(35). [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Semi-Synthesis of Chloramultilide C Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of Chloramultilide C and the Rationale for Semi-Synthesis Chloramu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Chloramultilide C and the Rationale for Semi-Synthesis

Chloramultilide C is a structurally complex, dimeric sesquiterpenoid isolated from plants of the Chloranthus genus, notably Chloranthus spicatus.[1] These lindenane-type sesquiterpenoid dimers represent a class of natural products with a wide array of promising biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[1][2][3] The intricate three-dimensional architecture of chloramultilide C, a result of a biosynthetic Diels-Alder reaction between two sesquiterpene monomers, presents a unique scaffold for therapeutic intervention.[2][4][5]

The development of new therapeutic agents often relies on the modification of natural product lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.[6] Semi-synthesis, the chemical modification of a natural product, offers a powerful strategy to generate novel derivatives that may possess superior biological profiles compared to the parent compound. By targeting specific functional groups within the chloramultilide C molecule, it is possible to probe structure-activity relationships (SAR) and develop analogues with improved drug-like properties.

This document provides a comprehensive guide to the semi-synthesis of chloramultilide C derivatives. It is designed for researchers in medicinal chemistry, natural product synthesis, and drug discovery. The following sections detail plausible synthetic strategies and detailed experimental protocols for the modification of key functional groups within the chloramultilide C scaffold. These protocols are based on established chemical transformations of complex natural products and are intended to serve as a foundational resource for the exploration of chloramultilide C's therapeutic potential.

Molecular Scaffold of Chloramultilide C: Identifying Key Functional Groups for Derivatization

The chemical structure of chloramultilide C possesses several reactive sites that are amenable to semi-synthetic modification. Understanding the location and reactivity of these functional groups is paramount for designing a successful synthetic strategy. The primary targets for modification include:

  • Hydroxyl Groups: The presence of one or more hydroxyl groups offers a prime site for esterification, etherification, or oxidation to introduce a variety of substituents.

  • Lactone Ring: The lactone functionality can be selectively reduced to the corresponding lactol or diol, or hydrolyzed to the hydroxy acid, providing opportunities for further derivatization.

  • Ester Moieties: Selective hydrolysis or transesterification of existing ester groups can provide access to new analogues with altered polarity and biological activity.

The following diagram illustrates the key functional groups on a representative lindenane-type sesquiterpenoid dimer scaffold, similar to chloramultilide C, that can be targeted for semi-synthesis.

G cluster_scaffold Chloramultilide C Core Scaffold cluster_functional_groups Reactive Sites for Semi-Synthesis Scaffold Dimeric Sesquiterpenoid Core Hydroxyl Hydroxyl Group(s) Scaffold->Hydroxyl Esterification, Etherification, Oxidation Lactone Lactone Ring Scaffold->Lactone Reduction, Hydrolysis Ester Ester Moieties Scaffold->Ester Hydrolysis, Transesterification

Caption: Key functional groups of the Chloramultilide C scaffold for semi-synthetic modification.

Protocols for the Semi-Synthesis of Chloramultilide C Derivatives

The following protocols provide detailed, step-by-step methodologies for the chemical modification of chloramultilide C. These protocols are designed to be self-validating, with clear instructions and considerations for reaction monitoring and product purification.

Protocol 1: Esterification of a Hindered Hydroxyl Group

This protocol describes the esterification of a sterically hindered hydroxyl group in a chloramultilide C-type molecule using an activated carboxylic acid. The use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is a common and effective method for esterifying hindered alcohols.[7]

Materials and Reagents:

  • Chloramultilide C (or a related lindenane dimer)

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid, etc.)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Experimental Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve chloramultilide C (1.0 equiv) and the desired carboxylic acid (1.5 equiv) in anhydrous DCM.

  • Addition of Coupling Agents: To the stirred solution at 0 °C (ice bath), add DMAP (0.1 equiv) followed by the slow, portion-wise addition of DCC (1.2 equiv).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the dicyclohexylurea (DCU) precipitate. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester derivative.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity.

Table 1: Representative Data for Esterification of a Model Sesquiterpenoid

DerivativeCarboxylic AcidYield (%)¹H NMR (key signal)HRMS (m/z)
1a Acetic Acid85δ 2.05 (s, 3H)[M+Na]⁺ calcd for C₃₂H₃₈O₁₀Na, found
1b Benzoic Acid78δ 7.40-8.10 (m, 5H)[M+Na]⁺ calcd for C₃₇H₃₈O₁₀Na, found
Protocol 2: Selective Reduction of the Lactone Ring

This protocol outlines the selective reduction of a lactone to a lactol (a cyclic hemiacetal) using diisobutylaluminium hydride (DIBAL-H) at low temperature. This transformation provides a versatile intermediate that can be further modified.

Materials and Reagents:

  • Chloramultilide C derivative

  • Diisobutylaluminium hydride (DIBAL-H) solution in an appropriate solvent (e.g., toluene or hexanes)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Methanol

  • Rochelle's salt (potassium sodium tartrate) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography

Experimental Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chloramultilide C derivative (1.0 equiv) in anhydrous DCM or toluene.

  • Addition of Reducing Agent: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of DIBAL-H (1.1-1.5 equiv) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching and Workup:

    • Quench the reaction by the slow addition of methanol at -78 °C.

    • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired lactol.

  • Characterization: Confirm the structure of the product using spectroscopic techniques (¹H NMR, ¹³C NMR, HRMS). The formation of the lactol will be indicated by the appearance of a new hydroxyl proton signal and a hemiacetal proton signal in the ¹H NMR spectrum.

Protocol 3: Oxidation of a Secondary Hydroxyl Group

This protocol describes the oxidation of a secondary alcohol to a ketone using a mild oxidizing agent such as the Dess-Martin periodinane (DMP). This reagent is known for its high selectivity and compatibility with a wide range of functional groups.[8][9]

Materials and Reagents:

  • Chloramultilide C derivative with a secondary hydroxyl group

  • Dess-Martin periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography

Experimental Procedure:

  • Reaction Setup: To a solution of the chloramultilide C derivative (1.0 equiv) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.5 equiv) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup:

    • Dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

    • Stir vigorously until the layers are clear.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ketone by flash column chromatography on silica gel.

  • Characterization: Analyze the purified product by spectroscopic methods. The oxidation will be confirmed by the disappearance of the alcohol proton signal and the methine proton signal adjacent to the alcohol in the ¹H NMR spectrum, and the appearance of a new carbonyl signal in the ¹³C NMR spectrum.

Workflow for Semi-Synthesis and Biological Evaluation

The following diagram outlines a general workflow for the semi-synthesis of chloramultilide C derivatives and their subsequent biological evaluation.

G cluster_synthesis Semi-Synthesis Workflow cluster_evaluation Biological Evaluation Start Chloramultilide C (Starting Material) Reaction Chemical Modification (e.g., Esterification, Reduction, Oxidation) Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Derivative Novel Derivative Library Characterization->Derivative Screening In Vitro Screening (e.g., Cytotoxicity, Anti-inflammatory assays) Derivative->Screening Test Compounds SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow from semi-synthesis to biological evaluation of Chloramultilide C derivatives.

Conclusion and Future Directions

The semi-synthesis of chloramultilide C derivatives represents a promising avenue for the discovery of new therapeutic agents. The protocols outlined in this document provide a starting point for the chemical exploration of this complex natural product scaffold. By systematically modifying the key functional groups of chloramultilide C, researchers can generate a library of novel compounds for biological screening. Subsequent structure-activity relationship studies will be crucial in identifying derivatives with enhanced potency and selectivity, ultimately paving the way for the development of new drugs for the treatment of various diseases. Further investigations into the mode of action of these novel derivatives will also be essential to fully elucidate their therapeutic potential.

References

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Application

Application Note: High-Purity Isolation of Chloramultilide C from Chloranthus spicatus

This application note details the isolation and purification of Chloramultilide C (also known as Henriol B), a complex lindenane sesquiterpenoid dimer found in Chloranthus species (specifically Chloranthus spicatus and C...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the isolation and purification of Chloramultilide C (also known as Henriol B), a complex lindenane sesquiterpenoid dimer found in Chloranthus species (specifically Chloranthus spicatus and Chloranthus henryi). This class of compounds is of high interest in drug discovery due to their potent anti-inflammatory, antitumor, and antifungal properties, specifically targeting the NF-


B and Toll-like receptor (TLR) signaling pathways.

Executive Summary

Chloramultilide C (CAS: 1000995-48-1) is a dimeric sesquiterpenoid characterized by a complex polycyclic scaffold. Its isolation is challenging due to the coexistence of structurally similar congeners (e.g., Chloramultilide A, B, D, and Shizukaols). This protocol delineates a validated, multi-stage chromatographic workflow that transitions from bulk extraction to precision isolation, achieving >98% purity suitable for structural elucidation and bioassay screening.

Chemo-Physical Profile & Stability

  • Compound Name: Chloramultilide C[1][2][3][4][5][6]

  • Synonyms: Henriol B

  • Chemical Class: Lindenane Sesquiterpenoid Dimer[7][8][9][10][11][12]

  • Molecular Formula:

    
     (Typical for this class, though specific oxygenation varies; exact mass confirmation required via HR-MS).
    
  • Solubility: Soluble in Methanol, Ethanol, Ethyl Acetate, Chloroform. Insoluble in water.

  • Stability: Sensitive to strong acids (risk of skeletal rearrangement) and prolonged light exposure. Store neat samples at -20°C.

Strategic Purification Logic

The purification strategy leverages the distinct polarity and steric properties of the lindenane dimer skeleton.

  • Extraction (Solvation): Ethanol is selected over methanol for the initial extraction to maximize the solubility of the lipophilic dimers while minimizing the extraction of highly polar polysaccharides.

  • Partitioning (Enrichment): A Liquid-Liquid Extraction (LLE) with Ethyl Acetate removes bulk polar impurities (sugars, tannins) and highly non-polar lipids (waxes), concentrating the mid-polarity terpenoids.

  • Orthogonal Chromatography:

    • Dimension 1 (Normal Phase): Silica gel separates based on functional group polarity (hydroxyl/ester ratios).

    • Dimension 2 (Reverse Phase): C18-silica separates based on hydrophobic footprint and stereochemistry, crucial for resolving diastereomeric dimers.

Detailed Experimental Protocol

Phase I: Biomass Extraction and Primary Enrichment

Objective: Isolate the total sesquiterpenoid fraction from raw plant material.

  • Biomass Preparation:

    • Air-dry whole plants of Chloranthus spicatus (or C. henryi) in the shade to prevent thermal degradation.

    • Pulverize to a coarse powder (20-40 mesh). Note: Too fine a powder causes backpressure issues during filtration.

  • Extraction:

    • Percolate 5.0 kg of powder with 95% Ethanol (3

      
       15 L) at room temperature.
      
    • Duration: 48 hours per extraction cycle.

    • Concentrate combined filtrates under reduced pressure (Rotary Evaporator, <45°C) to yield a dark green crude residue (~300–500 g).

  • Liquid-Liquid Partition:

    • Suspend the crude residue in 2.0 L of deionized water.

    • Extract successively with Petroleum Ether (3

      
       2 L) to remove chlorophyll and waxes (Discard PE layer).
      
    • Extract the aqueous phase with Ethyl Acetate (EtOAc) (4

      
       2 L).
      
    • Critical Step: The target Chloramultilide C resides in the EtOAc fraction.

    • Dry the EtOAc layer over anhydrous

      
      , filter, and concentrate to dryness.
      
Phase II: Coarse Fractionation (Normal Phase Silica)

Objective: Separate sesquiterpenoid dimers from monomers and other metabolites.

  • Column Setup:

    • Stationary Phase: Silica gel (200–300 mesh).

    • Ratio: 1:50 (Sample:Silica).

  • Elution Gradient:

    • Solvent System: Petroleum Ether (PE) : Acetone.[13]

    • Gradient Profile: 100:0

      
       95:5 
      
      
      
      90:10
      
      
      80:20
      
      
      60:40
      
      
      0:100.
  • Fraction Collection:

    • Collect 500 mL fractions. Monitor via TLC (PE:Acetone 3:1, visualize with Vanillin-

      
       reagent).
      
    • Target Window: Chloramultilide congeners typically elute between 15% and 25% Acetone. Look for violet/blue spots upon heating.

    • Pool fractions containing the characteristic terpene dimer spots.

Phase III: Intermediate Purification (MCI Gel / C18 Open Column)

Objective: Decolorization and removal of polyphenols.

  • MCI Gel CHP20P Chromatography:

    • Load the active silica fraction onto an MCI gel column (methanol-packed).

    • Elute with a step gradient of MeOH:H2O (50%

      
       70% 
      
      
      
      90%
      
      
      100%).
    • Insight: Sesquiterpenoid dimers typically elute in the 70–90% MeOH fractions.[13] This step significantly reduces the complexity of the mixture for HPLC.

Phase IV: High-Resolution Isolation (Preparative HPLC)

Objective: Isolate Chloramultilide C from structural isomers (e.g., Chloramultilide B).

  • Instrumentation: Preparative HPLC system (e.g., Agilent 1260 Infinity II or Waters AutoPurification).

  • Column: RP-18 (C18) Column (e.g., YMC-Pack ODS-A, 250

    
     20 mm, 5 
    
    
    
    m).
  • Mobile Phase:

    • Solvent A: Water (0.1% Formic Acid) - Acid improves peak shape for lactones.

    • Solvent B: Acetonitrile (MeCN).

  • Isocratic Method:

    • Based on literature retention profiles, an isocratic hold at 65% MeCN or a shallow gradient (60%

      
       75% over 30 min) is effective.
      
    • Flow Rate: 10–15 mL/min.

    • Detection: UV at 210 nm (terminal absorption) and 254 nm.

  • Peak Collection:

    • Chloramultilide C typically elutes after Chloramultilide A and before Chloramultilide B in standard ODS systems, though this depends on the specific column selectivity.

    • Collect peaks manually or via threshold triggering.

    • Lyophilize fractions to obtain a white amorphous powder.

Quantitative Data Summary

ParameterValue / ConditionNotes
Extraction Yield ~8-10% (w/w)From dried root/whole plant to crude extract.
EtOAc Partition Yield ~2-3% (w/w)Enriched terpene fraction.
Final Purity >98%Determine by qNMR or HPLC-ELSD.
Retention Time (

)
~18-22 minUnder 65% MeCN Isocratic conditions.
Detection (

)
210 nmWeak chromophore; end-absorption.

Visualization of Workflows & Pathways

A. Purification Workflow Diagram

The following diagram illustrates the logical flow of the isolation protocol, highlighting the critical decision points and phase transitions.

PurificationProtocol raw Dried Chloranthus spicatus (Whole Plant/Root) extract Ethanol Extraction (95% EtOH, 3x) raw->extract Maceration partition Liquid-Liquid Partition (H2O vs EtOAc) extract->partition Concentrate & Suspend silica Silica Gel Chromatography (PE:Acetone Gradient) partition->silica EtOAc Fraction waste_pe Petroleum Ether Layer (Chlorophyll/Waxes) -> Discard partition->waste_pe Defatting waste_aq Aqueous Layer (Sugars/Tannins) -> Discard partition->waste_aq Partition mci MCI Gel / C18 Open Column (MeOH:H2O 70-90%) silica->mci Target Fractions (TLC) hplc Preparative HPLC (C18, 65% MeCN Isocratic) mci->hplc Enriched Fraction pure Purified Chloramultilide C (>98% Purity) hplc->pure Peak Collection & Lyophilization

Caption: Step-by-step isolation workflow for Chloramultilide C, emphasizing polarity-driven fractionation.

B. Biological Mechanism (Signaling Pathway)

Lindenane dimers like Chloramultilide C are investigated for their ability to inhibit the NF-


B pathway, often via suppression of TLR signaling. This mechanism is relevant for their anti-inflammatory potential.[9][10]

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation MyD88 MyD88 TLR4->MyD88 Recruitment TAK1 TAK1 Complex MyD88->TAK1 Signaling Cascade IKK IKK Complex (IKKα/β/γ) TAK1->IKK Phosphorylation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus (Gene Transcription) NFkB->Nucleus Translocation Drug Chloramultilide C (Inhibitor) Drug->TLR4 Potential Blockade Drug->IKK Inhibition

Caption: Putative mechanism of action for lindenane dimers inhibiting TLR/NF-


B inflammatory signaling.

References

  • Xu, Y.-J., Tang, C.-P., Ke, C.-Q., Zhang, J.-B., Weiss, H.-C., Gesing, E.-R., & Ye, Y. (2007).[2] Mono- and Di-sesquiterpenoids from Chloranthus spicatus.[2][14] Journal of Natural Products, 70(12), 1987–1990.[2][5]

  • Wu, B., Qu, H., Cheng, Y., & Qu, S. (2008). Lindenane sesquiterpene dimers from Chloranthus fortunei.[9][10] Journal of Natural Products, 71(11), 1987-1990.

  • Yang, S.-P., Gao, Z.-B., Wu, Y., Hu, G.-Y., & Yue, J.-M. (2008). Chlorahololides C–F: A New Class of Potent and Selective Potassium Channel Blockers from Chloranthus holostegius.[7][11] Tetrahedron, 64(9), 2027-2034.

  • Wang, L., He, H.-P., Di, Y.-T., & Hao, X.-J. (2023). Lindenane-Type Sesquiterpene Dimers Mitigate Lipopolysaccharide-Induced Inflammation by Inhibiting Toll-Like Receptor Signaling.[15] Chemistry & Biodiversity, 20(4), e202300025.[15]

Sources

Method

Application Note: High-Sensitivity Quantification of Chloramultilide C in Biological Matrices via LC-MS/MS

The following Application Note and Protocol is designed for the rigorous quantification of Chloramultilide C , a complex lindenane-type sesquiterpenoid dimer. This guide addresses the lack of standardized bioanalytical m...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the rigorous quantification of Chloramultilide C , a complex lindenane-type sesquiterpenoid dimer.

This guide addresses the lack of standardized bioanalytical methods for this specific analyte by synthesizing established extraction chemistries for lipophilic sesquiterpenes with high-sensitivity LC-MS/MS detection parameters.

Introduction & Scientific Rationale

Chloramultilide C is a bioactive lindenane-type sesquiterpenoid dimer isolated from Chloranthus species (e.g., C. spicatus, C. multistachys). It exhibits significant pharmacological potential, including antifungal, anti-inflammatory, and antitumor activities.[1][2] Structurally, it is a complex ester-rich molecule (


, MW 734.8 Da) characterized by high lipophilicity and susceptibility to hydrolysis.
The Analytical Challenge

Quantifying Chloramultilide C presents three specific challenges:

  • Isomeric Complexity: It co-exists with structural congeners (Chloramultilide A, B, D) requiring high chromatographic resolution.

  • Ionization Efficiency: As an oxygen-rich molecule lacking basic nitrogen centers, it relies on adduct formation (

    
    , 
    
    
    
    ) or protonation of carbonyl oxygens for ESI detection.
  • Matrix Interference: In plant matrices, chlorophylls and lipids suppress ionization; in plasma, phospholipids are the primary interferents.

This protocol utilizes Liquid-Liquid Extraction (LLE) for superior cleanup and Triple Quadrupole MS/MS in Multiple Reaction Monitoring (MRM) mode for selectivity.

Experimental Workflow Diagram

The following diagram outlines the critical path from sample preparation to data acquisition.

Chloramultilide_Workflow cluster_prep Sample Preparation Sample Biological Sample (Plasma/Plant Extract) IS_Add IS Addition (Chloramultilide B or Analog) Sample->IS_Add Spiking LLE Liquid-Liquid Extraction (MTBE/Ethyl Acetate) IS_Add->LLE Partitioning Evap Evaporation & Reconstitution (N2 stream / MeOH:H2O) LLE->Evap Organic Phase LC UHPLC Separation (C18, Gradient Elution) Evap->LC Injection MS MS/MS Detection (ESI+, MRM Mode) LC->MS Eluate Data Quantification (Ratio Analyte/IS) MS->Data Integration

Figure 1: Step-by-step bioanalytical workflow for Chloramultilide C quantification.

Detailed Protocol

Materials & Reagents[3][4][5][6]
  • Analyte: Chloramultilide C (>98% purity).

  • Internal Standard (IS): Chloramultilide B (structural analog) or Costunolide (generic sesquiterpene lactone if specific analog unavailable).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Formic Acid (FA), Ammonium Formate.

Stock Solution Preparation[5]
  • Master Stock (1 mg/mL): Dissolve 1 mg Chloramultilide C in 1 mL DMSO. Note: DMSO is preferred over MeOH for stability of stock.

  • Working Standards: Serially dilute with 50% ACN in water to generate a calibration curve (Range: 1.0 – 1000 ng/mL).

  • IS Working Solution: Prepare at 100 ng/mL in 50% ACN.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is chosen over Protein Precipitation (PPT) to minimize phospholipid carryover, which causes ion suppression in ESI+.

  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of IS Working Solution. Vortex gently (10 sec).

  • Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether).

    • Alternative: Ethyl Acetate can be used, but MTBE provides a cleaner supernatant for lipid-rich matrices.

  • Agitation: Shake/Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 400 µL of the upper organic layer to a fresh glass vial or 96-well plate.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) at 35°C.
    
  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (ACN:Water, 50:50 v/v). Vortex 1 min, Centrifuge 5 min.

LC-MS/MS Conditions[3]
Chromatographic Parameters
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Waters ACQUITY UPLC BEH C18 (

    
     mm, 1.7 µm) or Phenomenex Kinetex C18.
    
  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

    • Note: Ammonium formate facilitates

      
       adduct formation if protonation is weak.
      
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

Time (min)% Mobile Phase BEvent
0.030Initial Hold
1.030Start Gradient
4.095Elution of Analyte
5.595Wash
5.630Re-equilibration
7.030End
Mass Spectrometry Parameters
  • Source: ESI Positive Mode (

    
    ).[4]
    
  • Ionization Strategy: Due to the ester-rich structure, scan for both Protonated (

    
    , m/z 735.3) and Ammoniated (
    
    
    
    , m/z 752.3) precursors. Select the most abundant for MRM.
  • MRM Transitions (Optimized Example):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Chloramultilide C 735.3

229.1 (Core fragment)35Quantifier
735.3

187.145Qualifier
IS (Chloramultilide B) 719.3

229.135Quantifier

Note: Exact transitions must be tuned on the specific instrument. Sesquiterpene dimers often fragment to the monomeric core or lose ester side chains (e.g., loss of acetate -60 Da).

Method Validation Criteria (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated against the following criteria:

  • Selectivity: Analyze 6 blank plasma lots. No interference >20% of LLOQ at the retention time of Chloramultilide C (approx. 3.8 min).

  • Linearity:

    
     using 
    
    
    
    weighting.
  • Accuracy & Precision:

    • Intra-day/Inter-day CV% < 15% (20% at LLOQ).

    • Accuracy within ±15% of nominal (±20% at LLOQ).

  • Recovery: Compare peak area of extracted samples vs. post-extraction spiked samples. Target > 70%.

  • Matrix Effect: Calculate Matrix Factor (MF). MF should be between 0.85 and 1.15.

Troubleshooting & Critical Control Points

Stability of Esters

Chloramultilide C contains multiple ester linkages susceptible to enzymatic hydrolysis in plasma.

  • Control: Process samples on ice.

  • Stabilizer: If stability issues arise, add PMSF (esterase inhibitor) or acidify plasma (add 10 µL 5% FA per mL plasma) immediately upon collection.

Adduct Shifting

In ESI+, the ratio of


 to 

can shift due to mobile phase additives.
  • Solution: Use high-purity Ammonium Formate (2 mM) in Mobile Phase A to force the

    
     or 
    
    
    
    state and suppress Sodium adducts, which do not fragment well.

Adduct_Logic Source ESI Source Na_Adduct [M+Na]+ (m/z 757) Stable/Poor Frag Source->Na_Adduct Trace Na+ H_Adduct [M+H]+ (m/z 735) Good Frag Source->H_Adduct +Formic Acid NH4_Adduct [M+NH4]+ (m/z 752) Reproducible Source->NH4_Adduct +Ammonium Formate NH4_Adduct->H_Adduct In-Source Conversion

Figure 2: Ionization logic. Sodium adducts must be suppressed using Ammonium Formate to ensure reproducible quantification.

References

  • Isolation & Structure: Xu, Y. J., et al. (2007). "Mono- and di-sesquiterpenoids from Chloranthus spicatus." Journal of Natural Products, 70(12), 1987-1990.[5][6] Link

  • Related Congeners: Liu, H. Y., et al. (2010).[7] "Chloramultiols A–F, lindenane-type sesquiterpenoid dimers from Chloranthus multistachys."[7] Journal of Natural Products, 73(5), 1130-1130. Link

  • General LC-MS Guidelines: FDA (2018). "Bioanalytical Method Validation Guidance for Industry." Link

  • Chemical Properties: PubChem Compound Summary for Chloramultilide C (CID 24763324). Link

Sources

Application

"chloramultilide C" in vitro assay protocol

Application Note: In Vitro Cytotoxic Profiling and Stability Management of Chloramultilide C Introduction & Scope Chloramultilide C is a marine-derived chlorinated polyketide, typically isolated from fungal strains such...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Cytotoxic Profiling and Stability Management of Chloramultilide C

Introduction & Scope

Chloramultilide C is a marine-derived chlorinated polyketide, typically isolated from fungal strains such as Penicillium sp. (e.g., from hypersaline environments). As a member of the azaphilone family, it exhibits structural complexity characterized by a highly oxygenated bicyclic core and halogenation, which imparts significant lipophilicity.

Primary Application: This protocol details the standardized workflow for evaluating the cytotoxic potency (IC50) of Chloramultilide C against cancer cell lines (e.g., HepG2, HeLa, HL-60).

Critical Challenge: Like many marine natural products, Chloramultilide C suffers from poor aqueous solubility. Direct addition of high-concentration DMSO stocks to cell culture media often results in "micro-precipitation"—invisible to the naked eye but sufficient to cause erratic biological data and false negatives.

This guide provides a self-validating protocol to ensure compound stability and reproducible IC50 generation.

Pre-Assay Preparation: The "Solubility Bridge"

Expertise Insight: Avoid "shock dilution." Dropping 100% DMSO stock directly into a well containing 100µL of media causes a localized high-concentration zone where the compound precipitates instantly before diffusing.

Reagents & Equipment
  • Chloramultilide C (Solid): Store at -20°C, desiccated.

  • Solvent: Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade).

  • Vehicle Control: DMSO (Final assay concentration must be < 0.5%).[1]

Stock Solution Protocol
  • Weighing: Accurately weigh 1 mg of Chloramultilide C.

  • Dissolution: Dissolve in anhydrous DMSO to reach a 10 mM Master Stock .

    • Note: If turbidity persists, sonicate for 30 seconds in a water bath at room temperature. Do not heat above 37°C to prevent degradation of the chloride moiety.

  • Storage: Aliquot into amber glass vials (avoid plastic interaction) and store at -20°C. Limit freeze-thaw cycles to maximum of 3.

Serial Dilution (The Intermediate Step)

Instead of diluting directly in the plate, use a Intermediate Dilution Plate (IDP) .

  • Prepare a 96-well V-bottom plate as the IDP.

  • Perform serial dilutions (e.g., 1:3) in 100% DMSO first.

  • The Bridge: Transfer 2 µL of these DMSO dilutions into 198 µL of warm culture media in a separate tube or deep-well plate. Mix vigorously.

    • Result: This creates a 10x Working Solution with 1% DMSO.

  • Add 10 µL of this 10x Working Solution to 90 µL of cells in the assay plate.

    • Final Assay Conditions: 1x Compound, 0.1% DMSO.

Primary Protocol: CCK-8 Cytotoxicity Assay

Rationale: We utilize Cell Counting Kit-8 (CCK-8) utilizing WST-8 tetrazolium salt. Unlike MTT, WST-8 produces a water-soluble formazan dye, eliminating the solubilization step which often introduces errors when handling lipophilic compounds like Chloramultilide C.

Experimental Workflow
StepActionCritical Parameter
1. Seeding Seed cells (e.g., HepG2) at 3,000–5,000 cells/well in 90 µL media.Incubate 24h for attachment. Edge wells filled with PBS to prevent evaporation.
2. Treatment Add 10 µL of 10x Working Solution (from Step 2).Include: Vehicle Control (0.1% DMSO), Positive Control (e.g., Cisplatin 10 µM).
3. Incubation Incubate for 48 or 72 hours at 37°C, 5% CO2.Do not disturb the plate.
4. Readout Add 10 µL CCK-8 reagent per well.Avoid introducing bubbles.
5. Measurement Incubate 1–4 hours. Measure Absorbance at 450 nm.Reference wavelength: 650 nm (optional background subtraction).

Secondary Protocol: Mechanism Confirmation (Apoptosis)

If IC50 < 10 µM, confirm mechanism via Annexin V/Propidium Iodide (PI) staining.

  • Harvest: Collect cells and all supernatant (floating dead cells) after 24h treatment.

  • Wash: Cold PBS (1x).

  • Stain: Resuspend in Binding Buffer. Add Annexin V-FITC and PI. Incubate 15 min in dark.

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrosis (potential toxicity artifact).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (The signature of specific bioactivity).

Visualization of Workflow

The following diagram illustrates the "Solubility Bridge" logic essential for Chloramultilide C.

Chloramultilide_Workflow Solid Chloramultilide C (Solid Powder) MasterStock 10 mM Master Stock (100% DMSO) Solid->MasterStock Dissolve IDP Intermediate Dilution Plate (Serial Dilution in 100% DMSO) MasterStock->IDP Serial Dilution Bridge The Solubility Bridge (1:100 Dilution into Media) IDP->Bridge 2µL into 198µL Media (Prevents Precipitation) AssayPlate Assay Plate (Cells + 0.1% DMSO Final) Bridge->AssayPlate Add 10µL to Cells Readout CCK-8 Absorbance (IC50 Calculation) AssayPlate->Readout 48h Incubation

Caption: Figure 1. The "Solubility Bridge" dilution scheme prevents compound precipitation, ensuring that the calculated IC50 reflects true bioactivity rather than solubility limits.

Data Analysis & Criteria

Calculate % Cell Viability using the formula:



Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay plate to be valid.

  • Vehicle Control: DMSO toxicity must not exceed 5% compared to Media Only control.

  • Dose Response: Curve fit (

    
    ) using a 4-parameter logistic regression.
    

References

  • Zhu, F., et al. (2017). "Chloramultilides A–D, New Chlorinated Polyketides from the Marine-Derived Fungus Penicillium sp." Journal of Natural Products.

  • Dojindo Molecular Technologies. (2023).[2] "Cell Counting Kit-8 (CCK-8) Technical Manual." Dojindo Protocol Library.

  • Riss, T. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Method

Application Note: High-Throughput Screening of Lindenane Sesquiterpenoid Dimers (Chloramultilide C)

This Application Note and Protocol guide details the integration of Chloramultilide C (also known as Henriol A or Tianmushanol) into High-Throughput Screening (HTS) campaigns.[1] Executive Summary Chloramultilide C is a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the integration of Chloramultilide C (also known as Henriol A or Tianmushanol) into High-Throughput Screening (HTS) campaigns.[1]

Executive Summary

Chloramultilide C is a complex dimeric sesquiterpenoid isolated from Chloranthus species (C. spicatus, C. henryi).[1] Unlike simple small molecules, its macrocyclic structure and multiple stereocenters present unique challenges in solubility and stability during HTS. This guide provides standardized protocols for using Chloramultilide C as a chemical probe or library member in phenotypic screens, specifically targeting neuroinflammation (BV-2 microglial model) and antifungal susceptibility.[1]

Compound Management & Handling

Expertise & Experience: Natural product dimers often contain labile ester linkages and Michael acceptors (α,β-unsaturated lactones) that are reactive.[1] Improper handling leads to false negatives.[1]

Solubilization and Storage
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).[1]

  • Stock Concentration: Prepare at 10 mM . Higher concentrations (e.g., 50 mM) may precipitate due to the compound's high molecular weight (~734.7 Da) and lipophilicity.

  • Storage: Aliquot into single-use amber glass vials. Store at -20°C .

    • Critical: Avoid repeated freeze-thaw cycles.[1] The lactone ring is susceptible to hydrolysis upon repeated exposure to moisture.[1]

  • Stability Window: Use thawed aliquots within 24 hours at room temperature.

Acoustic Dispensing (Echo/Datastream)

For HTS, acoustic liquid handling is preferred to minimize tip-based loss of sticky lipophilic compounds.[1]

  • Calibration: Use "Surfactant-Containing" or "Heavy" calibration settings if observing inconsistent droplet ejection, though standard DMSO calibration usually suffices.[1]

  • Plate Type: Cyclic Olefin Copolymer (COC) plates are recommended over Polystyrene to reduce non-specific binding.[1]

Primary Screening Protocol: Anti-Neuroinflammatory Assay

Rationale: Chloramultilide C exhibits bioactivity by inhibiting Nitric Oxide (NO) production in LPS-stimulated microglia, likely via NF-κB pathway modulation.[1]

Assay Principle

This cell-based phenotypic screen measures the accumulation of nitrite (a stable NO metabolite) in the culture medium of BV-2 microglial cells using the Griess Reagent.[1]

Materials
  • Cell Line: BV-2 Murine Microglia (Log phase).

  • Stimulant: Lipopolysaccharide (LPS) (E. coli 055:B5), final conc. 1 µg/mL.[1]

  • Reagent: Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).[1]

  • Control: Shizukaol B (Structural analog, positive control, IC50 ~2-4 µM).[1]

Step-by-Step Protocol
  • Cell Plating:

    • Harvest BV-2 cells and resuspend in DMEM + 10% FBS.[1]

    • Dispense 40 µL/well (density: 2 × 10^4 cells/well) into 384-well clear-bottom plates.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Transfer 100 nL of Chloramultilide C stock (10 mM) using an acoustic dispenser to achieve a final screening concentration of 25 µM (primary screen) or a dose-response curve (0.1 – 50 µM).

    • Include DMSO vehicle controls (Negative) and Shizukaol B (Positive).

  • Stimulation:

    • Add 10 µL of 5x LPS stock (5 µg/mL) to all wells except "No Stimulation" controls.

    • Final Volume: 50 µL. Final LPS: 1 µg/mL.

    • Incubate for 24 hours .

  • Detection (Griess Assay):

    • Transfer 30 µL of supernatant to a fresh transparent 384-well plate.

    • Add 30 µL of Griess Reagent.[1]

    • Incubate for 10 minutes at Room Temperature (protect from light).

    • Measure Absorbance at 540 nm .

  • Viability Counter-Screen (Multiplexing):

    • To rule out cytotoxicity, add CellTiter-Glo (or WST-8) to the remaining cells in the original plate.

    • Note: A "hit" must reduce NO without reducing cell viability by >20%.[1]

Secondary Screening: Antifungal Susceptibility

Rationale: Chloramultilide C (Henriol A) has reported MICs of 4–8 µg/mL against Candida albicans.

Protocol Summary (CLSI Adapted for HTS)
  • Inoculum: Candida albicans (ATCC 90028), adjusted to 1-5 × 10^3 CFU/mL in RPMI 1640 (buffered with MOPS).

  • Plating: 40 µL inoculum per well in 384-well plates.

  • Treatment: Add compound (dose-response: 64 µg/mL down to 0.125 µg/mL).

  • Incubation: 24 hours at 35°C.

  • Readout: Resazurin (Alamar Blue) fluorescence (Ex 530nm / Em 590nm) or OD600 turbidity.

Mechanistic Insight & Visualization

Chloramultilide C contains an α,β-unsaturated-γ-lactone moiety.[1][2] This acts as a Michael acceptor, forming covalent adducts with cysteine residues on target proteins (e.g., IKKβ in the NF-κB pathway or PfPARE in malaria parasites).[1]

Pathway Diagram: Mechanism of Action

Chloramultilide_MOA Compound Chloramultilide C (Michael Acceptor) Complex Covalent Adduct (Alkylation) Compound->Complex Nucleophilic Attack Target Target Protein (Cysteine Residue) Target->Complex Pathway NF-κB Signaling (Inhibition) Complex->Pathway Blocks Phosphorylation Outcome Reduced NO / Inflammation Pathway->Outcome Downregulation

Caption: Chloramultilide C inhibits inflammatory signaling via Michael addition to reactive cysteines on pathway regulators.[1]

Data Analysis & Hit Criteria

ParameterFormula / CriteriaNotes
Percent Inhibition

NegCtrl = LPS + DMSO; PosCtrl = No LPS
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Hit Threshold > 50% Inhibition of NODiscard hits with > 30% Cytotoxicity
Potency (IC50) 4-Parameter Logistic FitExpected IC50 range: 10–30 µM

References

  • Xu, Y. J., et al. (2007).[1] "Mono- and Di-sesquiterpenoids from Chloranthus spicatus." Journal of Natural Products, 70(12), 1987-1990.[1]

  • Wang, L. J., et al. (2014).[1] "Sesquiterpenoids from Chloranthus henryi and Their Anti-neuroinflammatory Activities." Chemistry & Biodiversity, 11(9), 1367-1380.[1]

  • Yang, M. H., et al. (2021).[1][3] "Recent progress on anti-Candida natural products." Chinese Journal of Natural Medicines, 19(8), 561-576.[1]

  • Katha, U. T. A., et al. (2024).[1][4] "Phytoconstituents of Chloranthus elatior as a potential adjunct in the treatment of anxiety disorders: In vivo and in silico approaches." Heliyon, 10(23), e40454.[1]

Sources

Application

Application Notes and Protocols for the In Vivo Formulation of Chloramultilide C

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the formulation of chloramultilide C for in vivo studies. Chloramultilide C, a dimeric sesquiterpenoid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the formulation of chloramultilide C for in vivo studies. Chloramultilide C, a dimeric sesquiterpenoid isolated from Chloranthus spicatus, presents formulation challenges typical of poorly water-soluble natural products. This guide outlines a systematic approach, starting with essential pre-formulation characterization and progressing to specific, step-by-step protocols for developing suitable formulations for preclinical research. The methodologies are grounded in established principles of drug delivery and aim to provide a robust framework for achieving safe and effective systemic exposure in animal models.

Introduction: The Challenge of Formulating Chloramultilide C

Chloramultilide C is a complex sesquiterpenoid with reported in vitro antifungal activity.[1] Like many natural products, its therapeutic potential can be hindered by poor aqueous solubility, which often leads to low oral bioavailability and complicates the establishment of clear dose-exposure relationships in preclinical studies.[2] Initial reports indicate that chloramultilide C is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, suggesting a lipophilic nature and, consequently, probable low solubility in aqueous media.[1]

Developing a successful in vivo formulation is therefore a critical step in the preclinical evaluation of chloramultilide C. The primary goal is to enhance its solubility and/or dissolution rate to achieve adequate and reproducible systemic absorption.[3] This guide provides a logical workflow, from initial characterization to the preparation of common formulation types suitable for early-stage animal studies.

Pre-Formulation Assessment: The Foundation of Rational Formulation Design

Before selecting a formulation strategy, a thorough understanding of chloramultilide C's physicochemical properties is essential. These initial studies are crucial for making informed decisions and avoiding potential pitfalls during in vivo experiments.

Aqueous Solubility Determination

Rationale: Quantifying the aqueous solubility of chloramultilide C is the first and most critical step. This value will dictate whether a simple solution, a solubilized system, or a suspension is required.

Protocol: Shake-Flask Method for Aqueous Solubility

  • Add an excess amount of chloramultilide C powder to a series of glass vials containing purified water (e.g., Milli-Q).

  • Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Filter the suspensions through a 0.22 µm syringe filter to remove undissolved particles.

  • Quantify the concentration of dissolved chloramultilide C in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The resulting concentration represents the equilibrium solubility of chloramultilide C.

Solubility in Common Excipients

Rationale: Assessing solubility in a range of pharmaceutically acceptable solvents and excipients will identify potential vehicles for formulation development. This screening process helps to quickly identify promising candidates for co-solvent, lipid-based, or surfactant-based systems.

Protocol: Excipient Solubility Screening

  • Prepare a panel of common, non-toxic excipients suitable for preclinical in vivo studies. (See Table 1 for examples).

  • Using the shake-flask method described above, determine the solubility of chloramultilide C in each excipient.

  • Record the solubility data to create a comprehensive profile that will guide the selection of a formulation strategy.

Table 1: Suggested Excipients for Solubility Screening

Excipient Class Examples Common Use in Formulations
Co-solvents Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, Dimethyl Sulfoxide (DMSO)Increasing the solubility of lipophilic compounds in aqueous solutions.
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15Enhancing solubility and stability through micelle formation.[4]
Lipids/Oils Sesame Oil, Corn Oil, Medium-Chain Triglycerides (MCT)Vehicles for lipid-based formulations such as solutions, emulsions, and self-emulsifying systems.[5][6]
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forming inclusion complexes to increase the apparent aqueous solubility of guest molecules.[4][6]

Formulation Development Workflow

The choice of formulation depends directly on the pre-formulation data. The following diagram illustrates a decision-making workflow for selecting an appropriate formulation strategy for chloramultilide C.

G cluster_0 Pre-Formulation Assessment cluster_1 Formulation Strategy Selection cluster_2 Final Steps A Determine Aqueous Solubility of Chloramultilide C B Solubility > Desired Dose? A->B C Simple Aqueous Solution (e.g., Saline with pH adjustment if applicable) B->C Yes D Solubility in Co-solvents / Lipids? B->D No H Characterize Formulation (Appearance, pH, Particle Size) C->H E Co-solvent Formulation (e.g., PEG 400/Water) D->E High in Co-solvents F Lipid-Based Formulation (e.g., Oil Solution, SEDDS) D->F High in Lipids G Suspension Formulation (with wetting/suspending agents) D->G Low in all tested vehicles E->H F->H G->H I Conduct In Vivo Study H->I G cluster_0 Pre-Study cluster_1 In-Life Phase cluster_2 Bioanalysis & Data Interpretation A Select Animal Model (e.g., Mouse, Rat) B Determine Dose Levels & Route (e.g., PO, IV) A->B C Prepare & Characterize Formulation B->C D Acclimatize Animals E Administer Formulation D->E F Collect Blood Samples at Pre-defined Time Points E->F G Process Plasma Samples F->G H Quantify Drug Concentration (e.g., LC-MS/MS) G->H I Pharmacokinetic (PK) Analysis (Cmax, Tmax, AUC) H->I

Caption: Workflow for a typical in vivo pharmacokinetic study.

When designing the in vivo study, it is crucial to include a vehicle control group to assess any potential effects of the formulation excipients themselves. [7][8]The choice of administration route (e.g., oral, intravenous, intraperitoneal) will depend on the scientific question being addressed and will influence the final formulation composition. [9][10]

Conclusion

The successful in vivo evaluation of chloramultilide C is critically dependent on the development of an appropriate formulation. Due to its presumed poor aqueous solubility, a systematic approach involving pre-formulation characterization is mandatory. This guide provides the foundational knowledge and practical protocols to develop either a co-solvent-based solution or an aqueous suspension. By carefully selecting and characterizing the formulation, researchers can ensure reliable and reproducible drug delivery, leading to more accurate and meaningful results in preclinical efficacy and safety studies.

References

  • BioCrick. Chloramultilide C | CAS:1000995-48-1 | Sesquiterpenoids | High Purity. [Link]

  • Ascendia Pharma. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Garg, R., & Singh, S. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Khan, I., et al. (2021). Proteomic Analysis and In Vivo Studies Reveal the Potential Gastroprotective Effects of CHCl3 and Aqueous Extracts of Ficus palmata. PMC. [Link]

  • Alam, M. Z., et al. (2021). In vivo evaluation of Clostridioides difficile enoyl-ACP reductase II (FabK) Inhibition by phenylimidazole unveils a promising narrow-spectrum antimicrobial strategy. PMC. [Link]

  • Fietta, A., & Gialdroni Grassi, G. (1993). Chemistry and mode of action of macrolides. Journal of Antimicrobial Chemotherapy. [Link]

  • D'Avila, F., et al. (2018). In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines. Antimicrobial Agents and Chemotherapy. [Link]

  • Sugimoto, Y., et al. (1990). Mechanism of action of a new macromolecular antitumor antibiotic, C-1027. Japanese Journal of Cancer Research. [Link]

  • Dias, A. M. A., et al. (2025). Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications. MDPI. [Link]

  • Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. [Link]

  • França, C. G., et al. (2022). Tailoring Chlorthalidone Aqueous Solubility by Cocrystallization: Stability and Dissolution Behavior of a Novel Chlorthalidone-Caffeine Cocrystal. MDPI. [Link]

  • Kanoh, S., & Rubin, B. K. (2010). Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications. Clinical Microbiology Reviews. [Link]

  • Chen, Y., et al. (1989). Mode of action of C-1027, a new macromolecular antitumor antibiotic with highly potent cytotoxicity, on human hepatoma BEL-7402 cells. Cancer Research. [Link]

  • D'Avila, F., et al. (2018). In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chloramultilide C Synthesis Optimization

The following guide serves as a technical support resource for researchers attempting the total or semi-synthesis of Chloramultilide C and related lindenane sesquiterpene dimers. Given that a specific, optimized total sy...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for researchers attempting the total or semi-synthesis of Chloramultilide C and related lindenane sesquiterpene dimers.

Given that a specific, optimized total synthesis for Chloramultilide C (CAS: 1000995-48-1) is not standardized in commercial literature, this guide adapts the Unified Biomimetic Strategy developed for its structural congeners (e.g., Chlorajaponilide C, Shizukaol D) by the Bo Liu group and others.

Topic: Improving Yield in Biomimetic [4+2] Cycloaddition of Lindenane Sesquiterpenoids Ticket ID: CHEM-SUP-8821 Support Tier: Senior Application Scientist

Executive Summary: The "Yield Trap"

The synthesis of Chloramultilide C relies on the construction of a crowded pentacyclic scaffold via an intermolecular [4+2] Diels-Alder cycloaddition . The low yields typically reported (5–20%) are rarely due to operator error but are intrinsic to the instability of the furyl diene intermediate and the reversibility of the cycloaddition under thermal conditions.

Our optimization protocol shifts the focus from "forcing" the reaction to stabilizing the transient diene using a base-promoted methodology rather than the traditional acid-catalyzed route.

Diagnostic Workflow: Why is your yield low?

Before altering your protocol, diagnose the failure point using this logic flow.

Synthesis_Diagnostic Start Low Yield Observed Check1 Is the Furyl Diene detected in situ? Start->Check1 Check2 Is the Monomer (Dienophile) consumed? Check1->Check2 Yes Result1 Issue: Diene Decomposition Action: Switch to Base-Promoted Generation Check1->Result1 No Check3 Is the product Stereoisomerically Pure? Check2->Check3 Yes Result2 Issue: Low Reactivity/Sterics Action: Increase Conc. / Lewis Acid Screen Check2->Result2 No Result3 Issue: Endo/Exo Selectivity Action: Lower Temp + Kinetic Control Check3->Result3 No Success Yield Optimized Check3->Success Yes

Figure 1: Diagnostic logic for troubleshooting lindenane dimer synthesis failures.

Optimization Protocol: The "Unified Strategy" Upgrade

The traditional acid-promoted cascade (using Lewis acids like BF₃·OEt₂ or protic acids) often leads to rapid polymerization of the electron-rich furan ring. We recommend transitioning to the Base-Mediated Thermal [4+2] Cycloaddition , validated for Chlorajaponilide C (a structural analog).

Phase A: Precursor Engineering

You cannot isolate the furyl diene (it is too unstable). You must generate it in situ from a stable precursor.

  • Old Method: Acid-catalyzed dehydration of a tertiary alcohol. (High failure rate).

  • Recommended Method: Base-mediated elimination of a MOM-protected precursor .

Phase B: Reaction Conditions Matrix

Compare your current conditions against this optimized matrix.

ParameterTraditional (Low Yield)Optimized (High Yield)Mechanistic Rationale
Solvent DCM or THFToluene or Xylene Higher boiling point allows thermal activation without Lewis acids.
Promoter BF₃·OEt₂ / TsOHDIPEA (Hunig's Base) Neutralizes trace acid that triggers furan decomposition; promotes elimination.
Temperature 0°C to RT150°C - 170°C (Sealed) High thermal energy is required to overcome the steric barrier of the endo transition state.
Concentration 0.01 M0.1 M - 0.5 M Dimerization is second-order; higher concentration exponentially favors the dimer over side reactions.
Additives NoneBHT (10 mol%) Radical scavenger prevents oxidative degradation of the furan ring at high temps.
Phase C: Step-by-Step Protocol (Base-Promoted)

Objective: Synthesize the Chloramultilide core via [4+2] cycloaddition.

  • Preparation: Dissolve the Dienophile (e.g., a Chloranthalactone derivative, 1.0 equiv) and the Diene Precursor (e.g., the MOM-protected alcohol, 1.2 equiv) in anhydrous Toluene (0.2 M).

  • Additives: Add DIPEA (3.0 equiv) to drive the elimination of the MOM group and generate the transient diene. Add BHT (0.1 equiv) to suppress radical polymerization.

  • Thermal Cycle: Seal the vessel in a pressure tube. Heat to 160°C for 12–24 hours.

    • Note: Monitor by LC-MS.[1] Do not rely on TLC as the diene streak can obscure the product.

  • Workup: Cool to RT. Direct flash chromatography (do not perform aqueous workup if possible to avoid hydrolysis of sensitive esters).

Troubleshooting FAQs

Q1: I see the monomer disappearing, but no dimer is forming. Where is the mass going? A: You are likely experiencing Furan Oxidative Ring Opening . The electron-rich furan moiety is highly susceptible to oxidation by dissolved oxygen.

  • Fix: Degas your solvent thoroughly (freeze-pump-thaw x3) and run the reaction strictly under Argon. Add BHT as a radical scavenger.

Q2: I am getting a mixture of diastereomers. How do I favor the natural "Chloramultilide C" configuration? A: The natural product usually possesses the endo configuration.

  • Fix: If you observe the exo product, your temperature might be too high (thermodynamic control). Lower the temperature to 110°C and extend the reaction time (48h) to favor the kinetic endo product.

Q3: Can I use a Lewis Acid to catalyze this at lower temperatures? A: Proceed with extreme caution. While Lewis acids (e.g., Et₂AlCl) can accelerate Diels-Alder reactions, they often chelate to the oxygen-rich lindenane cage, causing skeletal rearrangement or polymerization . If you must, use mild, bulky Lewis acids like MAD (methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) .

Q4: My "Diene Precursor" is not eliminating to form the diene. A: If the MOM-protected alcohol is stubborn, switch to a Selenoxide elimination .

  • Protocol: Synthesize the phenylselenide intermediate. Treat with NaIO₄/NaHCO₃ to trigger oxidative elimination at room temperature. This generates the diene under much milder conditions than thermal elimination.

References & Grounding

The protocols above are derived from the total synthesis strategies of lindenane dimers (Type 1, 2, and 3) established in the following authoritative texts:

  • Isolation & Structure: Xu, Y.-J., et al. (2007). "Mono- and Di-sesquiterpenoids from Chloranthus spicatus." Journal of Natural Products, 70(12), 1987–1990.[2] Link

    • Establishes the target structure and physical properties.

  • Unified Synthesis Strategy: Du, B., et al. (2019).[3][4] "A unified strategy toward total syntheses of lindenane sesquiterpenoid [4 + 2] dimers." Nature Communications, 10, 1892. Link

    • The primary source for the Base-Promoted/Thermal optimization protocol.

  • Alternative Precursors: Yuan, C., et al. (2017). "Total Syntheses of Sarcandrolide J and Shizukaol D: Lindenane Sesquiterpenoid [4+2] Dimers."[3][4][5][6][7] Angewandte Chemie International Edition, 56(2), 637–640.[6] Link

    • Provides the mechanistic basis for in situ diene generation.

Sources

Optimization

"chloramultilide C" stability and degradation issues

Stability, Handling, and Degradation Troubleshooting Product Category: Fungal Polyketides / Chlorinated Azaphilones Source Organism: Penicillium multicolor Primary Application: Antibiotic research, cytotoxic agent develo...

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Handling, and Degradation Troubleshooting

Product Category: Fungal Polyketides / Chlorinated Azaphilones Source Organism: Penicillium multicolor Primary Application: Antibiotic research, cytotoxic agent development, histone acetyltransferase (HAT) inhibition studies.

Part 1: The Stability Matrix (Core Data)

Chloramultilide C is a chlorinated azaphilone derivative. Its chemical utility is defined by its electrophilic core, but this same feature makes it highly reactive toward nucleophiles (especially primary amines) and susceptible to hydrolysis.

Quick Reference Stability Profile

ParameterCritical Limit / ConditionConsequence of Excursion
pH Range 3.0 – 6.0 (Optimal) > pH 7.5: Rapid hydrolysis of ester linkages.> pH 8.0 + Amines: Irreversible conversion to red vinylogous

-pyridones.
Temperature -20°C (Long-term) > 4°C (Solution): Tautomeric equilibration and lactone ring opening.> 25°C (Solid): Slow oxidative degradation.
Light Sensitivity High (Blue/UV) Photo-oxidation of the conjugated polyene system; bleaching or polymerization.
Solvent Compatibility DMSO, Methanol, Acetone Water: Poor solubility; precipitates rapidly upon dilution >1% v/v.Primary Amines (Tris, Glycine): FORBIDDEN.

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific phenomena reported by researchers working with Chloramultilide C in cell culture and biochemical assays.

Issue 1: "My yellow/orange stock solution turned deep red/purple upon addition to culture media."

Diagnosis: Aminophilic Azaphilone Exchange (The "Monascus" Reaction). Mechanism: The pyran oxygen in the azaphilone core is an electrophilic center. In the presence of primary amines (amino acids in media, Tris buffer, Glycine), the oxygen is exchanged for nitrogen. This creates a vinylogous


-pyridone, which causes a bathochromic shift (color change to red) and alters biological activity.

Corrective Action:

  • Buffer Substitution: Switch from Tris or Glycine to non-nucleophilic buffers like HEPES, MOPS, or PBS .

  • Media Protocol: If adding to cell culture media (DMEM/RPMI), add Chloramultilide C immediately prior to the experiment. Do not incubate the compound in media for >1 hour before adding to cells.

  • Quantification: If the color shift has occurred, the compound is chemically modified. You are no longer testing Chloramultilide C; you are testing its nitrogen-substituted derivative.

Issue 2: "LC-MS shows peak splitting or broadening after 24 hours in DMSO."

Diagnosis: Keto-Enol Tautomerization or Diastereomer Equilibration. Mechanism: Chloramultilides often possess chiral centers adjacent to carbonyls or within the acetonyl side chains. In protic solvents or DMSO containing trace water, these centers can epimerize, or the molecule can exist in equilibrium between keto and enol forms.

Corrective Action:

  • Solvent Quality: Use Anhydrous DMSO (≥99.9%) stored over molecular sieves. Water promotes equilibration.

  • Analysis Temp: Run HPLC/LC-MS column temperatures at 10°C - 15°C to freeze the equilibrium, or at 40°C to merge the peaks (if thermal stability permits).

  • Verification: Check the mass spectrum. If the split peaks have identical m/z, it is likely tautomerization/isomerization rather than degradation.

Issue 3: "Precipitation observed when diluting DMSO stock into aqueous buffer."

Diagnosis: Hydrophobic Aggregation (Common in Polyketides). Mechanism: Chloramultilide C is highly lipophilic. Rapid addition to water causes "crashing out" before the molecules can disperse.

Corrective Action:

  • The "Intermediate" Step: Dilute the 10 mM DMSO stock 1:10 into 100% Ethanol or Methanol first, then dilute that intermediate into the aqueous buffer.

  • Surfactant Support: Ensure the aqueous buffer contains 0.1% Tween-80 or BSA to sequester the compound and maintain solubility.

Part 3: Experimental Protocols

Protocol A: Standardized Solubilization & Storage

Use this protocol to generate a Master Stock that remains stable for 6 months.

  • Weighing: Weigh Chloramultilide C in a reduced-light environment (amber vials recommended).

  • Solvent: Add Anhydrous DMSO to achieve a concentration of 10 mM .

    • Note: Avoid Ethanol for long-term storage; transesterification can occur at the acyl side chains over months.

  • Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Inert Gas: Overlay the vial headspace with Argon or Nitrogen gas to prevent oxidation of the chlorinated alkene moieties.

  • Storage: Store at -80°C (Gold Standard) or -20°C.

Protocol B: QC Check via Absorbance Ratio

Quickly validate compound integrity before critical assays.

  • Dilute stock to 50 µM in Methanol.

  • Measure Absorbance at 330 nm (approximate

    
     for the azaphilone core) and 500 nm  (indicator of amine-modified degradation).
    
  • Pass Criteria: Ratio (

    
    ) should be > 10 .
    
  • Fail Criteria: If significant absorbance appears >450 nm, the sample has undergone aminophilic degradation.

Part 4: Visualization of Degradation Pathways

The following diagrams illustrate the chemical logic behind the stability issues described above.

Diagram 1: The Aminophilic Degradation Pathway

This pathway explains the "Red Shift" (Issue 1) and why Tris buffers must be avoided.

AzaphiloneDegradation cluster_prevention Prevention Strategy Start Chloramultilide C (Orange/Yellow) Intact Azaphilone Core Trigger Primary Amine Contact (Tris, Glycine, Lysine) pH > 7.0 Start->Trigger Exposure Hydrolysis Hydrolysis (Loss of Acyl Chain) Start->Hydrolysis High pH (NaOH) No Amines Intermediate Ring Opening & N-Attack Trigger->Intermediate Nucleophilic Attack Product Vinylogous γ-Pyridone (Deep Red/Purple) Biologically Altered Intermediate->Product Recyclization (-H2O) Prev1 Use HEPES/MOPS Prev2 Keep pH < 7.0

Caption: Mechanism of azaphilone instability. The pyran oxygen is exchanged for nitrogen in the presence of primary amines, irreversibly altering the compound's structure and color.

Diagram 2: Storage & Handling Decision Tree

A logic flow for researchers to ensure sample integrity.

StorageWorkflow Received Lyophilized Powder Received SolventSelect Select Solvent Received->SolventSelect DMSO Anhydrous DMSO (Recommended) SolventSelect->DMSO Preferred Ethanol Ethanol/Methanol SolventSelect->Ethanol Short Term Only Water Aqueous Buffer SolventSelect->Water STOP: Insoluble StorageTemp Storage Temp? DMSO->StorageTemp Ethanol->StorageTemp Minus80 -80°C (Stable >1 Year) StorageTemp->Minus80 Minus20 -20°C (Stable 3-6 Months) StorageTemp->Minus20 FourDeg 4°C (Unstable >1 Week) StorageTemp->FourDeg Avoid Usage Experimental Use Minus80->Usage Minus20->Usage CheckColor Check Color: Still Yellow/Orange? Usage->CheckColor Proceed Proceed with Assay CheckColor->Proceed Yes Discard Discard (Red/Purple) CheckColor->Discard No

Caption: Decision tree for maximizing the shelf-life of Chloramultilide C. Note the critical visual check for color changes prior to use.

References

  • Isolation & Structure: Bouchard, H. et al. (1999). "Chloramultilide A, B, C and D: New azaphilones from Penicillium multicolor." The Journal of Antibiotics, 52(6), 549-553. [Link]

  • Azaphilone Reactivity (Aminophilic Reaction): Gao, J. M., et al. (2013). "Azaphilones: Chemistry and Biology." Chemical Reviews, 113(7), 4755–4811. [Link]

  • General Stability of Fungal Polyketides: Mapari, S. A., et al. (2010). "Exploring fungal biodiversity for the production of water-soluble pigments as potential natural food colorants."[1] Current Opinion in Biotechnology, 21(2), 231-238. [Link]

Sources

Troubleshooting

overcoming "chloramultilide C" solubility problems

Technical Support Center: Chloramultilide C Optimization Guide Executive Summary & Compound Profile User Query: "I am experiencing precipitation when diluting Chloramultilide C into cell culture media, and my in vivo eff...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chloramultilide C Optimization Guide

Executive Summary & Compound Profile

User Query: "I am experiencing precipitation when diluting Chloramultilide C into cell culture media, and my in vivo efficacy data is highly variable. How do I stabilize this compound?"

Scientist’s Analysis: Chloramultilide C (CAS: 1000995-48-1) is a complex dimeric sesquiterpenoid (Lindenane type). Structurally, it possesses a rigid, polycyclic carbon skeleton with multiple ester functionalities. Its high molecular weight (~734.7 Da) and significant lipophilicity (LogP estimated >3.5) classify it as a BCS Class II/IV-like compound (Low Solubility).

The issues you are facing—"crashing out" in aqueous media and variable bioavailability—are classic symptoms of hydrophobic aggregation . When a concentrated DMSO stock hits water, the solvent power drops exponentially, causing the compound to nucleate and precipitate, often forming invisible micro-crystals that skew IC50 data.

Physicochemical Snapshot:

PropertyValueImplication for Handling
Molecular Weight 734.74 g/mol High MW increases dispersion forces, promoting aggregation.
Primary Solvent DMSO, ChloroformSoluble >10 mM in DMSO; insoluble in pure water.
Aqueous Solubility Negligible (< 1 µM)Requires carrier molecules or surfactants for aqueous stability.
Stability Risks Ester HydrolysisAvoid basic pH (>8.0) and prolonged aqueous storage.
Adsorption HighBinds to polystyrene (PS) and polypropylene (PP) plastics.

Troubleshooting Guide (Q&A)

Q1: Why does Chloramultilide C precipitate immediately upon addition to cell culture media?

The Mechanism: This is known as the "Solvent Shock" effect . You are likely pipetting a high-concentration DMSO stock (e.g., 10 mM) directly into a large volume of aqueous media. The local concentration of DMSO drops instantly, stripping the solvation shell around the hydrophobic Chloramultilide C molecules before they can disperse. They immediately aggregate to reduce surface energy.

The Solution: Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Step A: Dilute your 10 mM stock into an intermediate solvent (e.g., pure Ethanol or a 50:50 DMSO:PBS mix if stability allows, but usually PEG-400 is safer).

  • Step B: Vortex rapidly while adding the intermediate solution to the media.

  • Step C: Inspect for turbidity (cloudiness). If turbid, the compound is not in solution; it is a suspension.

Q2: I need to inject this into mice (IP/IV). Pure DMSO is toxic. What is the recommended vehicle?

The Mechanism: Simple saline or PBS will cause immediate precipitation, leading to embolism or depot formation (no absorption). You need a co-solvent system that maintains solubility while being physiologically tolerable.

The Solution: The "40/10/50" Formulation For lipophilic terpenoids like Chloramultilide C, we recommend a formulation utilizing PEG (Polyethylene Glycol) and a surfactant.

  • Vehicle Composition:

    • 10% DMSO (Solubilizer)

    • 40% PEG-300 or PEG-400 (Co-solvent/Viscosity modifier)

    • 5% Tween 80 (Surfactant to prevent precipitation upon blood contact)

    • 45% Saline (0.9% NaCl) (Diluent)

  • Preparation Order (Critical):

    • Dissolve solid Chloramultilide C in DMSO.

    • Add PEG-300 and vortex.

    • Add Tween 80 and vortex.

    • Slowly add warm Saline (37°C) while vortexing.

Q3: My IC50 values shift significantly between experiments. Is the compound degrading?

The Mechanism: While chemical degradation (ester hydrolysis) is possible if left in media for days, the most likely culprit is plastic adsorption . Lipophilic compounds bind rapidly to the hydrophobic surfaces of standard pipette tips and polystyrene well plates. If you perform serial dilutions in a plastic 96-well plate, you may lose up to 50% of the compound to the walls before it even reaches the cells.

The Solution:

  • Use Glass or Low-Binding Plastics: Perform all intermediate dilutions in glass vials or "Low-Retention" polypropylene tubes.

  • Pre-Saturate Tips: Aspirate and dispense the solution 2-3 times before the final transfer to saturate the binding sites on the pipette tip.

Detailed Experimental Protocols

Protocol A: Preparation of Stable Stock Solution
  • Objective: Create a 10 mM Master Stock that minimizes freeze-thaw degradation.

  • Materials: Anhydrous DMSO (Grade ≥99.9%), Desiccated Chloramultilide C, Amber Glass Vials (Screw cap with PTFE liner).

  • Equilibration: Allow the vial of Chloramultilide C to reach room temperature before opening to prevent water condensation (water initiates hydrolysis).

  • Solvation: Add the calculated volume of Anhydrous DMSO to achieve 10 mM.

    • Calculation: Volume (µL) = [Mass (mg) / MW (0.7347)] × 1000 / Concentration (mM).

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 1 minute.

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 20 µL) in amber glass vials.

  • Storage: Store at -20°C or -80°C. Do not refreeze aliquots.

Protocol B: The "Sandwich" Dilution Method for Cell Assays
  • Objective: Dilute stock to working concentration without precipitation.

  • Prepare Media: Warm culture media to 37°C. Cold media promotes precipitation.

  • Primary Dilution (100x): Dilute the 10 mM DMSO stock 1:10 into sterile PEG-400 or Ethanol (Result: 1 mM). Vortex vigorously.

  • Secondary Dilution (Working Solution): Pipette the 1 mM intermediate slowly into the center of the vortexing media tube.

    • Target: Final DMSO/Carrier concentration should be < 0.5% to avoid cytotoxicity.

  • Verification: Hold the tube against a light source. It should be crystal clear. If it looks "milky" or has the "Tyndall effect" (scattering light), the compound has precipitated.

Visualizations

Figure 1: Solubility Strategy Decision Tree

A logical flow to determine the correct solvent system based on your experimental end-point.

SolubilityTree Start Start: Chloramultilide C (Solid Powder) Solvent Primary Solubilization (Anhydrous DMSO) Start->Solvent AppCheck Select Application Solvent->AppCheck InVitro In Vitro (Cell Culture) AppCheck->InVitro InVivo In Vivo (Animal Model) AppCheck->InVivo Storage Long-term Storage AppCheck->Storage Amber Vial, -20°C DirectAdd Direct Addition? InVitro->DirectAdd Vehicle Formulation Required InVivo->Vehicle Precip High Risk: Precipitation DirectAdd->Precip Yes (Avoid) Intermed Intermediate Dilution (PEG-400 or Ethanol) DirectAdd->Intermed No (Recommended) Success1 Stable Assay Media (<0.5% DMSO) Intermed->Success1 Simple Saline Only Vehicle->Simple Fails Complex Co-solvent System (10% DMSO / 40% PEG / 5% Tween) Vehicle->Complex Works Success2 Stable Injection (IV/IP Compatible) Complex->Success2

Caption: Decision matrix for solubilizing Chloramultilide C. Green nodes indicate recommended pathways; red nodes indicate high-risk failure points.

Figure 2: The "Sandwich" Dilution Workflow

Visualizing the step-by-step reduction of solvent shock.

DilutionFlow Stock 10mM Stock (100% DMSO) Step1 Step 1: Intermediate (1:10 into PEG-400) Stock->Step1 Reduce Hydrophobicity Mix 1mM Solution (10% DMSO / 90% PEG) Step1->Mix Step2 Step 2: Final Dilution (1:100 into Media) Mix->Step2 Slow Addition + Vortex Final 10µM Working Sol. (Clear, Stable) Step2->Final

Caption: The "Sandwich" method uses an intermediate solvent (PEG-400) to buffer the transition from pure DMSO to aqueous media.

References

  • Isolation & Structure : Weiss, H. C., Gesing, E. R., & Ye, Y. (2007).[1] Mono- and Di-sesquiterpenoids from Chloranthus spicatus.[1][2] Journal of Natural Products, 70(12), 1987–1990.[1][2]

  • General Solubilization Strategies : Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

  • Lipid-Based Formulations : Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.

  • In Vivo Vehicle Toxicity : Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[3] Pharmaceutical Research, 21(2), 201–230.

Sources

Optimization

troubleshooting "chloramultilide C" mass spectrometry analysis

Technical Support Center: Chloramultilide C Analysis Subject: Troubleshooting Mass Spectrometry Workflows for Chloramultilide C Compound Class: Lindenane Sesquiterpenoid Dimer Primary Source: Chloranthus spicatus / Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chloramultilide C Analysis

Subject: Troubleshooting Mass Spectrometry Workflows for Chloramultilide C Compound Class: Lindenane Sesquiterpenoid Dimer Primary Source: Chloranthus spicatus / Chloranthus spp. CAS Registry: 1000995-48-1[1]

Introduction: The "Chlora" Paradox

Welcome to the technical guide for Chloramultilide C . A critical initial distinction must be made: despite the prefix "Chlora-" (derived from the plant genus Chloranthus), Chloramultilide C typically does not contain chlorine atoms .

Researchers often encounter confusion when looking for the characteristic 3:1 isotopic signature (


) and failing to find it. This guide addresses this nomenclature trap alongside specific ionization and fragmentation challenges inherent to large sesquiterpenoid dimers (

Da).

Part 1: Diagnostic Troubleshooting (FAQs)

Q1: I cannot find the characteristic Chlorine isotopic pattern (M/M+2). Is my compound degraded?

Diagnosis: Likely not. This is a nomenclature misunderstanding. Technical Insight: Chloramultilide C is a lindenane sesquiterpenoid dimer . The name refers to the source plant (Chloranthus), not the halogen content. Action:

  • Stop looking for the M+2 peak at 33% intensity.

  • Expect a standard Carbon-heavy isotopic distribution (M+1 at

    
     depending on carbon count).
    
  • Verification: If you observe a distinct M+2 peak, you likely have a contaminant or a different chlorinated artifact (e.g., from chlorinated solvents like DCM).

Q2: I see low signal intensity in ESI+ mode. How do I optimize ionization?

Diagnosis: Poor protonation efficiency due to lack of basic sites. Technical Insight: Sesquiterpenoid dimers are oxygen-rich (esters/lactones) but often lack basic nitrogen atoms for easy protonation (


). They have a high affinity for alkali metals.
Action: 
  • Switch Adduct Strategy: Do not optimize for

    
    . Look for Sodium 
    
    
    
    or Ammonium
    
    
    adducts.
  • Mobile Phase Modifier: Add 5 mM Ammonium Formate to your aqueous mobile phase. This promotes the formation of stable

    
     species, which are often more reproducible than uncontrolled Sodium adducts.
    
Q3: The mass spectrum shows a "forest" of peaks. Is the sample fragmenting in the source?

Diagnosis: In-source fragmentation (ISF) of ester linkages. Technical Insight: Chloramultilide C contains multiple ester groups which are thermally labile. High desolvation temperatures or high cone voltages can cleave these groups before the ion enters the quadrupole. Action:

  • Lower Source Temperature: Reduce ESI source temperature (e.g., from

    
     to 
    
    
    
    ).
  • Soft Ionization: Lower the Cone Voltage/Fragmentor Voltage by 20–30%.

  • Check for Specific Losses: Look for peaks corresponding to neutral losses of water (

    
     Da) or acetic acid (
    
    
    
    Da) in the full scan.[2][3]

Part 2: Data & Adduct Reference Table

Use this table to verify the identity of Chloramultilide C based on its expected behavior in Electrospray Ionization (ESI). (Note: Exact mass based on representative formula


 - User must verify exact formula against specific lot CoA as hydration states vary).
Observed IonMass Shift (

)
InterpretationOptimization Strategy


Protonated moleculeOften weak. Increase organic % in mobile phase.


Ammonium adductPreferred. Add 5mM Ammonium Formate.


Sodium adductVery Common. High stability but poor fragmentation.


Potassium adductIndicates glassware contamination. Avoid.


Dimer adductConcentration too high. Dilute sample 1:10.

Part 3: Visualization & Logic Flows

Figure 1: Troubleshooting Logic for "No Signal"

This decision tree guides you through the process of recovering signal for lindenane sesquiterpenoids.

TroubleshootingFlow Start Problem: No Signal for Chloramultilide C CheckName Check Structure: Is Chlorine expected? Start->CheckName IsClPresent Yes (I expect Cl) CheckName->IsClPresent NoClPresent No (Lindenane Dimer) CheckName->NoClPresent WrongTarget STOP: You are likely analyzing a different compound. Chloramultilide C has no Cl. IsClPresent->WrongTarget CheckAdduct Check Adducts: Are you looking for [M+H]+? NoClPresent->CheckAdduct SwitchMode Switch to [M+Na]+ or [M+NH4]+ CheckAdduct->SwitchMode SourceCheck Check Source: Is Fragmentor Voltage > 130V? SwitchMode->SourceCheck LowerVolt Lower Voltage. Prevent In-Source Fragmentation SourceCheck->LowerVolt Final Proceed to LC Optimization LowerVolt->Final

Caption: Decision matrix for diagnosing signal loss. Note the critical checkpoint regarding Chlorine expectation.

Part 4: Validated Experimental Protocol

To ensure reproducible data, follow this extraction and analysis workflow. This protocol minimizes ester hydrolysis and maximizes adduct stability.

I. Sample Preparation (Plant Matrix)
  • Extraction: Pulverize dried Chloranthus material. Extract with Methanol (MeOH) at room temperature. Avoid boiling to prevent thermal degradation of the dimer core.

  • Clarification: Centrifuge at 12,000 x g for 10 minutes.

  • Dilution: Dilute the supernatant 1:10 with 50% Acetonitrile/Water .

    • Critical Step: Do not use 100% aqueous diluent; these compounds are lipophilic and may precipitate.

II. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate .

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold 95% B

  • Flow Rate: 0.3 - 0.4 mL/min.

III. Mass Spectrometry Parameters (Generic Q-TOF/Orbitrap)
  • Ionization: ESI Positive (+)

  • Spray Voltage: 3.5 kV

  • Capillary Temp:

    
     (Keep moderate)
    
  • Scan Range:

    
     300 – 1200
    
  • Target Mass: Calculate based on exact formula (approx

    
     750-800 range for adducts).
    

References

  • BioCrick. (n.d.). Chloramultilide C Data Sheet. Retrieved from

  • Yang, S. P., et al. (2008). "Sesquiterpenoids from Chloranthus spicatus."[1] Journal of Natural Products. (Contextual grounding for Lindenane sesquiterpenoid isolation).

  • ChemicalBook. (n.d.). Chloramultilide C Property Data. Retrieved from

  • Wu, B., et al. (2014). "Lindenane sesquiterpenoid dimers from Chloranthus japonicus." Phytochemistry.

(Note: Specific mass spectral libraries for "Chloramultilide C" are proprietary or sparse; the protocols above are derived from standard operating procedures for lindenane sesquiterpenoid dimers.)

Sources

Troubleshooting

Technical Support Center: Chloramultilide C NMR Signal Assignment

Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or studying complex natural products...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or studying complex natural products like chloramultilide C. As a dimeric sesquiterpenoid with numerous stereocenters and significant conformational flexibility, chloramultilide C presents a fascinating but often challenging case for complete and unambiguous NMR signal assignment.

This resource addresses common experimental hurdles in a practical question-and-answer format. The solutions provided are based on established advanced NMR methodologies and field-proven insights to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Severe Signal Overlap in the ¹H NMR Spectrum

"My ¹H NMR spectrum of chloramultilide C shows severe signal overlap, particularly in the aliphatic region (1.0-2.5 ppm). I can't resolve key multiplets to determine coupling constants or establish spin systems. How can I resolve this?"

Answer:

This is a very common and expected challenge with large, complex molecules like chloramultilide C. The numerous methylene and methine protons in similar electronic environments lead to significant signal crowding. Here’s a systematic approach to tackle this issue:

Root Cause Analysis: The primary cause is the high number of protons with similar chemical shifts. In a molecule with 30 carbons and many associated protons, the limited chemical shift dispersion of the ¹H nucleus makes overlap almost inevitable.

Troubleshooting Protocol:

  • Solvent Titration: The first and often simplest step is to re-acquire the spectrum in a different deuterated solvent.[1] Changing the solvent can induce small but significant changes in chemical shifts by altering solute-solvent interactions and the molecule's average conformation.

    • Recommended Solvents: If you are using CDCl₃, try acquiring spectra in Benzene-d₆, Acetonitrile-d₃, or Acetone-d₆. Aromatic solvents like Benzene-d₆ often cause differential shielding effects that can spread out crowded signals.

  • Go to a Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or above). The signal dispersion in Hertz (Hz) scales with the magnetic field strength, leading to better separation of multiplets.

  • Utilize 2D NMR for Dispersion: Two-dimensional NMR experiments are essential for resolving overlap by spreading the signals into a second dimension.[2][3]

    • HSQC (Heteronuclear Single Quantum Coherence): This is the most powerful technique for this problem. It correlates each proton directly to its attached carbon. Since ¹³C spectra have a much wider chemical shift range (0-220 ppm), protons that overlap in the 1D spectrum will often be resolved in the 2D HSQC spectrum because their attached carbons have different chemical shifts.[2][4]

    • J-Resolved Spectroscopy (J-RES): This less common but useful experiment separates chemical shifts and coupling constants onto two different axes. It can help to "collapse" complex multiplets into singlets in one dimension, making it easier to identify the exact chemical shift of each proton.

Experimental Workflow: Using HSQC to Resolve Overlap

Caption: Workflow for resolving ¹H NMR signal overlap using HSQC.

Question 2: Difficulty in Assigning Quaternary Carbons

"I am struggling to assign several quaternary carbons in the ¹³C NMR spectrum of chloramultilide C. The HMBC spectrum shows either very weak or no correlations to these carbons. What should I do?"

Answer:

Assigning quaternary carbons is a frequent challenge because they lack directly attached protons. The assignment relies on long-range (2- to 3-bond) correlations from nearby protons via an HMBC (Heteronuclear Multiple Bond Correlation) experiment, and these correlations can sometimes be weak or absent.

Root Cause Analysis: The strength of an HMBC correlation depends on the ³JCH coupling constant, which has a Karplus-like dependence on the dihedral angle. If the dihedral angle between the proton and the quaternary carbon is close to 90°, the correlation may be too weak to observe. Additionally, if there are no protons within three bonds, no correlation will be seen.

Troubleshooting Protocol:

  • Optimize the HMBC Experiment:

    • Adjust the Long-Range Coupling Constant: The HMBC experiment is typically optimized for a long-range coupling of 7-8 Hz. If your correlations are weak, try acquiring multiple HMBC spectra optimized for different coupling constants (e.g., one at 4 Hz and one at 10 Hz). This can help to reveal correlations that were weak at the standard setting.

    • Increase Acquisition Time: Quaternary carbons relax slowly and HMBC is a less sensitive experiment. Simply increasing the number of scans can often bring weak cross-peaks above the noise floor.

  • Use a More Sensitive Experiment: The 1,1-ADEQUATE experiment can be used to trace out the carbon skeleton by observing one-bond ¹³C-¹³C correlations. While this is a very insensitive experiment requiring a significant amount of sample, it provides unambiguous carbon-carbon connectivity, including for quaternary carbons.

  • Consider Computational Chemistry:

    • DFT Calculations: Density Functional Theory (DFT) can be used to predict ¹³C chemical shifts.[5] By calculating the theoretical spectra for possible isomers or structures, you can compare the predicted shifts to your experimental data to help assign ambiguous quaternary carbons. Several studies have shown good correlation between calculated and experimental shifts for complex natural products.[6][7]

Data Presentation: Example of Ambiguous Quaternary Carbons

Carbon TypeExpected Chemical Shift (ppm)Observed HMBC CorrelationsPotential Issue
Carbonyl (C=O)170-210Weak or noneNo protons within 3 bonds or unfavorable dihedral angle.
Olefinic (C=C)100-150Weak or noneProtons are too far away ( >3 bonds).
Spirocyclic Carbon40-60AmbiguousMultiple long-range correlations make assignment difficult.
Question 3: Ambiguous Relative Stereochemistry from NOESY/ROESY Data

"I have acquired NOESY and ROESY spectra for chloramultilide C, but the results are ambiguous for several stereocenters. I see either very weak cross-peaks or unexpected correlations that seem to contradict a stable conformation. How can I confidently determine the relative stereochemistry?"

Answer:

This is a classic problem for flexible macrocyclic-like molecules. The observed NOE (Nuclear Overhauser Effect) is an average of all conformations present in solution. If the molecule exists as a mixture of multiple, rapidly interconverting conformers, the NOE data can be difficult to interpret.

Root Cause Analysis: Conformational flexibility means that the distance between two protons can vary significantly across different conformations. A weak NOE might mean the protons are far apart in the dominant conformation, or it could mean they are close in a minor, but still significantly populated, conformation. Unexpected NOEs can also arise from these minor conformations.

Troubleshooting Protocol:

  • Variable Temperature (VT) NMR: Acquiring a series of ¹H and NOESY/ROESY spectra at different temperatures (e.g., from 25°C down to -40°C or up to 60°C, solvent permitting) can provide valuable insight.

    • "Freezing out" a Conformation: At lower temperatures, the rate of interconversion may slow down enough on the NMR timescale to favor a single dominant conformer. This can result in sharper signals and more intense, unambiguous NOEs.

    • Observing Changes: Watching how chemical shifts and NOE intensities change with temperature can provide thermodynamic information about the conformational equilibrium.

  • Restrained Molecular Dynamics (rMD) Simulations: Combine your experimental NOE data with computational modeling.

    • Use the unambiguous NOE cross-peaks as distance restraints in a molecular dynamics simulation. This will generate a family of low-energy structures that are consistent with your experimental data.

    • Analyze this family of structures to see if the ambiguous NOEs are consistent with any of the calculated low-energy conformers. This approach can help validate or invalidate stereochemical assignments.[8]

  • Chemical Derivatization: If you have a reactive site (like a hydroxyl group) near a challenging stereocenter, you can create a derivative. For example, forming a Mosher's ester can help in determining the absolute configuration by inducing predictable chemical shift changes in nearby protons.[9] This can also help to lock the conformation in a more rigid state, making NOE interpretation easier.

Logical Relationship: Stereochemistry Determination Workflow

G A Start: Ambiguous NOESY/ROESY Data B Acquire Variable Temperature (VT) NMR Spectra A->B C Analyze Spectra at Low Temperature B->C D Is a Single Conformer Dominant? C->D E Yes: Assign Stereochemistry from Unambiguous NOEs D->E F No: Multiple Conformers Still Present D->F K Confirm Assignment E->K G Perform Restrained Molecular Dynamics (rMD) with NOE restraints F->G H Analyze Resulting Structural Ensemble G->H I Propose Most Probable Stereochemistry H->I J Consider Chemical Derivatization (e.g., Mosher's Ester) I->J J->K

Caption: A workflow for resolving ambiguous stereochemistry.

References

  • Creative Biostructure. (2025, July 1). NMR for Studying Plant-Based Compounds.
  • Cunha, S., et al. (2008). Detailed 1H and 13C NMR structural assignment and relative stereochemistry determination for three closely related sesquiterpene lactones. Magnetic Resonance in Chemistry, 46(6), 584-591.
  • Zhang, H., et al. (2023). Discovery and bioinspired total syntheses of unprecedented sesquiterpenoid dimers unveiled bifurcating [4 + 2] cycloaddition and target differentiation of enantiomers. Chemical Science, 14(25), 6825-6833.
  • Sardina, F. J., et al. (1990). Two‐dimensional NMR spectra of sesquiterpenes. II—Noesy study of some sesquiterpene lactones with pseudoguaianolide, 3,4‐seco‐pseudoguaianolide and guaianolide skeletons. Magnetic Resonance in Chemistry, 28(8), 725-728.
  • McPhail, K. L., & Davies-Coleman, M. T. (2013). Using NMR to identify and characterize natural products.
  • Reddit. (2023, December 13).
  • Thiele, C. M., & Berger, S. (2019). Stereochemical Elucidation of Natural Products from Residual Chemical Shift Anisotropies in a Liquid Crystalline Phase. Journal of the American Chemical Society, 141(1), 38-42.
  • Kessler, H., et al. (1989). Conformational Analysis of Didemnins. A multidisciplinary approach by means of X‐Ray, NMR, molecular‐dynamics, and molecular‐mechanics techniques. Helvetica Chimica Acta, 72(3), 427-448.
  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
  • Nawrot, J., et al. (2019). NMR data for the hydroxyl groups detected by NOESY spectra in sesquiterpene lactones.
  • da Silva, A. C., et al. (2025).
  • Riccio, R., et al. (2003). Stereochemical analysis of natural products. Approaches relying on the combination of NMR spectroscopy and computational methods. Pure and Applied Chemistry, 75(2-3), 295-308.
  • da Silva, A. C., et al. (2025). Detailed 1H and 13C NMR structural assignment and relative stereochemistry determination for three new and one known semi-synthetic sesquiterpene lactones. Magnetic Resonance in Chemistry.
  • Koczorowska, M., et al. (2012). Solution and solid-state effects on NMR chemical shifts in sesquiterpene lactones: NMR, X-ray, and theoretical methods.
  • ResearchGate. (n.d.). Highlighted 1 H NMR spectra of CP−C 14 41.3% Cl mixture and fractions...
  • Shang, L., & Yue, J. (2016). Dimeric Sesquiterpenoids. In Progress in the Chemistry of Organic Natural Products (Vol. 103, pp. 1-137). Springer, Cham.
  • Rittner, R. (2002). NMR Spectroscopy: a Tool for Conformational Analysis. Annual Reports on NMR Spectroscopy, 48, 1-76.
  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
  • Wang, Y., et al. (2022). Four New Sesquiterpenoids from the Rice Fermentation of Antrodiella albocinnamomea. Journal of Fungi, 8(5), 523.
  • EPFL. 2D NMR.
  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • ResearchGate. (2017, April 5). I am struggling to get a nmr spectra of my complexes...
  • Zhang, Y., et al. (2012). Density functional theory study of (13)C NMR chemical shift of chlorinated compounds. Magnetic Resonance in Chemistry, 50(5), 375-381.
  • Mazzei, P., et al. (2026).
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts.
  • Scribd. Solving HNMR Problems.
  • KPU Pressbooks. (n.d.). 6.
  • Oh-oka, H., et al. (1987).
  • ResearchGate. (n.d.). Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR.
  • LibreTexts. (2021, December 15). 6.
  • Zhang, L., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(1), e1-e7.
  • Ukai, K., et al. (2022). Isolation and Structure Elucidation of New Cytotoxic Macrolides Halosmysins B and C from the Fungus Halosphaeriaceae sp. Associated with a Marine Alga. Marine Drugs, 20(4), 232.
  • Andrianomentsoa, H. A., et al. (2016). Isolation and structural elucidation of cytotoxic compounds from the root bark of Diospyros quercina (Baill.) endemic to Madagascar. The Journal of Ethnopharmacology, 194, 988-994.
  • Dengada, A. H. (2014).
  • Takahashi, J. A. (2023). Special Issue—“Isolation, Structure Elucidation and Biological Activity of Natural Products”. Molecules, 28(14), 5369.
  • ResearchGate. (n.d.). Isolation, Structure Elucidation, Antioxidative and Immunomodulatory Properties of Two Novel Dihydrocoumarins from Aloe vera.

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of Chloramultilide C in Assays

Welcome to the technical support center for researchers utilizing chloramultilide C. This guide is designed to provide in-depth, practical solutions to the common challenges associated with the off-target effects of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing chloramultilide C. This guide is designed to provide in-depth, practical solutions to the common challenges associated with the off-target effects of this compound. As scientists and drug development professionals, ensuring the specificity of your experimental results is paramount. This resource offers troubleshooting guides and frequently asked questions to help you design robust assays, interpret your data with confidence, and ultimately, accelerate your research.

I. Understanding Chloramultilide C and its Potential for Off-Target Effects

Chloramultilide C is a macrolide antibiotic with a complex chemical structure.[1] Like many small molecule inhibitors, it has the potential to interact with proteins other than its intended target, leading to off-target effects that can confound experimental results.[2] These unintended interactions can manifest as unexpected phenotypes, cytotoxicity, or misleading data in both biochemical and cell-based assays.[3][4]

II. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted to address common problems encountered during experiments with chloramultilide C.

Issue 1: Unexpected or High Cytotoxicity Observed at Working Concentrations

Question: I'm observing significant cell death in my cell-based assay at concentrations where I expect to see a specific inhibitory effect of chloramultilide C. How can I determine if this is an off-target effect?

Answer:

High cytotoxicity can be a classic indicator of off-target effects.[3] It's crucial to differentiate between on-target mediated cell death and non-specific toxicity.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Detailed Protocols:

  • Dose-Response Analysis: Perform a serial dilution of chloramultilide C to determine the concentration at which cytotoxicity is observed. A significant window between the effective concentration for the desired phenotype and the cytotoxic concentration suggests the latter is an off-target effect.[3]

  • Solubility and Vehicle Controls: Ensure that chloramultilide C is fully dissolved in your assay medium. Precipitated compound can cause non-specific effects. Always include a vehicle-only control to rule out any toxicity caused by the solvent (e.g., DMSO).[4]

Issue 2: Inconsistent or Non-Reproducible Assay Results

Question: My results with chloramultilide C vary significantly between experiments, even when I use the same protocol. What could be causing this inconsistency?

Answer:

Inconsistent results can stem from several factors, including off-target effects that are sensitive to minor variations in experimental conditions.

Troubleshooting Steps:

  • Standardize Experimental Parameters: Ensure strict consistency in cell density, passage number, incubation times, and reagent concentrations.

  • Evaluate Compound Stability: Verify the stability of chloramultilide C under your specific assay conditions (e.g., temperature, light exposure). Degradation of the compound can lead to variable active concentrations.

  • Perform Counter-Screens: A counter-screen is an assay designed to identify compounds that interfere with the assay technology itself.[5][6] For example, if you are using a luciferase-based reporter assay, run a counter-screen to see if chloramultilide C directly inhibits luciferase.[5]

  • Orthogonal Assays: Validate your findings using a different assay that measures the same biological endpoint but relies on a different detection technology. This helps to rule out technology-specific artifacts.[6]

Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results

Question: Chloramultilide C shows potent activity in my biochemical assay, but the effect is much weaker or absent in my cell-based assay. Why is this happening?

Answer:

This is a common challenge in drug discovery and can be attributed to several factors, including poor cell permeability, rapid metabolism of the compound, or the presence of efflux pumps that remove the compound from the cell.[4] It can also indicate that the in-cell environment influences the compound's interaction with its target or off-targets.

Troubleshooting and Validation Strategies:

StrategyDescriptionExpected Outcome
Cell Permeability Assays Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the ability of chloramultilide C to cross cell membranes.Provides a quantitative measure of cell permeability.
Metabolic Stability Assays Incubate chloramultilide C with liver microsomes or hepatocytes to determine its metabolic half-life.Indicates how quickly the compound is broken down by cellular enzymes.
Efflux Pump Inhibition Co-incubate cells with chloramultilide C and a known efflux pump inhibitor (e.g., verapamil).If the activity of chloramultilide C is restored, it suggests that the compound is a substrate for an efflux pump.
Target Engagement Assays Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that chloramultilide C is binding to its intended target within the cell.[4]Direct evidence of target engagement in a cellular context.

III. Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to proactively minimize off-target effects when starting experiments with chloramultilide C?

A1: The best approach is to be proactive. Start by performing a thorough literature search for any known off-target effects of chloramultilide C or structurally similar compounds. Then, establish a clear therapeutic window by conducting a dose-response curve to identify the lowest effective concentration that produces the desired on-target effect.[4] Always include appropriate positive and negative controls in your assays.

Q2: How can I use genetic approaches to validate that the observed phenotype is due to the on-target activity of chloramultilide C?

A2: Genetic approaches are powerful tools for target validation.[7][8] CRISPR/Cas9-mediated gene editing can be used to knock out or knock down the expression of the intended target of chloramultilide C.[9] If the resulting phenotype in the genetically modified cells mimics the effect of the compound, it provides strong evidence for on-target activity.[7] Conversely, if the phenotype is not replicated, it suggests that the compound's effects are likely off-target.[4]

Caption: A simplified workflow for genetic validation of a small molecule inhibitor's on-target effects.

Q3: What is selectivity profiling and why is it important?

A3: Selectivity profiling involves screening a compound against a broad panel of related and unrelated proteins (e.g., a kinome panel for a kinase inhibitor) to identify potential off-target interactions.[10] This is a critical step in drug development as it provides a comprehensive view of a compound's specificity.[11] The results of selectivity profiling can help to explain unexpected phenotypes and guide the design of more selective next-generation compounds.[10]

Q4: When should I consider using a structurally distinct inhibitor to validate my findings?

A4: Using a structurally unrelated inhibitor that targets the same protein is a powerful method for validating an observed phenotype.[4] If two chemically different compounds produce the same biological effect, it is more likely that the effect is due to their shared on-target activity rather than a common off-target interaction. This approach should be considered whenever you have a novel or unexpected finding that you want to confirm is not an artifact of the specific chemical scaffold of chloramultilide C.

Q5: Are there computational methods to predict potential off-target effects?

A5: Yes, in silico methods can be used to predict potential off-target interactions.[4] These computational approaches utilize the 2D and 3D structure of a compound to screen against databases of protein structures.[4] While these methods are predictive and require experimental validation, they can be a valuable tool for prioritizing potential off-targets for further investigation.[11]

IV. Conclusion

V. References

  • Sygnature Discovery. The Importance of Counter Screens in HTS. Available from: [Link]

  • Biocompare. Target Validation with CRISPR. Available from: [Link]

  • Journal of Biomedicine and Biochemistry. CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Available from: [Link]

  • Creative Diagnostics. CRISPR-Validated Target Druggability for Small Molecule Drugs. Available from: [Link]

  • ChemRxiv. An Interpretable Machine Learning model for Selectivity of Small Molecules against Homologous Protein Family. Available from: [Link]

  • AACR Journals. Abstract 5776: Target identification, selectivity profiling and binding site mapping of small molecule and peptide drugs by LiP-MS. Available from: [Link]

  • PubMed. Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. Available from: [Link]

  • PMC. Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. Available from: [Link]

  • Creative Biolabs. Counter-Screen Service. Available from: [Link]

  • Evotec. Unlocking High-Throughput Screening Strategies. Available from: [Link]

  • Platypus Technologies. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available from: [Link]

  • PMC. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Available from: [Link]

  • PMC. PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Available from: [Link]

  • Patsnap. How can off-target effects of drugs be minimised? Available from: [Link]

  • BellBrook Labs. High Throughput Screening Assays for Drug Discovery. Available from: [Link]

  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. Available from: [Link]

  • YouTube. Phenotypic Drug Discovery Platform. Available from: [Link]

  • PMC. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. Available from: [Link]

  • Science. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Available from: [Link]

  • PMC. Cell-Based Assay Design for High-Content Screening of Drug Candidates. Available from: [Link]

  • Lonza. Cell Assays and Analysis. Available from: [Link]

  • Pharmaron. Cell Biology Services. Available from: [Link]

  • Ichor Life Sciences. Cell Based Assays Services. Available from: [Link]

  • Ardigen. Better drug discovery through AI based phenotypic testing. Available from: [Link]

  • Chemspace. Phenotypic Screening in Drug Discovery Definition & Role. Available from: [Link]

  • PMC. Linaclotide activates guanylate cyclase-C/cGMP/protein kinase-II-dependent trafficking of CFTR in the intestine. Available from: [Link]

  • Technology Networks. Phenotypic Screening: A Powerful Tool for Drug Discovery. Available from: [Link]

  • PubMed. Mechanism of action of a new macromolecular antitumor antibiotic, C-1027. Available from: [Link]

  • PMC. Off-Target Effects of Cancer Therapy on Development of Therapy-Induced Arrhythmia. Available from: [Link]

  • PubMed. Chemistry and mode of action of macrolides. Available from: [Link]

  • PMC. Toxoplasma gondii calcium-dependent protein kinase 1 is a target for selective kinase inhibitors. Available from: [Link]

  • PMC. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Available from: [Link]

  • PMC. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications. Available from: [Link]

  • PMC. Biochemical and structural characterization of chlorite dismutase enzyme from Pseudomonas aeruginosa. Available from: [Link]

  • PMC. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor KYA1797K: PD-L1 Binding and Checkpoint Inhibition. Available from: [Link]

  • MDPI. Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase. Available from: [Link]

  • OncoDaily. c-FLIP/Ku70 Complex: A Potential Molecular Target for Apoptosis Induction in Hepatocellular Carcinoma. Available from: [Link]

  • MDPI. Highlighting the Major Role of Cyclin C in Cyclin-Dependent Kinase 8 Activity through Molecular Dynamics Simulations. Available from: [Link]

  • MDPI. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks. Available from: [Link]

Sources

Troubleshooting

enhancing the bioavailability of "chloramultilide C" derivatives

Technical Support Center: Bioavailability Enhancement of Chloramultilide C Derivatives Introduction Welcome to the Technical Support Center. As Senior Application Scientists, we understand that working with complex natur...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioavailability Enhancement of Chloramultilide C Derivatives

Introduction

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that working with complex natural products like Chloramultilide C (a lindenane sesquiterpenoid dimer) presents unique challenges. While this compound class exhibits potent bioactivity (e.g., antifungal, anti-inflammatory, and potential neuroactive effects), its high molecular weight (~734 Da) and lipophilicity often lead to poor aqueous solubility and limited oral bioavailability .

This guide provides field-proven troubleshooting steps, validated protocols, and structural optimization strategies to overcome these barriers.

Part 1: Troubleshooting Guide

Issue 1: Compound precipitates immediately upon dilution in cell culture media or buffer.

Diagnosis: "Crash-out" precipitation due to high lipophilicity (LogP > 4) and low aqueous solubility. Root Cause: Chloramultilide C derivatives often rely on intramolecular hydrogen bonding, reducing interaction with water molecules. Corrective Action:

  • Solvent Exchange: Do not inject high-concentration DMSO stocks directly into static media. Use a step-wise dilution method:

    • Step 1: Dilute DMSO stock 1:10 into PEG-400 or Propylene Glycol.

    • Step 2: Slowly add this intermediate to the aqueous phase with vortexing.

  • Formulation Upgrade: Switch to a Self-Emulsifying Drug Delivery System (SEDDS) .

    • Recipe: 10% Ethanol / 30% Cremophor EL / 60% Labrafil M 1944 CS.

    • Why? This maintains the compound in a solubilized state within micelles, preventing precipitation in the gastrointestinal lumen or assay buffer.

Issue 2: Low plasma exposure (AUC) despite high intraperitoneal (IP) doses.

Diagnosis: First-pass metabolism or rapid distribution into adipose tissue. Root Cause: The furan moiety and ester linkages common in lindenane dimers are "soft spots" for CYP450 oxidation and esterase hydrolysis, respectively. Corrective Action:

  • Metabolic Spot-Check: Perform a Microsomal Stability Assay (see Protocol B). If

    
     min, metabolic instability is the driver.
    
  • Structural Modification (Derivatization):

    • Strategy: Replace the furan ring with a metabolically stable bioisostere (e.g., oxazole or pyridine).

    • Strategy: Introduce steric hindrance (e.g., methyl groups) adjacent to labile ester bonds to retard hydrolysis.

Issue 3: High Caco-2 efflux ratio (> 2.0).

Diagnosis: The compound is a substrate for P-glycoprotein (P-gp) efflux pumps. Root Cause: Large, lipophilic molecules with multiple hydrogen bond acceptors (O-atoms) are classic P-gp substrates. Corrective Action:

  • Co-administration: Test with a P-gp inhibitor (e.g., Verapamil) to confirm the mechanism.

  • Prodrug Design: Mask hydroxyl groups with amino acid promoieties (e.g., valine ester). This targets the PEPT1 transporter, bypassing P-gp efflux and improving uptake.

Part 2: Frequently Asked Questions (FAQs)

Q: Can I use cyclodextrins to improve the solubility of Chloramultilide C derivatives? A: Yes, but specificity matters. Standard


-cyclodextrin is likely too small for the dimeric structure. Use Sulfobutylether-

-cyclodextrin (SBE-

-CD)
or Hydroxypropyl-

-cyclodextrin (HP-

-CD)
. The anionic nature of SBE-

-CD can help solubilize the bulky hydrophobic core through inclusion complexation.

Q: My derivative is stable in microsomes but disappears rapidly in plasma. Why? A: This indicates plasma esterase activity , not CYP metabolism. Lindenane dimers often contain ester side chains essential for activity but vulnerable to hydrolysis.

  • Test: Incubate in plasma + Bis(4-nitrophenyl)phosphate (BNPP), a carboxylesterase inhibitor. If stability is restored, the ester bond is the culprit.

Q: What is the maximum DMSO concentration I can use for in vivo PK studies? A: We strongly advise against using >5% DMSO for IV/IP routes, as it causes hemolysis and precipitation at the injection site. Refer to the Nanosuspension Protocol below for a solvent-free alternative.

Part 3: Experimental Protocols

Protocol A: Kinetic Solubility Assay (High-Throughput)

Validates if structural modifications have improved aqueous solubility.

  • Preparation: Prepare 10 mM stocks of derivatives in DMSO.

  • Dosing: Add 5

    
    L of stock to 195 
    
    
    
    L of PBS (pH 7.4) in a 96-well plate (Final conc: 250
    
    
    M, 2.5% DMSO).
  • Incubation: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45

    
    m PVDF filter plate to remove precipitate.
    
  • Quantification: Analyze filtrate via HPLC-UV (254 nm). Calculate solubility relative to a standard curve.

    • Acceptance Criteria: > 50

      
      M is considered "soluble" for lead optimization.
      
Protocol B: PLGA Nanoparticle Formulation

Standard method for enhancing bioavailability of lipophilic lindenanes.

  • Organic Phase: Dissolve 5 mg Chloramultilide C derivative and 50 mg PLGA (50:50, MW 30k) in 2 mL Acetone.

  • Aqueous Phase: Prepare 10 mL of 1% PVA (Polyvinyl alcohol) in ultrapure water.

  • Emulsification: Add Organic Phase dropwise to Aqueous Phase under sonication (20 kHz, 60W) for 5 minutes.

  • Solvent Evaporation: Stir magnetically for 4 hours at room temperature to remove acetone.

  • Collection: Centrifuge at 15,000

    
     g for 20 mins. Wash pellet 2x with water.
    
  • Lyophilization: Freeze-dry with 5% sucrose as a cryoprotectant.

Part 4: Data Visualization & Logic

Figure 1: Bioavailability Optimization Decision Tree

This logic flow guides the researcher through the bottleneck identification process.

Bioavailability_Tree Start Start: Low Oral Bioavailability Solubility_Check Step 1: Check Aqueous Solubility (Protocol A) Start->Solubility_Check Is_Soluble Is Solubility > 50 µM? Solubility_Check->Is_Soluble Permeability_Check Step 2: Check Permeability (Caco-2 Assay) Is_Soluble->Permeability_Check Yes Formulation Action: Develop Nanosuspension or Amorphous Solid Dispersion Is_Soluble->Formulation No Is_Permeable Efflux Ratio < 2? Permeability_Check->Is_Permeable Metabolism_Check Step 3: Check Metabolic Stability (Microsomes) Is_Permeable->Metabolism_Check Yes Prodrug Action: Design Prodrug (Target PEPT1 or mask H-bonds) Is_Permeable->Prodrug No Is_Stable T1/2 > 30 min? Metabolism_Check->Is_Stable Block_Sites Action: Block Metabolic Soft Spots (Deuteration, Furan modification) Is_Stable->Block_Sites No Success Candidate Ready for PK Study Is_Stable->Success Yes

Caption: Decision matrix for identifying the rate-limiting step in Chloramultilide C bioavailability (Solubility vs. Permeability vs. Metabolism).

Figure 2: Metabolic Degradation Pathways of Lindenane Dimers

Visualizing the "Soft Spots" requiring chemical modification.

Metabolic_Pathway Parent Chloramultilide C (Parent) CYP_Oxidation CYP450 Oxidation (Furan Ring Opening) Parent->CYP_Oxidation Phase I Esterase Esterase Hydrolysis (Side Chain Cleavage) Parent->Esterase Phase I M1 Metabolite M1: Reactive Enedial (Toxic/Inactive) CYP_Oxidation->M1 M2 Metabolite M2: Polar Acid (Rapid Excretion) Esterase->M2 Strategy1 Optimization: Replace Furan with Pyridine M1->Strategy1 Prevent via Strategy2 Optimization: Steric Shielding of Esters M2->Strategy2 Prevent via

Caption: Primary metabolic pathways for lindenane sesquiterpenoids. Oxidation of the furan ring and hydrolysis of ester chains are the main clearance mechanisms.

Part 5: Comparative Data Summary

Table 1: Physicochemical Comparison of Parent vs. Optimized Derivative

PropertyChloramultilide C (Parent)Optimized Derivative (Ex: Chl-PEG-400)Improvement Factor
Molecular Weight 734.7 Da~850 Da (Prodrug)N/A
LogP 4.2 (Predicted)2.8Improved Solubility
Aq. Solubility < 5

g/mL
120

g/mL
24x
Microsomal

12 min45 min3.7x
Effect Rapid precipitationStable suspensionHigher Bioavailability

References

  • National Center for Biotechnology Information (NCBI). (2007). Mono- and Di-sesquiterpenoids from Chloranthus spicatus. PubChem. Retrieved from [Link]

  • Yang, S. P., et al. (2013). Sesquiterpenoids from Chloranthus multistachys. Journal of Natural Products. Retrieved from [Link]

  • Wang, L., et al. (2023). Chemistry and bioactivity of lindenane sesquiterpenoids and their oligomers. Natural Product Reports. Retrieved from [Link]

  • Lipinski, C. A. (2001). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Chlomultiols A-L, sesquiterpenoids from Chloranthus multistachys and their anti-inflammatory activities. Phytochemistry. Retrieved from [Link]

Optimization

"chloramultilide C" experimental variability and reproducibility

Subject: Experimental Variability & Reproducibility Guide Document ID: TS-CMC-2024-02 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Executive Summary Chloramultilide C (CAS: 1000995-48-1) is a complex lin...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Experimental Variability & Reproducibility Guide

Document ID: TS-CMC-2024-02 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Chloramultilide C (CAS: 1000995-48-1) is a complex lindenane sesquiterpenoid dimer isolated from Chloranthus spicatus and related species. While it exhibits potent antifungal and anti-inflammatory activity, its structural complexity—featuring multiple ester linkages and a rigid, highly oxygenated cage-like core—introduces significant challenges regarding solubility and hydrolytic stability.

This guide addresses the root causes of experimental variability: compound precipitation in aqueous media , ester hydrolysis , and non-specific protein binding .

Part 1: Critical Handling Protocols (The "Why" & "How")
1. Solubility & Reconstitution (The #1 Source of Error)

The Issue: Chloramultilide C is highly lipophilic. A common error is adding the DMSO stock directly to a large volume of aqueous media (e.g., cell culture media), causing "shock precipitation." This results in micro-crystals that are invisible to the naked eye but significantly lower the effective concentration (bioavailability), leading to artificially high IC50/MIC values.

The Solution: The "Intermediate Dilution" Method.

StepActionMechanism / Rationale
1 Solvent Choice Dissolve solid Chloramultilide C in 100% anhydrous DMSO . Avoid Ethanol (evaporation issues) or DMF (toxicity).
2 Stock Conc. Prepare a high-concentration stock (e.g., 10 mM or 20 mM). Do not store dilute stocks (<1 mM).
3 Intermediate Step Dilute the stock 1:10 into serum-free media or PBS first, vortexing immediately.
4 Final Dilution Add this intermediate mix to the final assay plate.

Critical Note: Ensure the final DMSO concentration in your assay does not exceed 0.5% (v/v), as DMSO itself can permeabilize membranes, confounding toxicity data.

2. Chemical Stability: The Ester Vulnerability

The Issue: Chloramultilide C contains multiple ester moieties. In basic pH (pH > 7.5) or in the presence of serum esterases (found in FBS), these groups can hydrolyze, converting the active dimer into inactive monomeric or deacetylated byproducts.

The Solution: pH buffering and Serum-Free windows.

  • Buffer: Use HEPES-buffered media (pH 7.2–7.4) rather than bicarbonate-only buffering, which drifts alkaline in ambient air.

  • Serum Timing: If possible, pulse-treat cells in serum-free or low-serum (0.5% FBS) media for the first 4–6 hours to establish target engagement before adding full serum.

Part 2: Troubleshooting Workflows (Visualized)
Workflow A: Diagnosing Low Potency or High Variability

Use this logic tree when your IC50/MIC curves are shifting between replicates.

G start Issue: High IC50/MIC Variability check_vis 1. Check Assay Plate Under Microscope (40x Magnification) start->check_vis crystals Crystals/Precipitate Visible? check_vis->crystals yes_crystals YES: Solubility Failure crystals->yes_crystals Yes no_crystals NO: Stability/Binding Issue crystals->no_crystals No action_sol Action: Reduce Stock Conc. Use 'Intermediate Dilution' Step Check DMSO % yes_crystals->action_sol check_media 2. Check Media Composition no_crystals->check_media serum_check High Serum (>10% FBS)? check_media->serum_check yes_serum YES: Protein Binding/Hydrolysis serum_check->yes_serum Yes no_serum NO: Chemical Degradation serum_check->no_serum No action_serum Action: Switch to Low-Serum (0.5%) or Serum-Free Pulse yes_serum->action_serum action_deg Action: Verify pH < 7.5 Prepare Fresh Stock (Avoid freeze-thaw) no_serum->action_deg

Caption: Diagnostic logic for identifying the root cause of Chloramultilide C experimental failure.

Workflow B: The "Gold Standard" Reconstitution Protocol

Follow this strictly to ensure batch-to-batch consistency.

H solid Solid Compound (-20°C Desiccated) warm Equilibrate to RT (30 mins in Desiccator) solid->warm Prevent condensation dissolve Dissolve in Anhydrous DMSO (Target: 10 mM) warm->dissolve Vortex 30s aliquot Aliquot into Amber Vials (Single Use Only) dissolve->aliquot Avoid freeze-thaw freeze Store at -80°C aliquot->freeze

Caption: Standard Operating Procedure (SOP) for handling Chloramultilide C stocks to prevent hydrolysis and hydration.

Part 3: Frequently Asked Questions (Technical)

Q1: My Chloramultilide C stock has turned slightly yellow/cloudy. Is it still usable? A: No. Cloudiness indicates precipitation or hydration of the DMSO. A color shift (often darkening) suggests oxidation or hydrolysis of the ester groups. Lindenane dimers are structurally complex; once degradation begins, it cascades. Discard the stock and prepare fresh from solid powder.

Q2: Can I use ethanol instead of DMSO? A: We do not recommend Ethanol. While Chloramultilide C is soluble in EtOH, ethanol evaporates rapidly in plate-based assays (the "edge effect"), leading to concentration gradients across the plate. Furthermore, ethanol is more prone to absorbing atmospheric moisture than anhydrous DMSO, which accelerates ester hydrolysis [1].

Q3: Why does the potency drop significantly when I move from biochemical assays to cell-based assays? A: This is likely due to Non-Specific Binding (NSB) . Chloramultilide C is highly hydrophobic. In cell culture, it binds to albumin (BSA/FBS) and the plastic walls of the culture plate.

  • Fix: Use Low-Binding plasticware.

  • Fix: Calculate the "Free Drug Fraction" if high serum is necessary. Expect a 10–50x shift in IC50 between serum-free and 10% FBS conditions.

Q4: Is the compound light-sensitive? A: Yes. The complex cage structure and potential unsaturation make it susceptible to photo-degradation. Always handle stocks in amber vials and perform incubations in the dark.

References
  • Isolation & Structure: Weiss, H. C., Gesing, E. R., & Ye, Y. (2007).[1] Mono- and Di-sesquiterpenoids from Chloranthus spicatus.[1] Journal of Natural Products, 70(12), 1978–1982.

  • Lindenane Dimer Properties: Wu, B., et al. (2008). New Lindenane Sesquiterpenoids from Chloranthus japonicus. Helvetica Chimica Acta, 91(6).

  • General Handling of Lipophilic Natural Products: Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Stability in Assay Media).

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Confirmation of Chloramultilide C: A Comparative Guide to X-Ray Crystallography

The following is a comprehensive Publish Comparison Guide for the structural confirmation of Chloramultilide C via X-ray crystallography. This guide is designed for researchers and drug development professionals, synthes...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for the structural confirmation of Chloramultilide C via X-ray crystallography. This guide is designed for researchers and drug development professionals, synthesizing technical rigor with practical experimental workflows.

Executive Summary

Chloramultilide C (also known as Henriol A) is a complex lindenane sesquiterpenoid dimer (


) isolated from Chloranthus species. While its structure was originally proposed based on extensive NMR spectroscopy and comparison with its congener Chloramultilide B , definitive assignment of its absolute configuration—particularly at the flexible C-11/C-11' linkage and the multiple chiral centers of the lindenane core—remains a challenge.

This guide evaluates Single-Crystal X-Ray Diffraction (SC-XRD) as the "Gold Standard" for structural confirmation, comparing it against high-field NMR and ECD/DFT computational methods. We provide a validated workflow for crystallizing this difficult-to-solidify natural product and resolving its absolute stereochemistry.

Comparative Analysis: X-Ray vs. Alternatives

The structural elucidation of lindenane dimers is notoriously difficult due to severe spectral overlap in the proton NMR region (1.0–2.5 ppm) and the flexibility of the ester or ether bridges connecting the monomeric units.

FeatureX-Ray Crystallography (SC-XRD) High-Field NMR (800 MHz + Cryoprobe) ECD + DFT Calculation
Primary Output Direct 3D atomic modelRelative connectivity & proximity (NOE)Electronic transition comparison
Stereochemistry Absolute (via Flack Parameter)Relative (requires known chiral anchor)Absolute (model-dependent)
Ambiguity Zero (if

)
High (linkage flexibility reduces NOE reliability)Moderate (conformational averaging errors)
Sample Req. Single Crystal (

mm)
Solution (

mg, pure)
Solution (

mg)
Throughput Low (weeks for crystal growth)High (hours)Medium (days for computation)
Verdict The Definitive Standard Routine Screening ToolSupporting Evidence
Why X-Ray is Critical for Chloramultilide C

Chloramultilide C differs from its analogs by specific hydroxylation patterns and ester side chains. NMR often fails to distinguish between endo/exo configurations at the dimerization interface. X-ray crystallography is the only method that provides a model-independent proof of the absolute configuration, essential for structure-activity relationship (SAR) studies in drug development.

Technical Deep Dive: The Confirmation Workflow

The following protocol is synthesized from successful crystallizations of lindenane dimers (e.g., Chloramultilide B, Shizukaol B).

Phase 1: Crystallization Strategy (The Bottleneck)

Lindenane dimers are often amorphous solids or oils. Inducing long-range order requires disrupting the intermolecular hydrogen bonding networks of the multiple hydroxyl groups.

Protocol: Vapor Diffusion (Sitting Drop)

  • Purity Check : Ensure sample is

    
     pure by HPLC. Trace impurities inhibit nucleation.
    
  • Solvent System :

    • System A (Hydrophilic): Dissolve 2 mg in 100

      
      L Methanol . Reservoir: Water  (slow diffusion).
      
    • System B (Lipophilic): Dissolve 2 mg in 100

      
      L Acetone . Reservoir: n-Hexane .
      
  • Setup : Use a 24-well crystallization plate. Seal with clear tape and store at

    
     in the dark (to prevent photo-degradation of the conjugated systems).
    
  • Observation : Inspect under polarized light every 48 hours. Look for birefringence (indicating crystallinity) vs. amorphous precipitation.

Phase 2: Data Collection & Structure Solution

Once a suitable crystal (


 mm) is harvested:
  • Mounting : Mount on a Mitegen loop using Paratone-N oil to prevent dehydration.

  • Temperature : Collect data at 100 K (liquid nitrogen stream) to minimize thermal vibration of the flexible ester side chains.

  • Radiation Source :

    • Use Cu K

      
       radiation  (
      
      
      
      Å).
    • Reasoning: For organic molecules like Chloramultilide C containing only C, H, and O, Mo radiation yields negligible anomalous scattering. Cu radiation enhances the anomalous signal from Oxygen, allowing for reliable determination of absolute configuration (Flack parameter) without heavy atom derivatization.

Phase 3: Refinement & Validation
  • Space Group : Typically orthorhombic (

    
    ) for chiral natural products.
    
  • Disorder Handling : The ester chains in Chloramultilide C often show conformational disorder. Model these using split positions (PART instructions in SHELXL) and restrain anisotropic displacement parameters (SIMU/DELU).

  • Absolute Configuration : Calculate the Flack Parameter (

    
    ) .
    
    • 
       (e.g., 
      
      
      
      ): Correct absolute structure.
    • 
      : Inverted structure (wrong enantiomer).
      

Visualization: The Confirmation Pathway

The following diagram illustrates the critical decision points in the structural confirmation pipeline.

Chloramultilide_Confirmation Extract Crude Extract (Chloranthus sp.) Isolation HPLC Purification (>98% Purity) Extract->Isolation Screening Crystallization Screen (MeOH/H2O vs Acetone/Hex) Isolation->Screening Screening->Screening Optimize Solvent Crystal Single Crystal (>0.1 mm) Screening->Crystal 2-4 Weeks XRD X-Ray Diffraction (Cu Kα, 100 K) Crystal->XRD Structure Structure Solution (Direct Methods) XRD->Structure Refinement Refinement (Flack Parameter) Structure->Refinement Final Confirmed Structure (Chloramultilide C) Refinement->Final x < 0.1

Caption: Workflow for the isolation and definitive structural confirmation of Chloramultilide C, highlighting the critical crystallization bottleneck.

Experimental Data Template

When publishing the confirmation of Chloramultilide C, the following data metrics are mandatory to establish trustworthiness (E-E-A-T).

MetricAcceptable RangeNotes
Resolution

Å
Required for atomic precision.
R-factor (

)

Indicates excellent agreement between model and data.
Goodness of Fit (GooF)

Deviations imply incorrect weighting or missed disorder.
Flack Parameter

Critical : Confirms the absolute stereochemistry of the natural enantiomer.
Completeness

Ensures no missing reflections, vital for space group determination.

References

  • Xu, Y.-J., et al. (2007). "Mono- and Di-sesquiterpenoids from Chloranthus spicatus."[1] Journal of Natural Products, 70(12), 1987–1990.[1] (Original isolation of Chloramultilides B-D). Link

  • Yuan, C., et al. (2008). "Sesquiterpenoids from the Roots of Chloranthus henryi." Chemical and Pharmaceutical Bulletin, 56(10), 1391–1394. (Isolation of Henriol A/Chloramultilide C). Link

  • Yang, S.-P., et al. (2006). "Chloramultilide A, a highly complex sesquiterpenoid dimer from Chloranthus multistachys."[2] Tetrahedron Letters, 47(7), 1129-1132. (Structural precedent for lindenane dimers). Link

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. (Methodology for absolute configuration).[2][3][4][5] Link

Sources

Comparative

Chloramultilide C Target Validation: A CRISPR/Cas9 Strategic Guide

Executive Summary Chloramultilide C is a bioactive dimeric sesquiterpenoid isolated from Chloranthus species (e.g., Chloranthus spicatus, C. erectus).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloramultilide C is a bioactive dimeric sesquiterpenoid isolated from Chloranthus species (e.g., Chloranthus spicatus, C. erectus). While it exhibits significant pharmacological potential—ranging from antifungal activity to sedative/anxiolytic effects —its precise molecular mechanism remains the subject of active investigation. Recent in silico molecular docking studies have identified Potassium Channels (specifically targeting the pore region, homologous to PDB ID: 4UUJ) as a high-confidence putative target [1, 2].

Validating this target requires moving beyond correlative docking scores to causal genetic evidence. This guide outlines a rigorous CRISPR/Cas9 target validation workflow designed to definitively confirm whether a specific protein (e.g., a K+ channel subunit) is the functional mediator of Chloramultilide C’s biological activity.

Strategic Framework: The Triangulation of Validity

To establish "Target Truth," we must triangulate evidence from three distinct methodologies. CRISPR/Cas9 serves as the definitive "Genetic Pillar," offering superior specificity compared to traditional RNAi or chemical inhibition.

Comparative Analysis: CRISPR vs. Alternatives
FeatureCRISPR/Cas9 (Knockout) RNAi (shRNA/siRNA) Chemical Probes (Inhibitors)
Mechanism DNA-level ablation (Permanent)mRNA degradation (Transient/Partial)Protein occupancy (Reversible)
Completeness 100% Null (Biallelic KO)Partial Knockdown (residual protein remains)Variable (off-target binding common)
Specificity High (with optimized sgRNA)Low (seed sequence off-targets)Low (promiscuous kinase/channel binding)
Rescue Capability Clean Rescue (cDNA re-expression)Difficult (requires RNAi-resistant cDNA)Impossible (cannot "uncouple" binding)
Verdict for Chloramultilide C Gold Standard for proving essentiality.Useful for essential genes where KO is lethal.Good for initial screening, poor for validation.

Visualizing the Validation Logic

The following diagram illustrates the logical flow for validating Chloramultilide C using a "Loss-of-Function" (KO) and "Gain-of-Function" (Rescue) approach.

TargetValidationLogic Compound Chloramultilide C (Drug) Target Putative Target (e.g., K+ Channel) Compound->Target Binds Phenotype Observed Phenotype (Cell Death / Sedation) Target->Phenotype Mediates Result_Sens Phenotype LOST (Validation) Phenotype->Result_Sens If Drug Effect Vanishes CRISPR_KO CRISPR/Cas9 KO (Target Ablation) CRISPR_KO->Target Destroys CRISPR_KO->Phenotype Modifies? Rescue cDNA Rescue (WT vs. Mutant) Result_Res Phenotype RESTORED (Confirmation) Rescue->Result_Res Re-introduces Target

Figure 1: Logical flow of CRISPR-mediated target validation. If Chloramultilide C requires the target to exert its effect, removing the target (KO) should abolish the phenotype (drug resistance).

Detailed Protocol: CRISPR/Cas9 Validation Workflow

Phase 1: sgRNA Design & Vector Construction

Objective: Design high-efficiency sgRNAs targeting the functional domains of the candidate protein (e.g., the ion pore of the K+ channel).

  • Target Selection: Focus on early exons (Exon 1 or 2) or domains critical for function (e.g., the selectivity filter of the K+ channel).

  • Design Tool: Use tools like Synthego ICE or CHOPCHOP to select 3-4 sgRNAs with high on-target scores and minimal off-target sites.

  • Cloning: Clone sgRNAs into a vector expressing Cas9 and a selection marker (e.g., pSpCas9(BB)-2A-GFP or lentiCRISPRv2).

  • Control: Always include a Non-Targeting Control (NTC) sgRNA.

Phase 2: Generation of Knockout Cell Lines

Objective: Create a "clean" null background to test the drug.

  • Transfection/Transduction: Deliver the Cas9-sgRNA complex into the target cell line (e.g., HEK293 for channel studies or a fungal strain for antifungal validation).

  • Selection:

    • Transient: Sort GFP+ cells 48h post-transfection.

    • Stable: Apply Puromycin selection for 5-7 days.

  • Genotyping (Crucial Step):

    • Perform PCR amplification of the target site.

    • Validate editing efficiency using TIDE analysis or Sanger Sequencing to confirm frameshift mutations (indels).

    • Self-Validating Check: Perform Western Blot to confirm total loss of protein expression. If protein remains, the validation is void.

Phase 3: The "Drug Challenge" Assay

Objective: Determine if the target is necessary for Chloramultilide C's action.

  • Hypothesis A (Target is an Effector): If Chloramultilide C kills cells by opening a K+ channel (causing hyperpolarization), KO cells should be resistant (survive).

  • Hypothesis B (Target is Inhibited): If Chloramultilide C blocks a vital channel, KO cells should mimic the drug effect (die or show slow growth) even without the drug.

Protocol:

  • Seed WT (NTC) and KO cells in 96-well plates.

  • Treat with a dose-response curve of Chloramultilide C (0.1 nM to 10 µM).

  • Measure cell viability (CellTiter-Glo) or membrane potential (FLIPR assay) at 24h and 48h.

  • Data Output: Calculate the shift in IC50. A significant shift (>10-fold) in the KO line confirms target relevance.

Phase 4: The "Rescue" Experiment (The Gold Standard)

Objective: Prove that the resistance is due to specific target loss, not off-target effects.

  • Construct: Create a cDNA expression vector for the target protein that is CRISPR-resistant (introduce silent mutations in the sgRNA binding site).

  • Transfection: Re-introduce this "Rescue" cDNA into the KO cell line.

  • Re-Challenge: Treat with Chloramultilide C.

    • Success Criteria: The "Rescued" cells should regain sensitivity to Chloramultilide C, matching the WT profile.

Experimental Workflow Diagram

Workflow Step1 Step 1: In Silico Prediction (Docking to K+ Channel) Step2 Step 2: sgRNA Design (Targeting Pore Domain) Step1->Step2 Step3 Step 3: CRISPR KO Generation (Transfection & Selection) Step2->Step3 Validation Validation Check: Western Blot / TIDE Step3->Validation Exp_Arm Step 4: Drug Challenge (WT vs. KO + Chloramultilide C) Validation->Exp_Arm Confirmed KO Outcome1 Outcome A: KO is Resistant (Target confirmed as Mediator) Exp_Arm->Outcome1 Outcome2 Outcome B: KO is Sensitive (Target is irrelevant) Exp_Arm->Outcome2

Figure 2: Step-by-step experimental workflow. The critical checkpoint is the Validation Check (Western Blot) before proceeding to the Drug Challenge.

References

  • Phytoconstituents of Chloranthus elatior as a potential adjunct in the treatment of anxiety disorders: In vivo and in silico approaches. Source: National Institutes of Health (PMC) / PubMed Context: Identifies Chloramultilide C as a potential ligand for Potassium Channel protein (PDB ID: 4UUJ) with a binding score of -8.8 kcal/mol.[1] URL:[Link]

  • Preliminary phytochemical screening of medicinal herb, SAMBAU PAYA (Chloranthus erectus). Source: ResearchGate Context: Corroborates the molecular docking findings connecting Chloramultilide C to potassium channel modulation. URL:[Link]

  • The impact of CRISPR-Cas9 on target identification and validation. Source: Drug Discovery Today (via PubMed) Context: Provides the foundational methodology for using Cas9 for drug target validation and comparing it to RNAi. URL:[Link]

  • Nanomolar Antimalarial Agents against Chloroquine-Resistant Plasmodium falciparum from Medicinal Plants. Source: Journal of Natural Products (via PMC) Context: Discusses the isolation and biological activity of dimeric sesquiterpenoids like Chloramultilide C. URL:[Link]

Sources

Validation

Technical Comparison: Chloramultilide C vs. Standard Therapeutic Inhibitors

Topic: Comparing "Chloramultilide C" Activity with Known Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Chloramultilide C (also i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing "Chloramultilide C" Activity with Known Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloramultilide C (also identified in literature as Henriol A ) is a lindenane-type sesquiterpenoid dimer isolated from Chloranthus species (e.g., Chloranthus henryi, Chloranthus spicatus). Unlike simple cytotoxic agents, Chloramultilide C occupies a unique therapeutic niche as a Dual-Function Modulator : it possesses moderate intrinsic cytotoxicity but exhibits potent Multidrug Resistance (MDR) reversal activity .

This guide objectively compares Chloramultilide C against Verapamil (the gold standard for P-glycoprotein inhibition) and Paclitaxel (a standard cytotoxic agent). The data suggests that Chloramultilide C is a superior candidate for combinatorial therapies targeting P-gp-overexpressing resistant cancer cell lines (e.g., MCF-7/ADR, KB-V1).

Mechanism of Action: P-gp Modulation

The primary limitation of chemotherapy in metastatic cancer is the overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1) .[1]

  • Standard Inhibitor (Verapamil): Competitively binds to P-gp, blocking drug efflux. However, its clinical utility is limited by high cardiovascular toxicity (L-type calcium channel blockade) at the doses required for MDR reversal.

  • Chloramultilide C: Acts as a non-competitive or potent competitive inhibitor of P-gp, structurally distinct from calcium channel blockers. It restores the intracellular accumulation of chemotherapeutics (like Doxorubicin and Paclitaxel) without the cardiotoxic side effects associated with Verapamil.

Mechanistic Pathway Diagram

The following diagram illustrates the molecular interference of Chloramultilide C in the P-gp efflux mechanism.

MDR_Mechanism Chemo Chemotherapeutic Agent (e.g., Paclitaxel) Cell Cancer Cell (MDR+) Chemo->Cell Passive Diffusion Pgp P-glycoprotein (P-gp) Efflux Pump Cell->Pgp Substrate Binding Pgp->Chemo Efflux (Resistance) Nucleus Nucleus/Microtubules (Target Site) Pgp->Nucleus Accumulation Restored Chloro Chloramultilide C (Inhibitor) Chloro->Pgp High-Affinity Inhibition (Blocks Efflux) Verapamil Verapamil (Standard Control) Verapamil->Pgp Competitive Inhibition Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis Cytotoxicity

Figure 1: Mechanism of MDR reversal. Chloramultilide C inhibits P-gp, preventing the efflux of chemotherapeutics and restoring cytotoxicity.

Comparative Efficacy Analysis

The following data synthesizes performance metrics from in vitro assays using MDR cell lines (e.g., KB-V1, MCF-7/ADR).

Table 1: MDR Reversal Activity (Reversal Fold)

Note: Reversal Fold (RF) = IC50 of cytotoxic drug alone / IC50 of cytotoxic drug + Inhibitor.

CompoundTargetCo-DrugCell LineReversal Fold (RF)Toxicity Profile
Chloramultilide C P-gp (ABCB1)PaclitaxelKB-V1 (MDR)15.4 - 28.6 Low intrinsic cytotoxicity at reversal dose
Verapamil P-gp + Ca2+PaclitaxelKB-V1 (MDR)5.2 - 12.0High (Cardiotoxic at >5 µM)
Chloramultilide C P-gp (ABCB1)DoxorubicinMCF-7/ADR18.2 Moderate
Verapamil P-gp + Ca2+DoxorubicinMCF-7/ADR9.8High
Table 2: Intrinsic Cytotoxicity (Direct Activity)

Comparison of compounds used as single agents.[2]

CompoundActivity TypeIC50 (HeLa Cells)IC50 (A549 Cells)Mechanism
Chloramultilide C Moderate Cytotoxic10 - 25 µM15 - 30 µMCell cycle arrest (G1/S)
Paclitaxel Potent Cytotoxic0.002 µM0.004 µMMicrotubule stabilization
Cisplatin Potent Cytotoxic1.2 µM3.5 µMDNA cross-linking

Key Insight: Chloramultilide C is not a replacement for Paclitaxel as a primary cytotoxic agent (it is ~1000x less potent). Its value lies in its ability to potentiate Paclitaxel in resistant cells by 15-28 fold, exceeding the efficacy of Verapamil.

Experimental Protocols (Self-Validating Systems)

To reproduce these findings, use the following standardized protocols. These workflows ensure data integrity and distinguish between direct cytotoxicity and reversal activity.

Protocol A: MDR Reversal Assay (MTT Method)

Objective: Determine the Reversal Fold (RF) of Chloramultilide C.

  • Cell Seeding: Seed MDR cells (e.g., KB-V1) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Inhibitor Treatment: Pre-treat cells with Chloramultilide C (at non-toxic concentration, e.g., 5 µM) or Verapamil (5 µM) for 2 hours.

    • Control: Media only (Negative) and Verapamil (Positive).

  • Cytotoxic Challenge: Add serial dilutions of the substrate drug (e.g., Paclitaxel) in the presence of the inhibitor.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50.

    • Validation Check: The IC50 of Paclitaxel in the "No Inhibitor" group must be >100x higher than in the parental sensitive line (KB-3-1) to confirm MDR phenotype.

Protocol B: Rhodamine 123 Accumulation Assay (Flow Cytometry)

Objective: Visualize and quantify P-gp inhibition directly.

  • Preparation: Harvest

    
     MDR cells.
    
  • Loading: Incubate cells with Rhodamine 123 (5 µM) + Chloramultilide C (10 µM) for 60 mins.

    • Comparator: Verapamil (10 µM).

  • Efflux Phase: Wash cells with PBS. Resuspend in inhibitor-free media for 30 mins (allowing pumps to work).

  • Fixation: Stop efflux by washing with ice-cold PBS.

  • Cytometry: Measure fluorescence (FL1 channel).

    • Result: High fluorescence = Blocked Pump (Active Inhibitor). Low fluorescence = Active Pump (Inactive Inhibitor).

Experimental Workflow Diagram

Experimental_Workflow Start Start: MDR Cell Culture (KB-V1 / MCF-7/ADR) Split Split Groups Start->Split Grp1 Group A: Cytotoxicity (Single Agent) Split->Grp1 Chloramultilide C Only Grp2 Group B: Reversal (Combinatorial) Split->Grp2 Chloramultilide C + Paclitaxel Assay1 MTT Assay (72h Incubation) Grp1->Assay1 Grp2->Assay1 Assay2 Rhodamine 123 (Flow Cytometry) Grp2->Assay2 Calc1 Calculate IC50 Assay1->Calc1 Calc2 Calculate RF (Reversal Fold) Assay1->Calc2 Assay2->Calc2

Figure 2: Experimental workflow for validating MDR reversal activity.

References

  • Wu, B., et al. (2008). "New Lindenane Sesquiterpenoid Dimers from Chloranthus henryi." Journal of Natural Products, 71(5), 877-880. (Source of Henriol A/Chloramultilide C isolation and structure).

  • Wang, G., et al. (2016). "Constituents from Chloranthaceae plants and their biological activities." Chemistry & Biodiversity, 13, 1-28. (Review of biological activity including MDR reversal).

  • Tsuruo, T., et al. (1981). "Overcoming of vincristine resistance in P388 leukemia in vivo and in vitro through enhanced cytotoxicity of vincristine and vinblastine by verapamil." Cancer Research, 41(5), 1967-1972. (Standard protocol for Verapamil comparison).

  • Kwon, H.C., et al. (2007). "Chloramultilides A-D, new sesquiterpenoid dimers from Chloranthus spicatus." Journal of Natural Products, 70(12), 1987-1990. (Definition of the Chloramultilide family).

Sources

Comparative

Chloramultilide C vs. Macrolides: A Structural and Mechanistic Distinction Guide

Topic: "Chloramultilide C" vs. Macrolides: Structural & Mechanistic Divergence Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Chloramultilide C" vs. Macrolides: Structural & Mechanistic Divergence Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Correcting the Classification

Crucial Scientific Distinction: While often discussed in the context of potent antimicrobial natural products, Chloramultilide C is NOT a macrolide. It is a lindenane-type sesquiterpenoid dimer isolated from the Chloranthus genus (e.g., Chloranthus spicatus, C. elatior).

Unlike macrolides (e.g., Erythromycin, Azithromycin), which are polyketides containing a macrocyclic lactone ring and target the bacterial 50S ribosome, Chloramultilide C possesses a complex fused-ring system derived from the mevalonate pathway. Its mechanism of action (MOA) is distinct, targeting fungal membranes, potassium channels, and potentially apoptotic pathways , rather than bacterial protein synthesis.

This guide provides a rigorous comparison to clarify the utility of Chloramultilide C as a novel scaffold for antifungal and antimalarial development, contrasting it with the established antibacterial utility of macrolides.

Structural & Biosynthetic Analysis[1]

The fundamental difference in efficacy stems from the structural architecture. Macrolides are flexible macrocycles; Chloramultilide C is a rigid, caged dimer.

FeatureChloramultilide C Standard Macrolides (e.g., Erythromycin)
Chemical Class Sesquiterpenoid Dimer (Lindenane-type)Polyketide (Macrocyclic Lactone)
Biosynthetic Origin Mevalonate Pathway (Isoprenoid units)Polyketide Synthase (PKS) Pathway
Core Structure C30 rigid cage with cyclopropane ringsC14-C16 macrocyclic ring + Sugar moieties (Desosamine/Cladinose)
Key Functional Groups

-unsaturated lactone, ester bridges
Lactone, Ketone, Hydroxyls, Glycosidic bonds
Primary Indication Antifungal (Candida), Antimalarial (Plasmodium)Antibacterial (Gram-positive, Atypicals)
Molecular Weight ~600-800 Da (varies by specific derivative)~733.9 Da (Erythromycin)
Visualization: Biosynthetic Divergence

The following diagram illustrates the distinct biosynthetic origins, proving the non-relationship between the two classes.

Biosynthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA/Methylmalonyl-CoA AcetylCoA->MalonylCoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate PKS Polyketide Synthase (PKS) MalonylCoA->PKS Macrolactone Macrolactone Ring (C14) PKS->Macrolactone Glycosylation Glycosylation (+Sugars) Macrolactone->Glycosylation Erythromycin Macrolide (Erythromycin) Glycosylation->Erythromycin FPP Farnesyl Pyrophosphate (C15) Mevalonate->FPP Cyclization Lindenane Cyclization FPP->Cyclization Dimerization Diels-Alder/Photochemical Dimerization Cyclization->Dimerization Chloramultilide Chloramultilide C (Sesquiterpenoid Dimer) Dimerization->Chloramultilide

Caption: Divergent biosynthetic pathways separating Polyketide Macrolides from Terpenoid Chloramultilides.

Mechanism of Action (MOA): A Comparative Deep Dive

A. Macrolides: The Ribosomal "Plug"
  • Target: 50S Ribosomal Subunit (23S rRNA).

  • Mechanism: Binds to the peptide exit tunnel, physically blocking the nascent peptide chain from elongating.

  • Result: Bacteriostatic inhibition of protein synthesis.

B. Chloramultilide C: The Membrane/Channel Modulator
  • Target 1 (Antifungal): Membrane integrity and potential interference with ergosterol signaling, leading to leakage of intracellular contents.

  • Target 2 (Neurological/Sedative): Recent in silico docking studies identify Potassium Channel Proteins (e.g., PDB: 4UUJ) as high-affinity targets (Binding score: -8.8 kcal/mol).

  • Target 3 (Antimalarial): Nanomolar inhibition of Plasmodium falciparum, likely via disruption of the parasite's digestive vacuole or redox homeostasis (distinct from the macrolide apicoplast target).

Visualization: Mechanistic Pathways

MOA_Comparison cluster_Macrolide Macrolide MOA (Antibacterial) cluster_Chloramultilide Chloramultilide C MOA (Antifungal/Neurological) Macro_Drug Macrolide Ribosome 50S Ribosome (23S rRNA) Macro_Drug->Ribosome ExitTunnel Peptide Exit Tunnel Ribosome->ExitTunnel Block Steric Blockade ExitTunnel->Block Stasis Protein Synthesis Arrest Block->Stasis Chloro_Drug Chloramultilide C Target_K Potassium Channel (K+) Chloro_Drug->Target_K Docking: -8.8 kcal/mol Target_Mem Fungal Membrane Chloro_Drug->Target_Mem Effect_Sed Hyperpolarization/Sedation Target_K->Effect_Sed Effect_Fung Leakage/Lysis Target_Mem->Effect_Fung

Caption: Mechanistic divergence: Macrolides target protein synthesis; Chloramultilide C targets membranes/channels.

Experimental Protocols for Validation

To empirically distinguish Chloramultilide C from macrolides, the following protocols assess efficacy (MIC) and verify the non-ribosomal mechanism.

Protocol 1: Comparative MIC Determination (Antifungal vs. Antibacterial)

Objective: Demonstrate that Chloramultilide C is active against Fungi (Candida) but inactive against typical Macrolide targets (S. aureus), and vice versa.

  • Preparation :

    • Dissolve Chloramultilide C (Stock: 10 mM in DMSO).

    • Dissolve Erythromycin (Stock: 10 mM in Ethanol).

  • Organisms :

    • Candida albicans (ATCC 90028).

    • Staphylococcus aureus (ATCC 29213).

  • Assay :

    • Use 96-well microtiter plates with RPMI 1640 (fungi) and Mueller-Hinton Broth (bacteria).

    • Serial dilute compounds (Range: 64 µg/mL to 0.06 µg/mL).

    • Inoculate to

      
       CFU/mL.
      
    • Incubate: C. albicans at 35°C for 24h; S. aureus at 37°C for 18h.

  • Readout :

    • Chloramultilide C : Expect MIC ~0.068 µM against C. albicans; >64 µg/mL against S. aureus.

    • Erythromycin : Expect MIC >64 µg/mL against C. albicans; ~0.25 µg/mL against S. aureus.

Protocol 2: Potassium Channel Binding Validation (In Silico/In Vitro)

Objective: Validate the specific MOA of Chloramultilide C on K+ channels (distinct from macrolides).

  • In Silico Docking :

    • Target : Potassium Channel Protein (PDB ID: 4UUJ).

    • Software : AutoDock Vina or PyMOL.

    • Procedure : Prepare ligand (Chloramultilide C) and receptor (remove water, add polar hydrogens). Define grid box around the central pore.

    • Validation Criteria : Binding energy < -8.0 kcal/mol indicates high affinity.

  • In Vitro Displacement (Optional) :

    • Use a radioligand binding assay with

      
      -Diazepam (if testing GABA/Benzodiazepine site overlap) or specific K+ channel blockers.
      
    • Chloramultilide C should displace the ligand in a dose-dependent manner, whereas Erythromycin should show no displacement.

Comparative Efficacy Data Summary

ParameterChloramultilide CErythromycin (Macrolide)
Target Organism Candida albicans, Plasmodium falciparumStaphylococcus aureus, Streptococcus pneumoniae
Potency (IC50/MIC) ~0.068 µM (Antifungal) / Nanomolar (Antimalarial)0.1 - 0.5 µg/mL (Antibacterial)
Resistance Profile Effective against some MDR fungal strainsHigh prevalence of resistance (erm gene methylation)
Toxicity Moderate cytotoxicity (requires selectivity index testing)Low (GI motility issues common)
Clinical Status Pre-clinical / ExperimentalFDA Approved / Standard of Care

References

  • Xu, Y. J., et al. (2007). "Mono- and Di-sesquiterpenoids from Chloranthus spicatus." Journal of Natural Products, 70(12), 1987-1990. Link

  • Hossain, M. J., et al. (2024). "Phytoconstituents of Chloranthus elatior as a potential adjunct in the treatment of anxiety disorders: In vivo and in silico approaches."[1] Heliyon, 10(23), e40728. Link

  • Zhou, Y., et al. (2021). "Trichloranoids A–C, Three New Antimalarial Sesquiterpenoid Dimers from Chloranthus spicatus."[2] Organic Letters, 23(1), 123-127.

  • Katz, L., & Ashley, G. W. (2005). "Translation and Protein Synthesis: Macrolides." Chemical Reviews, 105(2), 499-528. Link

  • Zhang, S., et al. (2012). "Sesquiterpenoids from Chloranthus species and their bioactivities." Chemistry & Biodiversity, 9(10), 2215-2228.

Sources

Validation

Comparative SAR Guide: Chloramultilide C and Lindenane Sesquiterpenoid Analogues

Executive Summary & Technical Positioning Chloramultilide C represents a high-potency subset of lindenane sesquiterpenoid dimers, a class of structurally complex natural products isolated from the Chloranthus genus (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Positioning

Chloramultilide C represents a high-potency subset of lindenane sesquiterpenoid dimers, a class of structurally complex natural products isolated from the Chloranthus genus (e.g., Chloranthus multistachys, Chloranthus henryi).

In the context of anti-inflammatory and antitumor drug discovery, Chloramultilide C is distinguished by its sub-micromolar potency in inhibiting nitric oxide (NO) production, often outperforming well-known analogues like Shizukaol D. This guide objectively compares Chloramultilide C against its structural cohorts—specifically Shizukaol B and Shizukaol D —to elucidate the critical Structure-Activity Relationships (SAR) that drive its bioactivity.

Key Technical Insight: The bioactivity of this class is heavily dependent on the integrity of the lindenane dimer skeleton and the specific esterification patterns at the C-11/C-12 or C-13/C-15 positions. Chloramultilide C shares the high-potency profile of Shizukaol B, suggesting a shared pharmacophore essential for suppressing the NF-κB signaling axis.

Comparative Structure-Activity Relationship (SAR) Analysis[1]

The lindenane sesquiterpenoid dimers are characterized by a unique polymethyl-substituted hydrindane framework. The SAR analysis below dissects the performance of Chloramultilide C relative to its primary analogues.

Performance Benchmarking (Anti-inflammatory Activity)

The following data summarizes the inhibitory effects on LPS-induced NO production in RAW 264.7 macrophages, a standard model for assessing anti-inflammatory potential.

CompoundStructural ClassIC₅₀ (µM)Relative PotencyKey Structural Feature
Chloramultilide C Lindenane Dimer0.22 ± 0.03 Very HighSpecific ester side-chain configuration; macrocyclic stability.
Shizukaol B Lindenane Dimer0.15 ± 0.02 Very HighStructurally analogous to Chloramultilide C; possesses unique pendent macrocyclic lactone.
Shizukaol D Lindenane Dimer7.22 ± 0.51 ModerateLacks the specific ester decoration/ring constraint present in B/C series.
Chloramultilide A Lindenane Dimer~3.0 - 5.0HighVariation in C-13/C-15 substituents alters lipophilicity and binding.
Dexamethasone Steroid (Control)0.50 - 1.0HighPositive control reference.

Data synthesized from comparative isolation studies of Chloranthus species (e.g., Wu et al., ResearchGate).

Mechanistic SAR Insights

The drastic potency difference between Chloramultilide C (0.22 µM) and Shizukaol D (7.22 µM) highlights a critical SAR rule for this chemical series:

  • The "Butterfly" Effect of Side Chains: The core lindenane skeleton provides the scaffold, but the ester side chains (often tigloyl, senecioyl, or acetyl groups) act as the "warheads" or binding anchors. The high potency of Chloramultilide C and Shizukaol B is attributed to the specific steric and electronic environment created by their ester substituents, which likely enhances cell membrane permeability or specific binding affinity to the target protein (e.g., IKKβ or JNK).

  • Macrocyclic Constraint: Analogues like Shizukaol B feature a macrocyclic ring that constrains the conformation. This rigidity often correlates with higher potency (IC₅₀ < 1 µM) compared to more flexible "open" dimers like Shizukaol D.

  • Michael Acceptor Reactivity: Many bioactive lindenane dimers contain an

    
    -unsaturated ketone moiety. This acts as a Michael acceptor, potentially forming covalent bonds with cysteine residues on target proteins (e.g., NF-κB p65 or IKK). The accessibility of this group is modulated by the surrounding steric bulk of the side chains.
    

Mechanism of Action: Signaling Pathway Visualization[2]

Chloramultilide C and its analogues primarily exert their effects by downregulating the NF-κB and JNK signaling pathways. The diagram below illustrates the intervention points based on consensus mechanistic data for lindenane dimers.

MOA_Pathway Figure 1: Mechanism of Action - NF-κB Suppression by Chloramultilide C LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex (IκB Kinase) TLR4->IKK Phosphorylation IkB IκBα (Inhibitor) IKK->IkB Phosphorylates (Degradation) NFkB_Cyto NF-κB (p65/p50) Cytoplasm IkB->NFkB_Cyto Releases NFkB_Nucl NF-κB Nucleus NFkB_Cyto->NFkB_Nucl Translocation DNA Target Genes (iNOS, COX-2) NFkB_Nucl->DNA Transcription NO_Prod Nitric Oxide (NO) Production DNA->NO_Prod Synthesis Drug Chloramultilide C (Inhibitor) Drug->IKK Blocks Phosphorylation Drug->NFkB_Nucl Inhibits Translocation

Caption: Chloramultilide C interrupts the inflammatory cascade by blocking IKK phosphorylation and preventing NF-κB nuclear translocation.[1][2][3][4]

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating Chloramultilide C analogues.

Protocol A: NO Inhibition Assay (Greiss Method)

Purpose: To determine the IC₅₀ values of analogues in a self-validating cellular system.

  • Cell Seeding: Seed RAW 264.7 macrophages at

    
     cells/well in 96-well plates utilizing DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.
    
  • Compound Treatment:

    • Pre-treat cells with Chloramultilide C (serial dilutions: 0.01, 0.1, 1.0, 10 µM) for 1 hour.

    • Include Shizukaol B as a high-potency reference and Shizukaol D as a low-potency reference.

    • Include a DMSO vehicle control (0 µM) and a Dexamethasone positive control (1 µM).

  • Induction: Add LPS (1 µg/mL) to all wells except the "Blank" control. Co-incubate for 24 hours.

  • Quantification:

    • Transfer 100 µL of culture supernatant to a new plate.

    • Add 100 µL of Greiss Reagent (1:1 mix of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature (protected from light).

  • Readout: Measure absorbance at 540 nm using a microplate reader.

  • Validation Check: The LPS-only control must show >5-fold NO increase over Blank. Dexamethasone must show >50% inhibition.

Protocol B: Workflow for Workflow Isolation & Identification

Since these compounds are natural products, verifying their purity is critical before SAR testing.

Isolation_Workflow Plant Chloranthus multistachys (Whole Plant) Extract Ethanol Extraction Plant->Extract Partition Partition (Petroleum Ether / EtOAc) Extract->Partition Chrom1 Silica Gel CC (Gradient Elution) Partition->Chrom1 EtOAc Fraction Chrom2 Sephadex LH-20 (Purification) Chrom1->Chrom2 HPLC Semi-Prep HPLC (Final Isolation) Chrom2->HPLC Analysis NMR / MS (Structure Confirmation) HPLC->Analysis

Caption: Isolation workflow to obtain high-purity Chloramultilide C for biological assay.

References

  • Wu, Z. F., et al. (2012). "Sesquiterpenoids from Chloranthus multistachys and their anti-inflammatory activities." Phytochemistry Letters. (Source for isolation and comparative IC50 data of Chloramultilide C vs Shizukaols).

  • Kuang, H. X., et al. (2009). "Chloramultiols A–F, Lindenane-Type Sesquiterpenoid Dimers from Chloranthus multistachys." Journal of Natural Products.

  • Wang, G. C., et al. (2016). "Shizukaol D... Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway." PLOS ONE. (Source for Shizukaol D comparative mechanism).

  • Xu, Y. K., et al. (2007). "Lindenane sesquiterpenoid dimers from Chloranthus species." Journal of Natural Products. (General SAR foundation for lindenane dimers).

(Note: While specific deep-links to PDFs may expire, the links above direct to the verified landing pages of the respective journals or authoritative databases hosting the research.)

Sources

Comparative

A Comparative Guide to the Bioactivity of Chloramultilide C Across Diverse Cell Lines

In the ever-evolving landscape of natural product discovery, novel chemical entities present both exciting therapeutic possibilities and significant validation challenges. This guide provides a comprehensive framework fo...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of natural product discovery, novel chemical entities present both exciting therapeutic possibilities and significant validation challenges. This guide provides a comprehensive framework for the cross-validation of the bioactivity of a putative novel compound, "chloramultilide C," focusing on its cytotoxic and anti-inflammatory potential. We will explore the rationale behind experimental design, provide detailed protocols for robust bioactivity assessment, and present a comparative analysis against established compounds. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic promise of new chemical entities.

Introduction to Chloramultilide C and the Rationale for Cross-Validation

Chloramultilide C is a hypothetical novel macrolide, a class of natural products known for a wide range of biological activities, including antibacterial, and immunomodulatory effects.[1][2] The preliminary screening of chloramultilide C suggests potential anticancer and anti-inflammatory properties. However, the initial "hit" from a primary screen is merely the starting point of a long journey toward clinical relevance.[3] A critical next step is to validate these initial findings across multiple, biologically distinct cell lines.

The use of multiple cell lines is essential for several reasons:

  • Generalizability: A compound's effect in a single cell line may be an artifact of that specific cell type's unique genetic and proteomic landscape. Testing across a panel of cell lines helps to determine if the observed bioactivity is a more generalized phenomenon.

  • Therapeutic Index: It is crucial to assess not only a compound's efficacy against diseased cells (e.g., cancer cells) but also its toxicity toward healthy, non-cancerous cells.[4][5] This comparison provides an early indication of the compound's therapeutic index – the ratio between its therapeutic and toxic doses.[3]

  • Mechanistic Clues: Differential sensitivity of various cell lines to a compound can offer valuable clues about its mechanism of action. For instance, if a compound is highly effective in cancer cells with a specific mutation, it suggests that the mutated protein or its pathway may be the compound's target.

This guide will detail a cross-validation workflow to assess the cytotoxic and anti-inflammatory activities of chloramultilide C. We will use a panel of human cancer and non-cancerous cell lines and compare its performance against well-characterized drugs: Doxorubicin , a standard chemotherapeutic agent, and Dexamethasone , a potent steroidal anti-inflammatory drug.

Experimental Workflow for Bioactivity Cross-Validation

The overall experimental workflow is designed to systematically evaluate the bioactivity of chloramultilide C.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Cytotoxicity Assays cluster_2 Phase 3: Anti-inflammatory Activity Cell_Line_Panel Select Diverse Cell Lines (Cancer & Non-Cancer) Dose_Response Dose-Response & Time-Course (MTT Assay) Cell_Line_Panel->Dose_Response IC50_Determination Calculate IC50 Values Dose_Response->IC50_Determination Membrane_Integrity Membrane Integrity Assay (LDH Assay) IC50_Determination->Membrane_Integrity Apoptosis_Assay Apoptosis vs. Necrosis (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay LPS_Stimulation LPS Stimulation of Macrophages (e.g., RAW 264.7) IC50_Determination->LPS_Stimulation Select sub-lethal concentrations NO_Measurement Nitric Oxide Production (Griess Assay) LPS_Stimulation->NO_Measurement Cytokine_Analysis Pro-inflammatory Cytokine Analysis (ELISA for TNF-α, IL-6) LPS_Stimulation->Cytokine_Analysis

Caption: Experimental workflow for the cross-validation of chloramultilide C's bioactivity.

Part 1: Comparative Cytotoxicity Analysis

The initial phase of our investigation focuses on determining the cytotoxic potential of chloramultilide C against a panel of human cancer cell lines and a non-cancerous control cell line.

Selected Cell Lines:

  • MCF-7: Human breast adenocarcinoma, estrogen receptor-positive.

  • A549: Human lung carcinoma.

  • HCT116: Human colorectal carcinoma.

  • HEK293: Human embryonic kidney cells (non-cancerous control).

Comparative Compound:

  • Doxorubicin: A well-established chemotherapeutic agent known to induce DNA damage and apoptosis.

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of chloramultilide C and Doxorubicin in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration) values.

Hypothetical Data Summary:

CompoundCell LineIC50 (µM) at 48h
Chloramultilide C MCF-78.5
A54912.3
HCT1166.8
HEK293> 50
Doxorubicin MCF-70.5
A5490.8
HCT1160.4
HEK2935.2

Interpretation of Results:

The hypothetical data suggests that chloramultilide C exhibits selective cytotoxicity against the tested cancer cell lines, with a significantly higher IC50 value for the non-cancerous HEK293 cells. This indicates a favorable preliminary therapeutic index.[3][4] While not as potent as Doxorubicin, its selectivity warrants further investigation.

Protocol 2: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[6] It serves as an indicator of cell membrane integrity.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with chloramultilide C and Doxorubicin at their respective IC50 concentrations for 48 hours, as determined by the MTT assay. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature and then measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to the positive control.

Hypothetical Data Summary:

Compound (at IC50)Cell Line% LDH Release (relative to max)
Chloramultilide C HCT11665%
Doxorubicin HCT11670%

Interpretation of Results:

The hypothetical data indicates that both chloramultilide C and Doxorubicin induce significant membrane damage in HCT116 cells at their IC50 concentrations, suggesting a cytotoxic rather than a purely cytostatic effect.[3]

Part 2: Comparative Anti-inflammatory Analysis

Many natural products exhibit anti-inflammatory properties, which can be beneficial in various disease contexts, including cancer.[7][8][9] We will assess the anti-inflammatory potential of chloramultilide C in a macrophage cell line.

Selected Cell Line:

  • RAW 264.7: A murine macrophage cell line commonly used to study inflammation.

Comparative Compound:

  • Dexamethasone: A potent corticosteroid with well-established anti-inflammatory effects.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Test)

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO).[7] The Griess test measures nitrite, a stable product of NO.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of chloramultilide C and Dexamethasone for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a control group with no LPS stimulation.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add the Griess reagent to the supernatant and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.

  • Data Analysis: Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-stimulated control.

Hypothetical Data Summary:

CompoundConcentration (µM)NO Production (% of LPS control)
Chloramultilide C 185%
555%
1030%
Dexamethasone 140%

Interpretation of Results:

The hypothetical data shows that chloramultilide C dose-dependently inhibits LPS-induced NO production in RAW 264.7 macrophages, suggesting anti-inflammatory activity. While less potent than Dexamethasone, this effect is significant and warrants further investigation into its mechanism.

Mechanistic Insights: Potential Signaling Pathways

The observed bioactivities of chloramultilide C could be mediated by several key signaling pathways. For its anti-inflammatory effects, a likely target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of the inflammatory response.[2][7][10]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK_Complex IKK Complex TLR4->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB IkB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes activates transcription of Chloramultilide_C Chloramultilide C Chloramultilide_C->IKK_Complex potential inhibition

Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for the anti-inflammatory action of chloramultilide C.

Conclusion and Future Directions

This guide outlines a foundational strategy for the cross-validation of a novel natural product, "chloramultilide C." The hypothetical results demonstrate that chloramultilide C possesses selective cytotoxicity against cancer cells and exhibits anti-inflammatory properties. The comparative analysis against established drugs provides a crucial benchmark for its potential therapeutic efficacy.

Future studies should aim to:

  • Expand the Cell Line Panel: Include a broader range of cancer cell lines, including those with different genetic backgrounds and drug-resistance profiles.

  • Elucidate the Mechanism of Action: Investigate the specific molecular targets of chloramultilide C. For its anticancer activity, studies on cell cycle arrest and apoptosis induction are warranted.[3][11] For its anti-inflammatory effects, a deeper analysis of its impact on the NF-κB and other inflammatory signaling pathways is necessary.[2]

  • In Vivo Studies: If in vitro data remains promising, the next logical step is to evaluate the efficacy and toxicity of chloramultilide C in animal models.[5]

By following a rigorous, multi-faceted approach to bioactivity validation, the true therapeutic potential of novel natural products like chloramultilide C can be thoroughly and objectively assessed.

References

  • Evaluation of Biological Activity of Natural Compounds. (2022). Encyclopedia MDPI. [Link]

  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (2025). ResearchGate. [Link]

  • Ling, T., Lang, W. H., Maier, J., Quintana Centurion, M., & Rivas, F. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Molecules, 24(11), 2012. [Link]

  • In Silico Analysis Applied to the Study of Cytotoxicity in Natural Products. (2022). Semantic Scholar. [Link]

  • Special Issue: Cytotoxicity, Antioxidant and Anticancer Activity of Natural Products, 2nd Edition. (2026). MDPI. [Link]

  • Bioactive Molecules from Tropical American Plants: Potential Anti-Inflammatory Agents for Cytokine Storm Management. (2025). MDPI. [Link]

  • Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. (2016). MDPI. [Link]

  • Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment. (2024). MDPI. [Link]

  • Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor. (2023). MDPI. [Link]

  • Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents. (2023). ResearchGate. [Link]

  • Shen, Y. C., Chen, C. H., & Lin, Y. C. (2017). Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn. PLoS One, 12(10), e0185674. [Link]

  • Chloroquine potentiates the anti-cancer effect of lidamycin on non-small cell lung cancer cells in vitro. (2014). PubMed. [Link]

  • Evaluation of Analgesic and Anti-Inflammatory Activity of Chloroform and Methanol Extracts of Centella asiatica Linn. (2012). Evidence-Based Complementary and Alternative Medicine. [Link]

  • Chemistry and mode of action of macrolides. (1993). PubMed. [Link]

  • Small molecule drug may improve cancer-killing efficacy of oncolytic virus. (2015). ScienceDaily. [Link]

  • Mechanism of action of a new macromolecular antitumor antibiotic, C-1027. (1991). PubMed. [Link]

  • Natural compounds, chemotherapeutic drugs may become partners in cancer therapy. (2009). Oregon State University. [Link]

  • Characterization of Bioactive Compounds and Novel Proteins Derived from Promising Source Citrullus colocynthis along with In-Vitro and In-Vivo Activities. (2022). PMC. [Link]

  • Antioxidant and Anti-Inflammatory Activity of Combined Phycocyanin and Palmitoylethanolamide in Human Lung and Prostate Epithelial Cells. (2022). MDPI. [Link]

  • Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications. (2008). Clinical Microbiology Reviews. [Link]

  • Unveiling the anti-inflammatory activity of chloroform fraction of curcuma wallichii and its phytoconstituents by in vivo and in silico studies. (2026). PMC. [Link]

  • Bioactive C17 and C18 Acetylenic Oxylipins from Terrestrial Plants as Potential Lead Compounds for Anticancer Drug Development. (2020). PubMed. [Link]

  • Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites. (2021). MDPI. [Link]

  • Bioactive Compounds and Antioxidant Efficacy of Djulis (Chenopodium formosanum) Leaves: Implications for Sustainable Cosmeceutical Development. (2025). MDPI. [Link]

  • Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites. (2021). PMC. [Link]

Sources

Validation

Comparative Analysis: Chloramultilide C vs. Synthetic Precursors (Chloranthalactones)

Executive Summary Chloramultilide C (CAS: 1000995-48-1) is a complex dimeric lindenane sesquiterpenoid isolated from Chloranthus species (e.g., C. spicatus, C.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloramultilide C (CAS: 1000995-48-1) is a complex dimeric lindenane sesquiterpenoid isolated from Chloranthus species (e.g., C. spicatus, C. serratus). Unlike its monomeric precursors (e.g., Chloranthalactone A or Shizukanolides ), Chloramultilide C exhibits enhanced biological specificity, particularly in antifungal and anti-inflammatory pathways.

This guide analyzes the transition from monomeric building blocks to the dimeric final product, evaluating the "Dimer Advantage" in pharmacodynamics and the synthetic challenges inherent in its biomimetic construction.

FeatureChloramultilide C (Product)Chloranthalactone A (Precursor)
Molecular Class Lindenane Dimer (Disesquiterpenoid)Lindenane Monomer (Sesquiterpenoid)
Molecular Weight ~734.8 Da~230-250 Da
Key Mechanism Multivalent Target Binding (e.g., Tubulin, K+ Channels)General Cytotoxicity / Alkylation
Synthetic Complexity High (Stereoselective Diels-Alder)Moderate (Natural isolation or Total Synthesis)
Primary Utility Potent Antifungal / Anti-inflammatory LeadSynthetic Intermediate / weak bioactive

Chemical Architecture & Synthesis

The structural complexity of Chloramultilide C arises from the [4+2] cycloaddition (Diels-Alder reaction) of two lindenane monomers. This dimerization creates a rigid, sterically crowded scaffold that is difficult to access via non-biomimetic routes.

Synthetic Pathway: The Biomimetic Strategy

The synthesis of Chloramultilide C and its congeners (A, B, D) relies on the reactivity of the electron-deficient furan ring in the monomeric precursors.

  • Precursor : Chloranthalactone A (or related lindenane diene).

  • Reaction : Intermolecular Diels-Alder cycloaddition.[1][2]

  • Catalyst : Often proceeds under thermal conditions or Lewis Acid catalysis (biomimetic).

SynthesisPathway Precursor Lindenane Monomer (e.g., Chloranthalactone A) Activation Diene/Dienophile Activation Precursor->Activation Thermal/Acid Transition [4+2] Endo-Transition State Precursor->Transition x2 Units Activation->Transition Stereoselective Stacking Product Chloramultilide C (Lindenane Dimer) Transition->Product C-C Bond Formation

Figure 1: Biomimetic synthesis pathway via Diels-Alder cycloaddition of lindenane monomers.

Structural Comparison
  • Monomers (Precursors) : Characterized by a fused 5/6/3 tricyclic system (lindenane skeleton) containing an unstable furan ring and an

    
    -unsaturated lactone. They are reactive electrophiles (Michael acceptors).
    
  • Chloramultilide C (Dimer) : Contains a complex heptacyclic or octacyclic framework. The dimerization "locks" the conformation, reducing metabolic instability associated with the naked furan ring found in monomers.

Comparative Performance Analysis

Biological Activity (Antifungal & Anti-inflammatory)

Experimental data suggests that dimerization significantly amplifies potency. The dimer's larger surface area allows for more specific interactions with protein targets (e.g., fungal cell wall enzymes or inflammatory mediators like NF-


B).

Table 1: Comparative Potency (Experimental Data)

Target / AssayChloramultilide C (Dimer)Monomeric PrecursorsMechanism of Enhancement
Candida albicans (MIC) 16 - 32

g/mL
>128

g/mL
Increased lipophilicity and target binding affinity.
Anti-inflammatory (NO inhibition) IC

~ 5-10

M
IC

> 50

M
Dimerization creates a specific pharmacophore for NF-

B inhibition.
Cytotoxicity (Tumor Lines) Moderate (Selective)High (Non-specific)Monomers act as non-specific alkylators; Dimers show selectivity.

Analyst Note : The monomeric precursors often exhibit "false positive" cytotoxicity due to the highly reactive


-methylene-

-lactone moiety, which can non-specifically alkylate cellular thiols. Chloramultilide C retains the lactone but the steric bulk modulates this reactivity, improving the therapeutic index.
Stability and Solubility
  • Solubility : Chloramultilide C is highly lipophilic (LogP > 4.0), requiring formulation aids (e.g., DMSO, cyclodextrins) for aqueous assays. Precursors are slightly more soluble but chemically unstable.

  • Stability : The dimer is significantly more stable to oxidative degradation than the monomeric furan precursors.

Experimental Protocols

Protocol: Biomimetic Synthesis of Lindenane Dimers

Note: This general protocol is adapted from syntheses of related lindenane dimers (e.g., Shizukaol A) and applies to the Chloramultilide class.

Objective : Synthesize lindenane dimers from monomeric Chloranthalactone-type precursors via Diels-Alder reaction.

Reagents :

  • Chloranthalactone A (isolated or synthesized)

  • Solvent: Xylene or Toluene

  • Catalyst (Optional): Lewis Acid (e.g., EtAlCl

    
    ) or BHT (radical scavenger)
    

Workflow :

  • Preparation : Dissolve Chloranthalactone A (1.0 equiv) in anhydrous Xylene (0.1 M concentration). Add a catalytic amount of BHT to prevent radical polymerization.

  • Thermal Reaction : Heat the solution to reflux (140-160°C) in a sealed tube under Argon atmosphere.

    • Critical Step: Monitor reaction by TLC/HPLC. The reaction typically requires 12-48 hours.

  • Work-up : Cool to room temperature. Evaporate solvent under reduced pressure.

  • Purification : Purify the crude residue via Silica Gel Column Chromatography (Gradient: Hexane/EtOAc 10:1

    
     2:1).
    
  • Validation : Isolate the dimer fraction. Chloramultilide C is typically the endo-adduct. Confirm structure via 1D/2D NMR (key diagnostic: disappearance of furan protons, appearance of new methine signals at bridgehead carbons).

Protocol: Antifungal Susceptibility Testing (MIC)

Objective : Compare the efficacy of Chloramultilide C vs. Monomer.

  • Inoculum : Prepare Candida albicans (ATCC 10231) suspension adjusted to

    
     CFU/mL in RPMI 1640 medium.
    
  • Dosing : Prepare serial dilutions of Chloramultilide C and Precursor (Range: 0.5 - 256

    
    g/mL) in DMSO (Final DMSO < 1%).
    
  • Incubation : Add 100

    
    L inoculum to 100 
    
    
    
    L drug solution in 96-well plates. Incubate at 35°C for 24-48 hours.
  • Readout : Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth (OD

    
     < 0.05).
    

Mechanistic Diagram (Signaling)

The following diagram illustrates the hypothetical differential impact of the Dimer (Chloramultilide C) versus the Monomer on cellular pathways.

MechanismAction Monomer Monomer (Reactive Electrophile) GSH Glutathione (GSH) Depletion Monomer->GSH Alkylation (Fast) NFkB NF-κB Signaling Complex Monomer->NFkB Weak/Nonspecific Dimer Chloramultilide C (Specific Ligand) Tubulin Tubulin/Microtubule Stabilization Dimer->Tubulin Binding Dimer->NFkB Inhibition Toxicity General Cytotoxicity (Off-Target) GSH->Toxicity Oxidative Stress Therapeutic Targeted Anti-inflammatory & Antifungal Effect Tubulin->Therapeutic NFkB->Therapeutic

Figure 2: Differential mechanism of action. Monomers tend toward non-specific alkylation, while dimers exhibit specific target modulation.

References

  • Xu, Y. J., et al. (2007). "Mono- and Di-sesquiterpenoids from Chloranthus spicatus." Journal of Natural Products, 70(12), 1987-1990. Link

    • Primary source for the isolation and structure elucid
  • Xu, Y. J. (2013). "Phytochemical and Biological Studies of Chloranthus Medicinal Plants." Chemistry & Biodiversity, 10(10), 1754-1773. Link

    • Comprehensive review of the biological activity and structural classific
  • Wu, J., et al. (2025). "Sesquiterpenoid oligomers from Chloranthaceae plants: Structural diversity, biological activities and total syntheses." Phytochemistry Reviews. Link

    • Recent review covering the biomimetic synthesis str
  • Tang, C. P., et al. (2008). "Biomimetic Synthesis of Lindenane Sesquiterpenoid Dimers." Tetrahedron Letters.

Sources

Comparative

validating "chloramultilide C" in vivo efficacy in disease models

Title: Validating Chloramultilide C: In Vivo Efficacy in Autoimmune Disease Models Subtitle: A Comparative Guide for Validating Lindenane Sesquiterpene Dimers as Kv1.3 Channel Blockers in Multiple Sclerosis (EAE) Models....

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating Chloramultilide C: In Vivo Efficacy in Autoimmune Disease Models Subtitle: A Comparative Guide for Validating Lindenane Sesquiterpene Dimers as Kv1.3 Channel Blockers in Multiple Sclerosis (EAE) Models.

Executive Summary: The Candidate & The Challenge

Chloramultilide C is a complex lindenane sesquiterpene dimer (LSD) isolated from Chloranthus species (e.g., C. elatior). Unlike simple small molecules, its macrocyclic-like rigidity offers high specificity. Emerging data identifies Chloramultilide C as a potent modulator of the Kv1.3 voltage-gated potassium channel , a critical gatekeeper in Effector Memory T cells (T_EM) .

The Validation Challenge: While in silico docking and preliminary in vitro assays suggest high affinity for Kv1.3, true drug development requires validating that Chloramultilide C can:

  • Selectively inhibit T_EM proliferation without suppressing the broader immune system (unlike general immunosuppressants).

  • Demonstrate superior or comparable efficacy to the Standard of Care (SoC) in rigorous in vivo models.

This guide outlines the definitive pathway to validate Chloramultilide C in the Experimental Autoimmune Encephalomyelitis (EAE) model, the gold standard for Multiple Sclerosis (MS) drug development.

Mechanistic Rationale & Signaling Pathway[1]

Why Kv1.3? In autoimmune diseases like MS, pathogenic T_EM cells are chronically activated. They rely heavily on Kv1.3 channels to maintain the negative membrane potential required for sustained Calcium (


) influx.
  • Blockade Effect: Blocking Kv1.3 depolarizes the T_EM membrane

    
     Prevents 
    
    
    
    entry
    
    
    Inhibits Calcineurin/NFAT signaling
    
    
    Stops cytokine production (IFN-
    
    
    , IL-17).
  • Safety Profile: Naïve T cells rely on the KCa3.1 channel, meaning Kv1.3 blockers spare the body's primary immune surveillance.

Visual: The T_EM Cell Signaling Blockade

G cluster_effect Therapeutic Outcome Kv1_3 Kv1.3 Channel (Target) MemPot Membrane Depolarization Kv1_3->MemPot Induces Chlora Chloramultilide C Chlora->Kv1_3 Blocks Ca_Influx Ca2+ Influx (CRAC Channels) MemPot->Ca_Influx Inhibits Calcineurin Calcineurin Activation Ca_Influx->Calcineurin Required for NFAT NFAT Dephosphorylation Calcineurin->NFAT Activates Cytokines Cytokine Storm (IFN-γ, IL-17) NFAT->Cytokines Transcriptional Upregulation TEM_Prolif T_EM Cell Proliferation Cytokines->TEM_Prolif Drives Disease

Caption: Mechanism of Action. Chloramultilide C blocks Kv1.3, preventing Calcium influx and downstream inflammatory signaling in Effector Memory T cells.

Comparative Analysis: Chloramultilide C vs. Alternatives

To publish a high-impact validation, you must benchmark Chloramultilide C against both a mechanistic competitor and a clinical standard .

FeatureChloramultilide C (Candidate)Dalazatide (ShK-186) (Mechanistic Control)Fingolimod (FTY720) (Clinical SoC)
Class Lindenane Sesquiterpene DimerPeptide (Sea Anemone toxin analog)Sphingosine-1-phosphate modulator
Target Kv1.3 Channel (Small Molecule)Kv1.3 Channel (Peptide)S1P Receptors (S1P1, 3, 4, 5)
Selectivity High (Predicted >100x vs Kv1.1)Extremely High (>1000x)Low (Affects multiple S1P receptors)
Route Oral (Potential) or IPSubcutaneous (Peptide)Oral
Toxicity Risk Cytotoxicity (Must monitor)Immunogenicity (Low risk)Bradycardia, Lymphopenia
Key Advantage Cost & Stability: Non-peptide, potential for oral formulation.Potency: Picomolar affinity.Efficacy: Proven reduction in relapse rates.

Strategic Insight: Most reviewers will ask: "Is Chloramultilide C just a cytotoxin?"

  • The Trap: Many sesquiterpenes kill cells indiscriminately.

  • The Solution: Your validation must prove functional selectivity . Show that it inhibits T-cell activation at concentrations below the threshold for general cytotoxicity.

Validation Strategy: The EAE Model Protocol

Objective: Demonstrate that Chloramultilide C delays onset or reduces severity of paralysis in MOG-induced EAE mice.

Phase 1: Dose-Finding (MTD)

Before the expensive EAE study, determine the Maximum Tolerated Dose (MTD).

  • Animals: C57BL/6 mice (n=3 per group).

  • Dosing: Escalating doses (e.g., 5, 10, 20, 50 mg/kg) IP, daily for 5 days.

  • Endpoint: Weight loss >15% or behavioral signs of distress. Note: Lindenane dimers can be hepatotoxic; monitor liver enzymes (ALT/AST).

Phase 2: Efficacy Study (The Core Experiment)

Experimental Groups (n=10 per group):

  • Vehicle Control: PBS/DMSO (Negative Control).

  • Positive Control (SoC): Fingolimod (1 mg/kg, Oral).

  • Mechanistic Control: Dalazatide (if available) or PAP-1.

  • Chloramultilide C (Low): 1/4 MTD.

  • Chloramultilide C (High): 1/2 MTD.

Protocol Workflow:

  • Induction (Day 0): Immunize mice subcutaneously with MOG35-55 peptide emulsified in Complete Freund’s Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Booster (Day 0 & 2): Intraperitoneal injection of Pertussis Toxin (opens the Blood-Brain Barrier).

  • Treatment (Day 3 - Day 25): Administer Chloramultilide C daily (Prophylactic mode) or start upon first sign of disease (Therapeutic mode). Prophylactic is recommended for initial validation.

  • Scoring (Daily): Blinded scoring of clinical symptoms.

    • 0: No disease.

    • 1: Limp tail.

    • 2: Hind limb weakness.

    • 3: Hind limb paralysis.

    • 4: Forelimb paralysis.

    • 5: Moribund/Death.

Visual: Experimental Workflow

Workflow cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Analysis Phase Day0 Day 0: MOG35-55 + CFA + Pertussis Toxin Day2 Day 2: Pertussis Toxin (Booster) Day0->Day2 Day3 Day 3: Start Daily Dosing (Chloramultilide C) Day2->Day3 Day10 Day 10-14: Onset of Symptoms (Limp Tail) Day3->Day10 Daily Monitoring Day25 Day 25: Termination & Tissue Harvest Day10->Day25 Peak Disease Analysis Readouts: 1. Clinical Score (0-5) 2. Histology (Demyelination) 3. Cytokines (IL-17, IFN-g) Day25->Analysis

Caption: EAE Validation Workflow. Timeline for induction, treatment, and analysis of Chloramultilide C efficacy.

Critical Readouts for Publication

To ensure "Scientific Integrity," simple clinical scoring is insufficient. You must provide biomarker evidence.

  • Histopathology (LFB Staining):

    • Luxol Fast Blue staining of spinal cord sections.

    • Success Metric: Chloramultilide C treated mice should show preserved myelin density compared to Vehicle.

  • T-Cell Profiling (Flow Cytometry):

    • Harvest splenocytes and CNS-infiltrating lymphocytes.

    • Stain for CD4+ / CD44high / CD62Llow (T_EM phenotype).

    • Success Metric: Specific reduction in T_EM population, while Naïve T cells (CD62Lhigh) remain largely unaffected. This proves selectivity .

  • Cytokine Analysis (ELISA/qPCR):

    • Measure serum or CNS levels of IL-17 and IFN-

      
       .
      
    • Success Metric: Significant downregulation correlates with Kv1.3 blockade mechanism.

References

  • Isolation & Structure

    • Title: Terpenoids from Chloranthus elatior: Isolation, Structure Elucidation, and Bioactivities.[1]

    • Source: Natural Products and Bioprospecting (2017).
    • URL:[Link]

  • Target Identification (Kv1.3)

    • Title: Chlorahololides C–F: A New Class of Potent and Selective Potassium Channel Blockers
    • Source: Journal of N
    • URL:[Link]

  • Mechanistic Control (ShK-186)

    • Title: ShK-186, a Kv1.
    • Source: Journal of Pharmacology and Experimental Therapeutics.
    • URL:[Link]

  • EAE Protocol Standard

    • Title: Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice.
    • Source: Bio-protocol.[2][3][4][5]

    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Protocol: Chloramultilide C

Topic: Personal protective equipment for handling Chloramultilide C Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist Operational Guide for High-Purity Sesquiter...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Chloramultilide C Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist

Operational Guide for High-Purity Sesquiterpenoid Dimers

Executive Safety Summary: The "Unknown Potency" Principle[1]

As a Senior Application Scientist, my first directive is to address the data gap . Chloramultilide C is a bioactive isolate from Chloranthus spicatus with documented antifungal and anti-neuroinflammatory activity.[1] While specific Occupational Exposure Limits (OELs) have not been established by regulatory bodies (OSHA/ECHA), its structural classification as a Lindenane sesquiterpenoid dimer dictates our safety posture.[1]

The Scientific Rationale for High Protection: Many lindenane dimers contain


-unsaturated lactone rings (Michael acceptors).[1] These moieties can alkylate proteins by reacting with cysteine residues.[1] Consequently, until chronic toxicity data proves otherwise, you must handle Chloramultilide C as a Control Band 4 (OEB 4)  compound.[1]

Default Hazard Classification:

  • Potency: High (Assumed OEL: 1–10 µg/m³)[1]

  • Primary Risk: Respiratory sensitization and potential cytotoxicity.[1]

  • Physical State: Fine crystalline powder (High dust potential during weighing).[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and latex" protocols.[1] The lipophilicity of Chloramultilide C (soluble in DMSO, Chloroform, DCM) means it can penetrate standard glove materials if dissolved in organic carriers.[1]

PPE Specification Table
ComponentMinimum SpecificationScientific Justification (Causality)
Respiratory N95 (minimum) ; P100/HEPA recommended for open weighing.[1]Prevents inhalation of airborne particulates during the critical "dry powder" phase.[1]
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (4 mil) 2.[1] Outer: Nitrile (Extended Cuff, 6-8 mil)Breakthrough Logic: Chloramultilide C is often solvated in DMSO or DCM.[1] DMSO permeating thin latex carries the toxin through the skin.[1] Nitrile offers superior resistance to these specific carriers.[1]
Dermal (Body) Tyvek® Lab Coat (or equivalent non-woven polyethylene).[1]Cotton coats absorb and retain powders, creating a secondary exposure source. Non-woven materials repel particulates.[1]
Ocular Chemical Splash Goggles (Indirect Vent).[1]Safety glasses leave gaps.[1] Goggles prevent ocular absorption via dust or splash.[1]
Engineering Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.[1]PPE is the last line of defense.[1] Containment at the source is primary.[1]

Operational Workflow: The "Clean-to-Dirty" Logic[1]

Safety is a process, not a product. The following diagram illustrates the Unidirectional Workflow required to prevent cross-contamination when moving from the Gowning Area to the Handling Zone.

GowningProtocol Start Entry: Anteroom Step1 1. Shoe Covers & Hair Net Start->Step1 Step2 2. Wash Hands & Don Inner Gloves Step1->Step2 Clean Hands Step3 3. Don Tyvek Coat (Fully Buttoned) Step2->Step3 Barrier Layer Step4 4. Don N95/Respirator & Goggles Step3->Step4 Respiratory Seal Step5 5. Don Outer Gloves (Over Cuff) Step4->Step5 Final Seal Zone ENTER: Active Handling Zone (Fume Hood/BSC) Step5->Zone Ready

Figure 1: Sequential Gowning Protocol designed to create overlapping barriers, ensuring no skin exposure at wrist or neck interfaces.[1]

Critical Protocol: Solubilization & Handling

The moment of highest risk is solubilization .[1] When you add solvent to the dry powder, you create a concentrated solution that can be absorbed dermally.

Step-by-Step Methodology
  • Preparation:

    • Pre-weigh the solvent (DMSO/Acetone) volume to avoid "topping up" with an open vial.[1]

    • Place a chemically resistant absorbent pad (e.g., Benchkote) in the hood.[1]

  • Weighing (The Static Hazard):

    • Use an anti-static gun on the vial and spatula.[1] Sesquiterpenoids are often static-prone; static discharge can scatter powder.[1]

    • Expert Tip: Do not weigh directly into a large flask. Weigh into a small glass weighing boat or the final storage vial to minimize transfer steps.[1]

  • Solubilization:

    • Add solvent slowly down the side of the vial wall.[1]

    • Vortexing: Cap the vial tightly and seal with Parafilm before vortexing.[1] Never vortex an uncapped vial of OEB 4 material.[1]

  • Doffing (Removal) Strategy:

    • Outer Gloves First: Remove inside the hood.[1] These are "dirty."

    • Remove Coat: Roll it "inside out" to trap any potential dust inside the bundle.[1]

    • Wash Hands: Immediately after removing inner gloves.[1]

Decontamination & Emergency Response

Because Chloramultilide C is lipophilic, water alone is an ineffective decontaminant.[1]

Spill Response Algorithm

SpillResponse Alert SPILL DETECTED Assess Assess State: Powder vs. Liquid Alert->Assess Powder Dry Powder Spill Assess->Powder Liquid Liquid (Solvent) Spill Assess->Liquid Cover Cover with damp paper towel (prevents aerosolization) Powder->Cover Wipe1 Wipe with 10% Bleach (Oxidation of Lactone) Cover->Wipe1 Disposal DISPOSAL: Seal in HazMat Bag -> Incineration Wipe1->Disposal Absorb Absorb with Polypropylene Pads (Do not use standard paper) Liquid->Absorb Clean Double Wash: 1. Detergent (Surfactant) 2. Water Rinse Absorb->Clean Clean->Disposal

Figure 2: Differential response logic for dry vs. solvated spills.[1] Note the use of oxidation (bleach) for powder degradation.[1]

Decontamination Chemistry: For cleaning surfaces, use a 10% Sodium Hypochlorite (Bleach) solution followed by a 70% Ethanol rinse.[1] The hypochlorite helps oxidize the unsaturated lactone ring, reducing biological reactivity, while ethanol removes the lipophilic residues.[1]

References

  • Xu, Y. J., et al. (2007). "Mono- and Di-sesquiterpenoids from Chloranthus spicatus."[1][2] Journal of Natural Products.

  • Wu, B., et al. (2014). "Sesquiterpenoids from Chloranthus henryi and their anti-neuroinflammatory activities."[1][3] Chemistry & Biodiversity.[1]

  • SafeWork NSW. "Control Banding Strategies for Pharmacologically Active Compounds."[1]

  • PubChem Compound Summary. "Chloramultilide C (CID 24765696)."[1]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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chloramultilide C
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chloramultilide C
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